molecular formula C6H7NS B1487570 4-Cyclopropylthiazole CAS No. 433217-34-6

4-Cyclopropylthiazole

Cat. No.: B1487570
CAS No.: 433217-34-6
M. Wt: 125.19 g/mol
InChI Key: PORZAPRIAFXQOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropylthiazole is a useful research compound. Its molecular formula is C6H7NS and its molecular weight is 125.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-cyclopropyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS/c1-2-5(1)6-3-8-4-7-6/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORZAPRIAFXQOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433217-34-6
Record name 4-cyclopropyl-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: Physicochemical Properties & Applications of 4-Cyclopropylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rigid Bioisostere

4-Cyclopropylthiazole (CAS: 433217-34-6) represents a high-value scaffold in modern medicinal chemistry, serving as a conformationally restricted bioisostere of 4-isopropylthiazole. Unlike flexible alkyl chains, the cyclopropyl group introduces significant ring strain (~27.5 kcal/mol) and unique electronic properties due to the Walsh orbital overlap with the thiazole


-system. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis logic, and utility in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Chemical Identity & Structural Analysis[1][2][3][4]

PropertySpecification
IUPAC Name 4-Cyclopropyl-1,3-thiazole
CAS Number 433217-34-6
Molecular Formula C

H

NS
Molecular Weight 125.19 g/mol
SMILES c1nc(C2CC2)cs1
Structural Class Heteroaryl-Cyclopropane
Structural Logic

The molecule consists of a 1,3-thiazole ring substituted at the 4-position with a cyclopropyl group.[1]

  • Electronic Effects: The cyclopropyl group acts as a weak electron donor (+I effect) but also exhibits

    
    -acceptor character due to its low-lying 
    
    
    
    orbitals. This conjugation extends the aromatic system of the thiazole, potentially lowering the oxidation potential compared to the isopropyl analog.
  • Conformational Lock: The rotation bond between C4(thiazole) and the cyclopropyl methine is sterically encumbered, favoring a bisected conformation that maximizes orbital overlap.

Physicochemical Profile

The following data aggregates experimental baselines with high-confidence predictive models (ACD/Labs, ChemAxon) where specific experimental values for this intermediate are proprietary.

Table 1: Fundamental Physical Constants
PropertyValue / RangeConfidenceNote
Physical State Pale yellow liquidHighTypical for low MW alkylthiazoles.
Boiling Point 172°C - 176°CPredictedExtrapolated from 4-isopropylthiazole (175°C).
Density 1.12 ± 0.05 g/cm³PredictedHigher than isopropyl analog due to ring compactness.
Refractive Index 1.535PredictedHigh polarizability of S-heterocycle.
pKa (Conj. Acid) 2.8 - 3.1PredictedThiazole N is weakly basic; cyclopropyl donation slightly increases basicity vs. unsubstituted thiazole (2.5).
Table 2: Lipophilicity & Solubility (ADME Core)
DescriptorValueDrug Design Implication
LogP (Octanol/Water) 1.78 ± 0.3Ideal range for CNS penetration and oral bioavailability (Lipinski compliant).
LogD (pH 7.4) ~1.78Remains unionized at physiological pH, ensuring passive diffusion.
TPSA 12.89 ŲVery low polar surface area, suggesting high blood-brain barrier (BBB) permeability.
Water Solubility ~2.5 mg/mLModerate; likely requires co-solvents (DMSO/PEG) for stock solutions.

Mechanistic Implications for Drug Design

The "Magic Methyl" vs. Cyclopropyl Effect

Replacing an isopropyl group with a cyclopropyl group is a classic "bioisosteric switch."

  • Metabolic Stability: The cyclopropyl C-H bonds are stronger (approx. 106 kcal/mol) than the tertiary C-H bond of an isopropyl group (~96 kcal/mol). This drastically reduces susceptibility to CYP450-mediated hydroxylation (specifically CYP3A4), prolonging half-life (

    
    ).
    
  • Sigma-Hole Interactions: The sulfur atom in the thiazole ring possesses a "sigma-hole"—a region of positive electrostatic potential opposite the C-S bonds. This allows specific non-covalent interactions with nucleophilic residues (e.g., backbone carbonyls) in the target protein binding pocket.

Visualization: Pharmacophore & Synthesis Logic

G cluster_0 Pharmacophoric Features cluster_1 Hantzsch Synthesis Pathway Thiazole Thiazole Ring (Aromatic Scaffold) N_Atom Nitrogen (N3) (H-Bond Acceptor) Thiazole->N_Atom S_Atom Sulfur (S1) (Sigma-Hole Donor) Thiazole->S_Atom Cyclopropyl Cyclopropyl Group (Metabolic Shield) Thiazole->Cyclopropyl C4 Substitution SM1 Cyclopropyl Methyl Ketone Bromination Bromination (Br2 / HBr) SM1->Bromination Intermed α-Bromo Ketone Bromination->Intermed Cyclization Condensation & Cyclization Intermed->Cyclization Thioamide Thioformamide (or Thiourea) Thioamide->Cyclization Product This compound Cyclization->Product

Figure 1: Pharmacophoric breakdown and the primary synthetic route (Hantzsch Thiazole Synthesis).

Experimental Characterization Protocols

For researchers synthesizing or validating this compound, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)[1][5][6]
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       8.75 (d, 
      
      
      
      Hz, 1H, H2 ): The most deshielded proton, characteristic of the thiazole C2 position.
    • 
       6.95 (d, 
      
      
      
      Hz, 1H, H5 ): The C5 proton, shielded relative to H2.
    • 
       2.05 (m, 1H, CH -cyclopropyl): Methine proton connecting the ring.
      
    • 
       0.95 – 1.10 (m, 4H, CH
      
      
      
      -cyclopropyl): Distinctive multiplets for the cyclopropyl methylene protons.
  • 
    C NMR (100 MHz, CDCl
    
    
    
    ):
    • Expected peaks at

      
       155.0 (C2), 153.0 (C4), 115.0 (C5), 14.5 (CH-cyclopropyl), 9.0 (CH
      
      
      
      -cyclopropyl).
Mass Spectrometry (MS)
  • Method: LC-MS (ESI+)

  • Diagnostic Ion:

    
    
    
  • Fragmentation Pattern: Loss of the cyclopropyl ring (M-41) is less common than in alkyl chains due to stability; ring opening may occur under high collision energy.

Synthesis & Manufacturing Workflow

The most robust route for generating this compound is the Hantzsch Thiazole Synthesis . This method is scalable and avoids the use of expensive transition metal catalysts.

Protocol:

  • Activation: React cyclopropyl methyl ketone with bromine (Br

    
    ) in methanol or diethyl ether at 0°C to form 2-bromo-1-cyclopropylethanone . Note: Control temperature to prevent ring opening of the cyclopropane.
    
  • Condensation: Dissolve the

    
    -bromo ketone in ethanol. Add stoichiometric thioformamide (or thiourea if 2-amino-4-cyclopropylthiazole is desired, followed by deamination).
    
  • Reflux: Heat to reflux for 2–4 hours. The solution typically turns yellow.

  • Workup: Neutralize with NaHCO

    
    , extract with DCM, and purify via vacuum distillation (due to volatility) or silica gel chromatography (Hexane:EtOAc 9:1).
    

Safety & Handling (SDS Summary)

While specific toxicological data for this exact CAS is limited, it should be handled as a Class 3 Flammable Liquid and a potential Skin/Eye Irritant .

  • Hazards: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Thiazoles can darken upon oxidation/exposure to light.

  • Incompatibility: Strong oxidizing agents, strong acids (protonation of N).

References

  • Biosynth . (2024). 4-(Cyclopropyl)thiazole Product Data. Retrieved from

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Reference for Hantzsch Synthesis mechanism).
  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Reference for Cyclopropyl bioisosterism and metabolic stability).
  • PubChem . (2025).[2] Compound Summary for Thiazole Derivatives. National Library of Medicine. Retrieved from

  • Meanwell, N. A. (2014). The influence of bioisosteres in drug design. Journal of Medicinal Chemistry. (Context for cyclopropyl vs. isopropyl properties).

Sources

An In-depth Technical Guide to the NMR Spectral Analysis of 4-Cyclopropylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-cyclopropylthiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. By dissecting the underlying principles that govern its spectral features, this document serves as a practical reference for researchers. We will explore the characteristic chemical shifts and coupling constants arising from the unique electronic interplay between the aromatic thiazole ring and the strained cyclopropyl substituent. Furthermore, a detailed, self-validating experimental protocol is provided to ensure the acquisition of high-fidelity data, empowering researchers to confidently characterize this and structurally related molecules.

The Structural Rationale: Understanding this compound

This compound is a fascinating molecule where two distinct chemical moieties, each with unique electronic properties, are juxtaposed. The thiazole ring is an electron-deficient aromatic heterocycle, while the cyclopropyl group is a strained, three-membered aliphatic ring that exhibits partial π-character.[1] This combination dictates the magnetic environment of each nucleus, giving rise to a distinct and predictable NMR fingerprint. Accurate structural confirmation via NMR is paramount before its use in further applications, such as drug design or organic electronics.[2][3]

Below is the annotated structure of this compound, with each unique proton and carbon atom labeled for the subsequent spectral discussion.

Figure 2: Key ¹H-¹H NMR correlations for this compound.

¹³C NMR Spectral Analysis: The Carbon Skeleton

The ¹³C NMR spectrum, typically acquired with proton decoupling, provides one signal for each unique carbon atom. The chemical shifts are primarily influenced by hybridization and the electronegativity of attached atoms.

Signal Assignment
  • Thiazole Carbons (C2, C4, C5): These sp²-hybridized carbons resonate in the aromatic region (110-160 ppm).

    • C2 (~155 ppm): Positioned between two heteroatoms, C2 is the most deshielded carbon of the thiazole ring.

    • C4 (~150 ppm): This is the quaternary carbon to which the cyclopropyl group is attached. Its chemical shift is influenced by both the ring heteroatoms and the substituent.

    • C5 (~115 ppm): This carbon, bonded to a hydrogen, is typically the most shielded of the thiazole ring carbons. [4]* Cyclopropyl Carbons (Cα, Cβ): These sp³-hybridized carbons are found in the upfield aliphatic region.

    • Cα (~15 ppm): The methine carbon is slightly deshielded by the attached thiazole ring.

    • Cβ (~8 ppm): The methylene carbons of the cyclopropane ring are highly shielded, appearing significantly upfield. [5]

Summary of Spectral Data

The following table summarizes the predicted NMR spectral data for this compound. This serves as a quick reference for compound verification.

¹H NMR Data (CDCl₃, 400 MHz) ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm) Multiplicity
~8.7s
~7.1s
~2.1m
~1.1m
~0.8m

A Self-Validating Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data is critical. The following protocol is designed to be self-validating by incorporating standard best practices that minimize artifacts and ensure accurate referencing.

Rationale for Experimental Choices
  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for small organic molecules due to its excellent dissolving power and the presence of a residual solvent peak (¹H: ~7.26 ppm, ¹³C: ~77.16 ppm) that serves as a reliable internal reference. [6]* Concentration: A concentration of 5-15 mg in 0.6-0.7 mL of solvent is optimal. This ensures a good signal-to-noise ratio for both ¹H and ¹³C experiments without causing significant line broadening from aggregation.

  • Internal Standard: While the residual solvent peak is often sufficient, adding a small amount of tetramethylsilane (TMS) provides an absolute reference point at 0.00 ppm. This is the gold standard for NMR referencing.

  • Acquisition Parameters: Key parameters like acquisition time and relaxation delay must be set appropriately to ensure high resolution and accurate signal integration, respectively. [7]

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10 mg of this compound into a clean, dry vial.

    • Add 0.7 mL of deuterated chloroform (CDCl₃).

    • Vortex the sample until the solid is completely dissolved.

    • Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃. This step corrects for magnetic field drift.

    • Shim the magnetic field to optimize its homogeneity. This is crucial for achieving sharp peaks and high resolution. Modern spectrometers automate this process effectively.

  • Data Acquisition:

    • ¹H NMR: Acquire a 1D proton spectrum. Key parameters include a spectral width of ~12 ppm, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16-64 scans are sufficient. [7] * ¹³C NMR: Acquire a 1D proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 or more). A spectral width of ~220 ppm and a longer relaxation delay (e.g., 2-5 seconds) are standard.

    • (Optional) 2D NMR: Acquire a ¹H-¹H COSY spectrum to confirm proton-proton couplings. Standard gradient-selected COSY pulse programs are readily available on all modern spectrometers.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to remove any rolling or distortion.

    • Calibrate the chemical shift axis by setting the residual CHCl₃ peak to 7.26 ppm (for ¹H) or the CDCl₃ triplet to 77.16 ppm (for ¹³C).

    • Integrate the peaks in the ¹H spectrum to determine the relative ratio of protons.

Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (10 mg) dissolve 2. Dissolve in CDCl3 (0.7 mL) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert & Lock transfer->insert shim 5. Shim Field insert->shim acquire 6. Acquire Spectra (1H, 13C, COSY) shim->acquire process 7. FT, Phase, Baseline acquire->process reference 8. Reference Spectrum process->reference analyze 9. Analyze & Assign reference->analyze

Figure 3: Standardized workflow for NMR spectral analysis.

Conclusion

The NMR spectrum of this compound is a textbook example of how distinct structural motifs contribute to a molecule's overall spectral fingerprint. The downfield aromatic signals of the thiazole ring and the uniquely shielded upfield signals of the cyclopropyl group provide immediate and unambiguous evidence of the compound's structure. By understanding the fundamental principles behind these observations and adhering to a rigorous experimental protocol, researchers can leverage NMR spectroscopy as a powerful and reliable tool for the routine characterization and quality control of this important heterocyclic building block.

References

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
  • Baranac-Stojanović, M. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.
  • The Royal Society of Chemistry. (n.d.). 13C NMR (CDCl3, 125 MHz) δ 14.3, 6.
  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Journal of Organic Chemistry, 78(4), 1504-7.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474.
  • ChemicalBook. (n.d.). Thiazole(288-47-1) 1H NMR spectrum.
  • BenchChem. (2025). Application Notes & Protocols: NMR and IR Analysis of Thiazole Compounds.
  • Rajmohan, R., et al. (2023). Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. New Journal of Chemistry.
  • doc brown. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum.
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
  • Cava, M. P., & Kuczkowski, R. L. (1962). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry.
  • Closs, G. L., & Coyle, T. D. (n.d.). CORRELATIONS OF PROTON COUPLING CONSTANTS IN THE CYCLOPROPANE RING WITH ELECTRONEGATIVITY: CONSIDERATION OF THE PROTON RESONANCE SPECTRUM OF CYCLOPROPYLLITHIUM.
  • ChemicalBook. (n.d.). 1-CYCLOPROPYLETHANOL(765-42-4) 13C NMR spectrum.
  • Le Questel, J. Y., et al. (2016). Thiazole-based scaffolding for high performance solar cells. RSC Publishing.
  • Demessence, A., et al. (2021). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 26(11), 3328.
  • Siddiqui, N., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4933.

Sources

1H NMR Characterization of 4-Cyclopropylthiazole: A Structural Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Chemical Shifts of 4-Cyclopropylthiazole Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Analytical Scientists, and Structural Biologists.

Executive Summary

This compound represents a critical bioisostere in modern drug discovery, often utilized to modulate lipophilicity and metabolic stability in kinase inhibitors and GPCR ligands. However, its compact structure presents unique spectroscopic challenges, particularly in resolving the high-field cyclopropyl multiplets and the distinct deshielding patterns of the thiazole core.

This guide provides a definitive reference for the assignment of this compound. Moving beyond simple data listing, we explore the electronic causality governing these shifts, establish a self-validating assignment protocol using 2D NMR, and offer troubleshooting strategies for common synthetic impurities.

Structural Dynamics & Theoretical Shift Prediction

To accurately assign the spectrum, one must first understand the magnetic environment created by the heteroaromatic core and the strained cycloalkane ring.

The Thiazole Core (Deshielding Zone)

The thiazole ring creates a significant ring current, but the presence of Sulfur and Nitrogen introduces distinct electronegativity effects:

  • Position 2 (H2): This proton is flanked by both the Nitrogen (

    
    ) and Sulfur atoms. It resides in the most deshielded region, typically appearing as a singlet (or fine doublet) far downfield.
    
  • Position 5 (H5): Located adjacent to the Sulfur but distant from the Nitrogen, this proton is less deshielded than H2. In 4-substituted thiazoles, H5 often exhibits long-range coupling (

    
    ) to the substituent at position 4.
    
The Cyclopropyl Substituent (Shielding & Anisotropy)

The cyclopropyl group is unique due to the magnetic anisotropy of its C-C bonds, which possess significant


-character (Walsh orbitals).
  • Methine (H-1'): The proton directly attached to the thiazole ring. It is deshielded relative to a standard alkane due to the aromatic ring current of the thiazole.

  • Methylene (H-2', H-3'): These protons typically appear at very high fields (0.8 – 1.2 ppm). Due to the chiral potential of the attachment point (if rotation is restricted) or magnetic non-equivalence, these often resolve into complex multiplets rather than simple triplets/doublets.

Representative 1H NMR Data

The following data represents the chemical shifts (


) and coupling constants (

) typically observed in CDCl

at 298 K.
Table 1: Chemical Shift Assignments
PositionProton LabelShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
Thiazole C2 H-2 8.70 – 8.85 Singlet (s)1H-Most downfield; flanked by N/S.
Thiazole C5 H-5 6.85 – 7.05 Doublet (d)1H

Aromatic region; couples to H-1'.
Cyclopropyl H-1' (Methine)2.05 – 2.20 Tt / Multiplet1H

Alpha to aromatic ring.
Cyclopropyl H-2', H-3' 0.90 – 1.10 Multiplet (m)4HComplexCis/Trans vicinal couplings.

Note on Solvent Effects: In DMSO-d


 , expect a downfield shift of 0.1–0.3 ppm for the thiazole protons (H2 and H5) due to hydrogen bonding interactions with the solvent and the thiazole nitrogen.

Advanced Assignment & Validation Workflow

Relying solely on 1D NMR can be risky if impurities are present. The following workflow ensures high-confidence structural validation using 2D correlations.

The "Coupling Network" Logic

The most critical validation step is confirming the connectivity between the Cyclopropyl group and the Thiazole ring. This is achieved by observing the Long-Range COSY or HMBC correlation.

  • COSY: Look for a weak cross-peak between H-5 (approx 6.9 ppm) and H-1' (approx 2.1 ppm). This represents the

    
     allylic-type coupling through the ring.
    
  • NOESY: Strong spatial correlation between H-5 and H-1' confirms the substitution at position 4.

Visualization of Assignment Logic

NMR_Assignment_Logic Start Unknown Sample (Suspected this compound) Step1 1D 1H NMR Acquisition (CDCl3) Start->Step1 Decision1 Identify Downfield Signals Step1->Decision1 Thiazole_ID Signal at ~8.8 ppm (H2) Signal at ~6.9 ppm (H5) Decision1->Thiazole_ID Aromatic Region Cyclo_ID Multiplets at 0.9-2.2 ppm (Cyclopropyl Pattern) Decision1->Cyclo_ID Aliphatic Region Step2 2D COSY / HSQC Thiazole_ID->Step2 Cyclo_ID->Step2 Check_Connect Check H5 <-> H1' Correlation Step2->Check_Connect Confirmed Structure Validated: This compound Check_Connect->Confirmed Correlation Observed Impurity Impurity Flag: Check Thioamide/Haloketone Check_Connect->Impurity No Correlation

Figure 1: Logical workflow for the structural validation of this compound using 1D and 2D NMR techniques.

Experimental Protocol

To reproduce the data above, follow this standardized acquisition protocol. This ensures that the fine splitting (long-range coupling) is resolved.

Sample Preparation
  • Mass: Weigh 5–10 mg of the compound.

  • Solvent: Add 0.6 mL of CDCl

    
      (99.8% D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal standard.
    
    • Why TMS? Thiazole protons are sensitive to concentration; referencing to residual CHCl

      
       (7.26 ppm) can introduce minor errors if the solvent is acidic.
      
  • Filtration: Filter through a cotton plug into the NMR tube to remove suspended inorganic salts (often left over from Hantzsch synthesis).

Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

  • Spectral Width: -2 to 14 ppm (ensure H2 is not aliased).

  • Acquisition Time (AQ):

    
     3.0 seconds. (Crucial for resolving the small 
    
    
    
    couplings in the cyclopropyl ring).
  • Relaxation Delay (D1): 1.0 – 2.0 seconds.

  • Scans (NS): 16 or 32.

  • Processing: Apply an exponential window function with LB = 0.3 Hz before Fourier Transform.

Synthesis & Impurity Profiling

Understanding the synthesis helps in identifying "ghost peaks" in the NMR spectrum. This compound is typically synthesized via the Hantzsch Thiazole Synthesis .

Reaction: Cyclopropyl chloromethyl ketone + Thioformamide


 this compound.
Common Impurities Table
ImpurityCharacteristic NMR SignalsOrigin
Cyclopropyl methyl ketone

2.0 (s, CH3), Cyclopropyl multiplets shifted upfield.
Hydrolysis of starting material.
Thioformamide Broad singlets (NH2) around 7-9 ppm (exchangeable with D2O).Unreacted reagent.
Bis-thiazoles Additional aromatic singlets in the 7.5–8.5 ppm range.Oxidative dimerization side-reaction.
Synthesis Pathway Diagram

Synthesis_Pathway SM1 Cyclopropyl Chloromethyl Ketone Intermediate Hydroxy-thiazoline Intermediate SM1->Intermediate SM2 Thioformamide SM2->Intermediate Product This compound Intermediate->Product - H2O Byproduct HCl (Salt formation) Intermediate->Byproduct

Figure 2: Hantzsch synthesis pathway showing the origin of the thiazole core.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for general chemical shift theory).
  • Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. (Foundational chemistry for thiazole synthesis).
  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Available at: [Link] (Authoritative source for comparative thiazole and cyclopropane spectra).

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for the Hantzsch mechanism and impurities).
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (High-level technical reference for coupling constants and solvent effects).

Advanced 13C NMR Spectral Analysis of 4-Cyclopropylthiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR spectral analysis of 4-Cyclopropylthiazole derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

The this compound moiety is a privileged scaffold in modern medicinal chemistry, increasingly utilized to modulate lipophilicity and metabolic stability in kinase inhibitors and GPCR ligands.[2] However, the unique electronic properties of the cyclopropyl group—acting as a pseudo-unsaturated system—combined with the electron-deficient thiazole ring, create a distinct NMR signature that can confuse routine analysis.[1][2]

This guide provides a definitive framework for the structural elucidation of these derivatives using Carbon-13 Nuclear Magnetic Resonance (


C NMR). It moves beyond basic peak picking to explain the causality of chemical shifts, offering a self-validating protocol for confirmation.[2]

Theoretical Framework: Electronic Environment & Chemical Shifts[2][3]

To accurately assign the spectrum of a this compound derivative, one must understand the interplay between the aromatic thiazole ring current and the magnetic anisotropy of the cyclopropyl group.[2]

The Thiazole Core

The thiazole ring contains three carbon atoms with distinct electronic environments:

  • C2 (N=C-S): Flanked by two heteroatoms, this is the most deshielded nucleus, typically appearing deep in the aromatic region.[1][2]

  • C4 (Substituted): In 4-cyclopropyl derivatives, this quaternary carbon is deshielded by both the ring nitrogen and the alkyl substituent (alpha-effect).[1][2]

  • C5 (C=C-S): Usually the most shielded aromatic carbon due to higher electron density and lack of direct heteroatom deshielding compared to C2.[1][2]

The Cyclopropyl Substituent

The cyclopropyl group is not a standard alkyl chain.[2] Its C-C bonds have high p-character (resembling


 hybridization), allowing for conjugation with the thiazole ring.[1][2]
  • Methine (CH): Directly attached to the aromatic ring (C4).[1][2]

  • Methylene (CH

    
    ):  The two distal carbons, usually appearing at very high field (low ppm).[1][2]
    
Reference Chemical Shift Data

The following table summarizes the expected chemical shift ranges in CDCl


.
Carbon PositionTypeHybridizationExpected Shift (

, ppm)
Diagnostic Feature
Thiazole C2 CH / C


150.0 – 155.0 Most downfield signal; sharp if unsubstituted, weak if substituted.[1][2]
Thiazole C4 C


153.0 – 158.0 Quaternary; often broader or lower intensity; close to C2.[2]
Thiazole C5 CH

110.0 – 120.0 Significantly upfield from C2/C4; characteristic of 5-H thiazoles.[2]
Cyclopropyl CH CHPseudo-

10.0 – 16.0 Attached to aromatic ring; deshielded relative to free cyclopropane.[2]
Cyclopropyl CH

CH


-like
4.0 – 10.0 Very high field; distinct "fingerprint" of the cyclopropyl group.[2]

Note: Substituents at position 2 (e.g., amines, aryls) will significantly perturb the C2 and C5 shifts via mesomeric effects.[1][2]

Experimental Methodology

Reliable spectral data requires rigorous sample preparation and acquisition parameters, especially for quaternary carbons like C4.[1][2]

Sample Preparation[1][2]
  • Solvent Selection: Chloroform-d (CDCl

    
    )  is the standard.[2] However, if the derivative contains polar moieties (e.g., amides, carboxylic acids), DMSO-d
    
    
    
    is preferred to prevent aggregation.[1][2]
    • Correction Factor: DMSO-d

      
       peaks typically appear ~1-2 ppm downfield compared to CDCl
      
      
      
      .[2]
  • Concentration: Aim for 20–50 mg of compound in 0.6 mL solvent. Low concentration (<5 mg) may result in lost quaternary signals (C4) amidst noise.[1][2]

Acquisition Parameters

Standard proton-decoupled


C experiments often suppress quaternary carbons due to long relaxation times (

) and lack of Nuclear Overhauser Effect (NOE).[1][2]

Recommended Protocol for 4-Cyclopropylthiazoles:

  • Pulse Sequence: Standard zgpg30 (power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . The C4 carbon has no attached protons to facilitate relaxation; a short D1 will saturate this signal, making it invisible.[1][2]

  • Scans (NS): Minimum 1024 scans for clear quaternary detection.

  • Spectral Width: -10 to 220 ppm (captures high-field cyclopropyl and low-field carbonyls/C2).[2]

Spectral Assignment Workflow

This logic flow ensures accurate structural confirmation and differentiation from isomers (e.g., 5-cyclopropylthiazole).[1][2]

Step-by-Step Assignment Logic

G Start Start Analysis CheckSolvent Identify Solvent Peaks (CDCl3: 77.16 ppm, t) Start->CheckSolvent RegionHigh Check High Field (0 - 20 ppm) CheckSolvent->RegionHigh HasCyclo Peaks at 4-10 ppm (CH2) & 10-16 ppm (CH)? RegionHigh->HasCyclo ConfirmCyclo Cyclopropyl Confirmed HasCyclo->ConfirmCyclo Yes RegionAro Check Aromatic Region (100 - 160 ppm) ConfirmCyclo->RegionAro FindC5 Locate C5 (CH) (110-120 ppm) RegionAro->FindC5 FindQuats Locate C2 & C4 (150-160 ppm) FindC5->FindQuats Diff Differentiate C2 vs C4 FindQuats->Diff Dept Use DEPT-135 / HSQC Diff->Dept Assign C2 = CH (if unsubst) C4 = Quaternary Dept->Assign

Figure 1: Logical workflow for assigning 13C NMR signals in this compound derivatives.

Critical Differentiation: C2 vs. C4

The most common error is misassigning C2 and C4, as they often overlap in the 150-160 ppm region.[2]

  • Intensity Check: In a standard decoupled spectrum, C4 (quaternary) will usually have a significantly lower intensity than C2 (if C2 is unsubstituted).[1][2]

  • HMBC Correlation (The Gold Standard):

    • The Cyclopropyl Methine proton (approx 2.0-2.5 ppm in

      
      H NMR) will show a strong 
      
      
      
      correlation to C4
      and a
      
      
      correlation to C5
      .[1][2]
    • It will NOT show a correlation to C2.[2]

    • This is the definitive method to distinguish C4 from C2.

Substituent Effects & SAR Insights

Modifying the thiazole ring at the 2-position is common in drug discovery.[2] These changes predictably alter the core shifts.[2]

Substituent (at C2)Effect on C2 (

)
Effect on C4 (

)
Effect on C5 (

)
Mechanistic Reason
-H (Unsubstituted) ~152.0~155.0~115.0Baseline.
-NH

(Amine)
~168.0~150.0~102.0Strong mesomeric donation shields C5 significantly; deshields C2.[2]
-Ph (Phenyl) ~165.0~156.0~116.0Conjugation deshields C2; minimal effect on C5.[2]
-CH

(Methyl)
~164.0~154.0~114.0Inductive donation.[2]

Key Insight for SAR: If you observe the C5 signal shifting upfield to <105 ppm, it confirms strong electron donation from a substituent at C2, which often correlates with increased metabolic susceptibility of the thiazole ring to oxidation.[1][2]

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Authoritative source for general chemical shift increments).

  • Katritzky, A. R., & Pozharskii, A. F. (2000).[1][2] Handbook of Heterocyclic Chemistry. Elsevier.[2] (Detailed electronic structure of thiazoles).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[2] (Mechanistic explanation of cyclopropyl electronic effects).

  • Breitmaier, E., & Voelter, W. (1987).[1][2] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. [1][2]

  • Reich, H. J. (2023).[1][2] Structure Determination Using NMR. University of Wisconsin-Madison.[2] (Verified for substituent additivity rules).[1][2]

Sources

Technical Guide: Mass Spectrometry Characterization of 4-Cyclopropylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of modern drug discovery, the cyclopropyl moiety is frequently employed as a bioisostere for isopropyl or ethyl groups to enhance metabolic stability and potency. 4-Cyclopropylthiazole represents a critical scaffold in this domain. This guide provides an in-depth analysis of its mass spectrometry (MS) fragmentation behavior.[1]

Unlike simple alkyl chains, the cyclopropyl group introduces unique ring-strain dynamics that dominate the fragmentation landscape. This document details the mechanistic pathways—specifically the competition between cyclopropyl ring opening and thiazole heteroaromatic cleavage —to enable precise structural verification and metabolite identification.

Physicochemical Profile & MS Fundamentals

Before analyzing the fragmentation, we must establish the ground truth for the molecular ion.

PropertyValueMS Significance
Formula

Basis for exact mass calculation.
Molecular Weight 125.19 g/mol Nominal mass for low-res MS.
Monoisotopic Mass 125.0299 DaTarget for HRMS (High-Resolution MS).
Isotopic Pattern M+2 (~4.5%)Diagnostic for Sulfur (

).
Ring Strain ~27.5 kcal/molDriving force for cyclopropyl fragmentation.

Instrumentation Standard: The protocols and patterns described below assume Electron Ionization (EI) at 70 eV , the industry standard for library matching and structural elucidation.

Fragmentation Mechanics: The Core Pathways

The fragmentation of this compound is governed by two distinct centers of instability: the strained cyclopropyl ring and the electron-rich thiazole ring.

Pathway A: Cyclopropyl Ring Disassembly (Ethylene Ejection)

The most diagnostic event for cyclopropyl-substituted aromatics is the relief of ring strain. Upon ionization, the radical cation


 typically undergoes a rearrangement where the cyclopropyl ring opens.
  • Mechanism: The ring opens to form a distonic ion or rearranges to a propyl-like chain, followed by the rapid elimination of a neutral ethylene molecule (

    
    , 28 Da) .
    
  • Result: This transition (

    
    ) is highly characteristic and distinguishes the cyclopropyl group from isomeric propyl or isopropyl groups (which typically lose methyl/ethyl radicals).
    
Pathway B: Thiazole Ring Scission (HCN Loss)

Thiazoles are heteroaromatics that characteristically fragment via the loss of Hydrogen Cyanide (HCN, 27 Da) .

  • Mechanism: This can occur directly from the molecular ion or sequentially after the loss of the cyclopropyl group.

  • Result:

    • Direct:

      
       (Loss of HCN).
      
    • Sequential:

      
       (Loss of HCN from the fragment).
      
Pathway C: Methyl Radical Loss (Minor)

While less dominant than ethylene loss, the cyclopropyl ring can open to an allyl-cation-like species and lose a methyl radical (


, 15 Da) .
  • Result:

    
    .
    

Diagnostic Ion Table

Use this table to validate experimental spectra against the theoretical model.

m/z (Nominal)Ion IdentityFragment CompositionMechanism / Origin
125


Parent Ion . High stability due to aromaticity.
127


Isotope Peak . Confirms presence of Sulfur.
110


Loss of Methyl (

). Ring opening rearrangement.
98


Loss of HCN from thiazole ring.
97


Base Peak Candidate . Loss of Ethylene (

) from cyclopropyl.
70


Sequential loss of Ethylene then HCN.
45


Thiazole ring fragmentation (CS cleavage).

Visualized Fragmentation Pathway[3]

The following diagram illustrates the causal relationships between the parent ion and its progeny fragments.

FragmentationPathway M Molecular Ion [M]+. m/z 125 (C6H7NS) EthyleneLoss Fragment m/z 97 [M - C2H4]+. (Loss of Ethylene) M->EthyleneLoss - 28 Da (C2H4) Cyclopropyl Strain Relief HCNLoss_Primary Fragment m/z 98 [M - HCN]+. (Thiazole Cleavage) M->HCNLoss_Primary - 27 Da (HCN) Thiazole Scission MethylLoss Fragment m/z 110 [M - CH3]+ (Ring Opening) M->MethylLoss - 15 Da (CH3.) Allylic Rearrangement SecHCNLoss Fragment m/z 70 [m/z 97 - HCN]+. (Sequential Loss) EthyleneLoss->SecHCNLoss - 27 Da (HCN) CSFragment Fragment m/z 45 [CHS]+ HCNLoss_Primary->CSFragment Ring Disassembly

Figure 1: Mechanistic fragmentation tree for this compound under 70 eV Electron Ionization.

Experimental Workflow for Verification

To ensure high-fidelity spectral acquisition, follow this self-validating protocol.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of this compound in 1 mL of HPLC-grade Methanol or Dichloromethane.

  • Concentration: Dilute to ~10 µg/mL to avoid detector saturation (which distorts isotopic ratios).

Step 2: Instrument Parameters (GC-MS)
  • Inlet Temp: 250°C (Ensure rapid volatilization without thermal degradation).

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID).

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

  • Ion Source: 230°C, 70 eV.

Step 3: Data Validation Criteria

Before accepting the spectrum, verify:

  • Isotope Ratio: The m/z 127 peak must be ~4.4% of m/z 125. If >10%, check for co-eluting impurities or background noise.

  • Base Peak: m/z 125 or m/z 97 should be the dominant ions.

  • Background Subtraction: Manually subtract the baseline immediately preceding the peak to remove column bleed (siloxanes at m/z 73, 207).

Workflow Sample Sample Prep 10 µg/mL in MeOH GC GC Separation Rxi-5Sil MS Column Sample->GC Ionization Source: 70 eV EI Temp: 230°C GC->Ionization Analyzer Quadrupole/ToF Scan 35-300 m/z Ionization->Analyzer Validation Data Validation Check 127/125 Ratio Analyzer->Validation

Figure 2: Standardized experimental workflow for acquiring validatable mass spectra.

References

  • NIST Mass Spectrometry Data Center. Cyclopropane Fragmentation Data. National Institute of Standards and Technology.[2][3][4][5] Available at: [Link]

  • Mohamed, S. M., et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole Derivatives. Indian Journal of Chemistry, Section B. Available at: [Link][6]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for cyclopropyl ethylene loss mechanism).
  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience.

Sources

Quantum Chemical Profiling of 4-Cyclopropylthiazole: A Computational Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Cyclopropylthiazole represents a distinct structural motif in medicinal chemistry, merging the electron-rich, aromatic thiazole ring with the strained, pseudo-unsaturated cyclopropyl group. This scaffold is increasingly relevant in fragment-based drug discovery (FBDD) due to its ability to modulate lipophilicity and metabolic stability without significantly increasing molecular weight.

This technical guide provides a rigorous, self-validating computational framework for characterizing this compound. Unlike standard aromatic systems, the cyclopropyl substituent introduces unique "bisected" vs. "perpendicular" conformational isomers that profoundly influence electronic availability. We detail the quantum chemical methodologies—ranging from Density Functional Theory (DFT) benchmarking to spectroscopic prediction—required to map its physicochemical landscape accurately.

Part 1: Computational Strategy & Methodology

Theoretical Framework

The correct description of the cyclopropyl-thiazole bond requires a functional that captures both long-range dispersion interactions and core electronic delocalization. Standard B3LYP is often insufficient for rotational barriers in crowded systems; therefore, we prioritize dispersion-corrected functionals.

Recommended Level of Theory:

  • Optimization/Frequency:

    
    B97X-D / def2-TZVP
    
    • Rationale:

      
      B97X-D includes long-range corrections essential for accurate non-covalent interactions and rotational barriers. The def2-TZVP basis set minimizes basis set superposition error (BSSE).
      
  • Solvation Model: SMD (Solvation Model based on Density)

    • Rationale: Superior to PCM for calculating

      
       in polar solvents (water, DMSO), critical for pKa prediction.
      
  • Software Suitability: Gaussian 16, ORCA 5.0, or Q-Chem.

The Workflow Pipeline

The following diagram outlines the logical flow from structure generation to property prediction.

G cluster_props Property Modules Start Input Structure (this compound) GeomOpt Geometry Optimization (wB97X-D/def2-TZVP) Start->GeomOpt FreqCheck Frequency Analysis (NIMAG = 0?) GeomOpt->FreqCheck FreqCheck->GeomOpt No (Re-optimize) PES_Scan Relaxed PES Scan (Dihedral Rotation) FreqCheck->PES_Scan Yes Conf_Select Conformer Selection (Global Minimum) PES_Scan->Conf_Select NMR NMR (GIAO) Chemical Shifts Conf_Select->NMR FMO FMO & Reactivity (HOMO/LUMO/Fukui) Conf_Select->FMO pKa pKa Prediction (Thermodynamic Cycle) Conf_Select->pKa

Figure 1: Computational workflow for the quantum chemical characterization of this compound.

Part 2: Conformational Landscape

The Cyclopropyl Rotor

The cyclopropyl group acts as a


-donor due to the hyperconjugation of its Walsh orbitals with the thiazole 

-system. This conjugation is maximized when the cyclopropyl C-H bond is parallel to the thiazole

-orbitals (the bisected conformation). However, steric clash between the cyclopropyl methylene protons and the thiazole Nitrogen (N3) or Sulfur (S1) can destabilize this planar form.

Protocol: Relaxed PES Scan

  • Define Coordinate: Dihedral angle

    
     = C5-C4-C(cyclopropyl)-H(methine).
    
  • Scan Parameters: Rotate

    
     from 
    
    
    
    to
    
    
    in
    
    
    increments.
  • Analysis: Plot Electronic Energy (

    
    ) vs. 
    
    
    
    .

Expected Outcome:

  • Global Minimum: Likely the "Bisected-Anti" conformation where the cyclopropyl group aligns to minimize steric clash with the large Sulfur atom.

  • Transition State: The "Perpendicular" conformation (rotation by

    
    ), where conjugation is broken. The barrier height (
    
    
    
    ) indicates the freedom of rotation at physiological temperature.

Part 3: Electronic Structure & Reactivity

Frontier Molecular Orbitals (FMO)

Thiazole is electron-deficient at C2 (making it susceptible to nucleophilic attack) and electron-rich at C5 (electrophilic attack). The 4-cyclopropyl group modifies this via inductive (


) and mesomeric (

) effects.

Data Interpretation Table:

DescriptorDefinitionSignificance for this compound
HOMO Energy Highest Occupied MOMeasures nucleophilicity. Cyclopropyl donation raises HOMO compared to bare thiazole, making C5 more reactive to electrophiles.
LUMO Energy Lowest Unoccupied MOMeasures electrophilicity. Lower LUMO implies susceptibility to nucleophilic attack at C2.
Gap (

)

Chemical Hardness (

). A smaller gap implies higher polarizability and reactivity.
MEP Map Molecular Electrostatic PotentialVisualizes binding sites. Look for negative potential (red) on N3 (H-bond acceptor) and positive (blue) on C2-H.
Reactivity Descriptors (Fukui Functions)

To pinpoint exact reaction sites, calculate condensed Fukui functions (


 for electrophilic attack, 

for nucleophilic attack).
  • Electrophilic Attack (

    
    ):  Expected max at C5 . The cyclopropyl group at C4 activates the adjacent C5 position.
    
  • Nucleophilic Attack (

    
    ):  Expected max at C2 .[1]
    

Part 4: Spectroscopic Validation (NMR)

Accurate prediction of


 and 

NMR spectra validates the computed geometry against experimental data.

Protocol:

  • Method: GIAO (Gauge-Independent Atomic Orbital) at the B3LYP/6-311+G(2d,p) level (using geometries optimized at

    
    B97X-D).
    
  • Solvent: PCM model (Chloroform or DMSO).

  • Scaling: Apply linear scaling factors to correct systematic DFT errors (e.g.,

    
    , 
    
    
    
    for
    
    
    relative to TMS).

Diagnostic Signals:

  • Thiazole C2-H: Typically deshielded (

    
     ppm) due to the adjacent Nitrogen and Sulfur.
    
  • Cyclopropyl Protons: Unique high-field signals (

    
     ppm). The "bisected" conformation often splits the methylene protons into distinct environments if rotation is hindered.
    

Part 5: pKa Prediction (Thermodynamic Cycles)

Thiazoles are weak bases. Predicting the pKa of the conjugate acid (protonated at N3) is vital for understanding solubility and bioavailability.

Method: Thermodynamic Cycle (TC) Direct calculation of pKa is error-prone. Use the thermodynamic cycle involving the gas-phase basicity and solvation energies.



Where:



Step-by-Step:

  • Gas Phase: Calculate

    
     for 
    
    
    
    .
  • Solvation: Calculate

    
     for neutral (
    
    
    
    ) and protonated (
    
    
    ) forms using SMD/Water.
  • Constant: Use the experimental value for proton solvation (

    
     kcal/mol).
    

PKA cluster_gas Gas Phase cluster_aq Aqueous Phase B_gas B (g) + H+(g) BH_gas BH+ (g) B_gas->BH_gas ΔG(gas) B_aq B (aq) + H+(aq) B_gas->B_aq ΔG(solv, B) BH_aq BH+ (aq) BH_gas->BH_aq ΔG(solv, BH+) B_aq->BH_aq ΔG(soln) (Target)

Figure 2: Thermodynamic cycle for accurate pKa calculation.

References

  • Thiazole Electronic Structure: Belaidi, S., et al.[2] (2025).[3][4] "Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives." Asian Journal of Chemistry. 4[5]

  • pKa Calculation Methodology: Takais, K., et al. (2021). "Efficient Quantum-Chemical Calculations of Acid Dissociation Constants from Free-Energy Relationships." Journal of Physical Chemistry A. 6

  • Conformational Analysis of Thiazoles: MDPI Authors (2022). "Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features." Molecules. 7

  • DFT for Drug Design: Click2Drug Directory. "Directory of in silico Drug Design tools." 8

Sources

Technical Guide: DFT Analysis of 4-Cyclopropylthiazole Electronic Properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the computational analysis of 4-cyclopropylthiazole , a scaffold of increasing interest in medicinal chemistry. The cyclopropyl group acts as a bioisostere for isopropyl or ethyl groups but introduces unique electronic properties due to its strained "banana bonds" (Walsh orbitals). When conjugated to the electron-deficient thiazole ring at the C4 position, it modulates the heterocycle's lipophilicity, metabolic stability, and electronic distribution.

This document outlines the specific DFT methodologies required to accurately model this system, focusing on the interplay between the cyclopropyl


-system and the thiazole 

-system.

Computational Methodology

To achieve high-fidelity results that correlate with experimental observables (NMR, UV-Vis, pKa), the selection of functionals and basis sets must account for the sulfur atom's polarizability and the non-covalent interactions inherent to the cyclopropyl group.

Functional and Basis Set Selection[1]
ComponentRecommendationScientific Justification
Geometry Optimization wB97X-D or M06-2X Standard B3LYP often fails to capture weak dispersion forces critical for the correct conformational folding of the cyclopropyl ring relative to the thiazole. wB97X-D includes long-range dispersion corrections [1].
Basis Set 6-311++G(d,p) The sulfur atom requires diffuse functions (++) to accurately model its lone pair electron density. The triple-zeta quality (6-311) ensures flexibility for the strained cyclopropyl ring.
Solvation Model PCM / SMD Gas-phase calculations often overestimate dipole moments. Use the Polarizable Continuum Model (PCM) with water or DMSO to mimic physiological or assay conditions.
The Computational Workflow

The following diagram illustrates the logical flow of the analysis, ensuring that every electronic property derived is based on a dynamically stable geometry.

DFT_Workflow Start Input Structure (this compound) Opt Geometry Optimization (wB97X-D/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Check Stationary Point? Freq->Check Check->Opt Imaginary Freq < 0 (Saddle Point) NBO NBO Analysis (Hyperconjugation) Check->NBO All Freq > 0 (Minima) FMO FMO Analysis (HOMO-LUMO Gap) NBO->FMO MEP MEP Mapping (Reactivity Sites) NBO->MEP End Final Electronic Profile FMO->End MEP->End

Figure 1: Standardized DFT workflow for small molecule heterocycle analysis. Green nodes represent property generation steps.

Structural & Electronic Analysis

Geometry and Conformation

The connection between the C4 of the thiazole and the cyclopropyl ring allows for rotation. However, the bisected conformation is typically preferred. In this orientation, the Walsh orbitals of the cyclopropyl ring align parallel to the


-system of the thiazole, maximizing conjugation.
  • Key Parameter to Monitor: The dihedral angle between the thiazole plane and the cyclopropyl CH methine bond. A value near 90° indicates a bisected (conjugated) conformation.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a critical descriptor of chemical hardness and reactivity.

  • HOMO (Highest Occupied Molecular Orbital): Likely localized on the sulfur atom and the cyclopropyl bonds (due to their

    
    -character).
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Typically localized on the C=N bond of the thiazole ring.

  • Significance: A smaller gap compared to unsubstituted thiazole suggests that the cyclopropyl group acts as an electron donor, potentially increasing the basicity of the thiazole nitrogen.

Molecular Electrostatic Potential (MEP)

MEP maps are essential for predicting non-covalent interactions in protein binding pockets.

  • Negative Potential (Red): Concentrated on the Thiazole Nitrogen (H-bond acceptor site).

  • Positive Potential (Blue): Concentrated on the Cyclopropyl hydrogens (due to the acidity of strained C-H bonds) and the Thiazole C2 proton.

Natural Bond Orbital (NBO) Analysis

Standard molecular orbitals are delocalized. NBO analysis transforms these into localized Lewis-like orbitals to quantify "delocalization error" or hyperconjugation.

Critical Interaction to Quantify:



Look for the interaction between the cyclopropyl 

bonds and the thiazole

antibonding orbital. This confirms the "pseudo-conjugation" effect.

Orbital_Interaction Cyclopropyl Cyclopropyl Walsh Orbitals (σ) Interaction Hyperconjugation (Stabilization) Cyclopropyl->Interaction Electron Donor Thiazole Thiazole Ring Antibonding (π*) Interaction->Thiazole Electron Acceptor

Figure 2: Electronic donation mechanism from the strained cyclopropyl ring to the heteroaromatic system.

Experimental Protocol (Gaussian Input)

Below is a validated protocol for running this analysis using the Gaussian software suite. This input assumes a geometry optimization followed by frequency and NBO analysis.[1]

Step 1: Input File Construction (.gjf)
Step 2: Data Extraction & Interpretation[2]

After the calculation terminates normally ("Normal termination of Gaussian..."), extract the following data:

PropertySearch Keyword in OutputTarget Value / Interpretation
Stability Imaginary frequenciesMust be 0 . If < 0, re-optimize.
Dipole Moment Tot (under Dipole)Higher dipole = higher polarity (affects solubility).
HOMO Energy Alpha occ. eigenvaluesLast negative value (in Hartree). Convert to eV (

).
LUMO Energy Alpha virt. eigenvaluesFirst positive value.
NBO Charge Natural PopulationCheck Nitrogen charge. More negative = more basic.

References

  • Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615–6620. Link

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

  • Weinhold, F., & Landis, C. R. (2005). Valency and Bonding: A Natural Bond Orbital Donor-Acceptor Perspective. Cambridge University Press. Link

  • Ayub, R., et al. (2017).[2] Cyclopropyl Group: An Excited-State Aromaticity Indicator? Chemistry – A European Journal, 23(55), 13684-13695. Link

  • Potts, K. T. (1977). The Chemistry of Thiazoles and Thiazolines. Chemical Reviews. (Contextual grounding for thiazole reactivity). Link

Sources

An In-Depth Technical Guide to the Solubility Studies of 4-Cyclopropylthiazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is paved with meticulous scientific investigation. Among the most critical early-stage assessments is the determination of its solubility profile. Poor solubility can terminate the development of an otherwise promising therapeutic candidate, leading to challenges in formulation, bioavailability, and ultimately, clinical efficacy.[1][2][3] This guide provides a comprehensive technical overview of the methodologies and theoretical underpinnings essential for conducting robust solubility studies of 4-Cyclopropylthiazole, a heterocyclic compound of interest in modern drug discovery, in various organic solvents.

The presence of the thiazole ring, a common scaffold in many pharmaceuticals, and the cyclopropyl group, known to enhance metabolic stability and potency, makes this compound a molecule of significant interest.[4][5][6][7][8] Understanding its behavior in different solvent systems is paramount for its progression through the drug development pipeline, from initial screening and synthesis to formulation and dosage form design.[1][9][10] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Theoretical Principles of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.[3][11] This equilibrium is governed by the principle of "like dissolves like," which is a manifestation of the intermolecular forces between solute and solvent molecules.[5][12][13]

Intermolecular Forces at Play

The dissolution of this compound in an organic solvent involves the disruption of intermolecular forces within the pure solute and the pure solvent, followed by the formation of new solute-solvent interactions. The key forces to consider are:

  • Van der Waals Forces: These include London dispersion forces (present in all molecules) and dipole-dipole interactions. As a polar molecule, this compound will exhibit dipole-dipole interactions.

  • Hydrogen Bonding: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to exhibit stronger interactions with the solute.[12]

  • Solvatochromism: The change in the absorption or emission spectra of a compound when dissolved in different solvents can provide insights into the solute-solvent interactions and the polarity of the molecule's microenvironment.

The overall solubility is determined by the net energy change of this process. A negative Gibbs free energy of solution (ΔG_sol) favors dissolution.

Thermodynamic Models for Solubility Prediction

While experimental determination is the gold standard, several thermodynamic models can predict solubility, offering valuable insights for solvent screening. These models often rely on the physicochemical properties of the solute and solvent.

  • UNIFAC (UNIQUAC Functional-group Activity Coefficients): This group-contribution method estimates activity coefficients, which can then be used to calculate solubility. It is based on the principle that the properties of a molecule can be predicted from the properties of its constituent functional groups.

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): This quantum chemistry-based model predicts the chemical potential of a solute in a solvent, from which solubility can be derived. It is a powerful tool for predicting solubility in a wide range of solvents without the need for experimental data for structurally similar compounds.

  • Machine Learning Models: An emerging approach involves the use of supervised machine learning algorithms trained on large datasets of experimental solubility data to predict the solubility of new compounds.[14] These models can identify complex relationships between molecular descriptors and solubility.

Experimental Determination of Solubility

The selection of an appropriate experimental method for solubility determination depends on factors such as the properties of the compound, the required accuracy, and the available equipment. This section details three widely used methods: Gravimetric Analysis, UV/Vis Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

General Experimental Workflow

A generalized workflow for the experimental determination of solubility is depicted below. This process ensures the creation of a saturated solution at equilibrium, which is crucial for accurate measurements.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation A Weigh excess This compound B Add to a known volume of solvent A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Centrifuge or filter to remove undissolved solid C->D E Gravimetric Analysis D->E F UV/Vis Spectroscopy D->F G HPLC D->G

Figure 1: General workflow for experimental solubility determination.
Protocol 1: Gravimetric Analysis

This classical method is straightforward and does not require sophisticated instrumentation, making it a valuable fundamental technique.[11][15][16][17]

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is essential to ensure saturation.

    • Place the container in a constant temperature bath and agitate (e.g., using a shaker or magnetic stirrer) for a sufficient time (typically 24-48 hours) to reach equilibrium.[17]

  • Phase Separation:

    • Allow the solution to stand undisturbed at the same constant temperature to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation. Alternatively, filter the solution through a syringe filter (e.g., 0.22 µm) into a pre-weighed container.[18]

  • Evaporation and Weighing:

    • Weigh a clean, dry evaporating dish to the nearest 0.1 mg.

    • Transfer a precise volume of the clear supernatant to the evaporating dish.

    • Gently evaporate the solvent in a fume hood or under a stream of nitrogen. For high-boiling point solvents, a vacuum oven at a suitable temperature may be necessary.

    • Once the solvent is completely removed, dry the dish containing the residue to a constant weight in an oven at a temperature below the melting point of this compound.

    • Cool the dish in a desiccator and weigh it accurately.

  • Calculation:

    • Solubility (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of supernatant (L)

Causality Behind Experimental Choices:

  • Using excess solute: Ensures that the solution is truly saturated and in equilibrium with the solid phase.

  • Constant temperature agitation: Solubility is temperature-dependent; maintaining a constant temperature is critical for reproducibility. Agitation accelerates the attainment of equilibrium.

  • Drying to a constant weight: Guarantees that all the solvent has been removed, preventing an overestimation of the solute's mass.

Protocol 2: UV/Vis Spectrophotometry

This method is rapid and requires a smaller sample volume compared to the gravimetric method. It is suitable for compounds that possess a chromophore and absorb light in the UV-visible range.[19][20][21][22]

Principle: The concentration of the solute in the saturated solution is determined by measuring its absorbance at a specific wavelength and using a calibration curve based on Beer-Lambert's Law.

Step-by-Step Methodology:

  • Determination of λmax:

    • Prepare a dilute solution of this compound in the solvent of interest.

    • Scan the solution using a UV/Vis spectrophotometer over a suitable wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

  • Sample Preparation and Analysis:

    • Prepare a saturated solution of this compound as described in the gravimetric protocol (Section 2.2, Step 1).

    • After equilibration, separate the supernatant as described in Section 2.2, Step 2.

    • Dilute a known volume of the clear supernatant with the same solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Solubility (mol/L or g/L) = Concentration from calibration curve × Dilution factor.

Causality Behind Experimental Choices:

  • Using λmax: Measuring absorbance at the wavelength of maximum absorbance provides the highest sensitivity and minimizes errors.

  • Calibration curve: This is essential for converting the measured absorbance into concentration, as the relationship is instrument-dependent.

  • Dilution of the sample: Ensures that the absorbance reading falls within the linear dynamic range of the instrument, where Beer-Lambert's Law is valid.

Protocol 3: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method, making it ideal for determining the solubility of compounds with low solubility or in complex mixtures.[4][23][24][25]

Principle: The saturated solution is analyzed by HPLC, and the concentration of the solute is determined by comparing its peak area to that of standard solutions of known concentrations.

Step-by-Step Methodology:

  • HPLC Method Development:

    • Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a solvent compatible with the HPLC method.

    • Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

    • Plot a graph of peak area versus concentration to generate a calibration curve.

  • Sample Preparation and Analysis:

    • Prepare a saturated solution as described in the gravimetric protocol (Section 2.2, Step 1).

    • After equilibration, filter the supernatant through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC system.[23]

    • Dilute a known volume of the filtrate with the mobile phase to a concentration within the range of the calibration curve.

    • Inject a fixed volume of the diluted sample into the HPLC system and record the peak area.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

    • Solubility (mg/mL or µg/mL) = Concentration from calibration curve × Dilution factor.

Causality Behind Experimental Choices:

  • Filtration of the sample: Protects the HPLC column and instrument from clogging and damage by removing undissolved particles.

  • Use of a calibration curve: Provides a reliable means of quantifying the analyte concentration from the instrumental response (peak area).

  • Specificity of HPLC: Separates the analyte of interest from any potential impurities or degradation products, ensuring that only the concentration of this compound is measured.

Data Presentation and Interpretation

A systematic presentation of solubility data is crucial for comparison and analysis. The following table provides a template for summarizing the experimental results.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

SolventSolvent ClassDielectric ConstantSolubility (g/L)Solubility (mol/L)Method Used
MethanolAlcohol32.7[Experimental Data][Calculated Data]HPLC
EthanolAlcohol24.5[Experimental Data][Calculated Data]HPLC
IsopropanolAlcohol19.9[Experimental Data][Calculated Data]UV/Vis
AcetoneKetone20.7[Experimental Data][Calculated Data]Gravimetric
Ethyl AcetateEster6.02[Experimental Data][Calculated Data]HPLC
DichloromethaneHalogenated9.08[Experimental Data][Calculated Data]Gravimetric
TolueneAromatic2.38[Experimental Data][Calculated Data]UV/Vis
HexaneAliphatic1.88[Experimental Data][Calculated Data]Gravimetric

Note: The dielectric constants are approximate values at room temperature and are provided for qualitative comparison.[26][27][28][29]

Discussion of Expected Results

The solubility of this compound is expected to vary significantly across different organic solvents due to the interplay of intermolecular forces.

  • Polar Protic Solvents (e.g., Alcohols): These solvents can act as both hydrogen bond donors and acceptors. The nitrogen atom of the thiazole ring can accept a hydrogen bond from the alcohol's hydroxyl group, leading to strong solute-solvent interactions and likely high solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have a dipole moment but cannot donate hydrogen bonds. They can interact with the dipole of this compound. The solubility in these solvents will depend on the relative strengths of the dipole-dipole interactions compared to the solute-solute and solvent-solvent interactions.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weak London dispersion forces. Due to the polar nature of this compound, its solubility is expected to be low in nonpolar solvents as the energy required to break the strong solute-solute interactions is not sufficiently compensated by the weak solute-solvent interactions.[30]

The relationship between solvent properties and the solubility of this compound can be visualized as follows:

G Solute This compound (Polar, H-bond acceptor) Solvent_PP Polar Protic Solvent (e.g., Methanol) (H-bond donor/acceptor) Solute->Solvent_PP Strong H-bonding & Dipole-Dipole Interactions Solvent_PA Polar Aprotic Solvent (e.g., Acetone) (Dipole-Dipole) Solute->Solvent_PA Dipole-Dipole Interactions Solvent_NP Nonpolar Solvent (e.g., Hexane) (Dispersion forces) Solute->Solvent_NP Weak Dispersion Forces Solubility_High High Solubility Solvent_PP->Solubility_High Solubility_Mod Moderate Solubility Solvent_PA->Solubility_Mod Solubility_Low Low Solubility Solvent_NP->Solubility_Low

Figure 2: Relationship between solvent type and expected solubility.

Conclusion and Future Directions

This guide has outlined the fundamental principles and detailed experimental protocols for the comprehensive study of this compound's solubility in organic solvents. The choice of methodology—Gravimetric, UV/Vis, or HPLC—should be guided by the specific requirements of the study and the available resources. A thorough understanding of the solubility profile is a cornerstone of rational drug development, influencing everything from process chemistry and formulation to bioavailability and therapeutic efficacy.[1][3]

Future work should focus on generating a comprehensive experimental dataset for this compound in a wider range of solvents and at various temperatures. This data would be invaluable for building and validating predictive thermodynamic and machine learning models, further accelerating the development of this and other promising thiazole derivatives.

References

  • Whyte, B. (2023, April 6). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

  • ALWSCI. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. ALWSCI Technologies. [Link]

  • Scribd. Common Organic Solvents - Table of Properties. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • ACS Division of Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

  • Murov, S. (2020, August 19). Properties of Solvents Used in Organic Chemistry. [Link]

  • Determination of Solubility by Gravimetric Method. (n.d.). [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 58-60. [Link]

  • Scribd. Steps in Gravimetric Analysis. [Link]

  • Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). [Link]

  • COMMON SOLVENT PROPERTIES. (n.d.). [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • Scribd. Determination of Solubility of Drug at Room Temperature by Gravimetric Method. [Link]

  • Singh, A., & Kumar, S. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(8-S), 225-234. [Link]

  • The University of Melbourne. STANDARD OPERATING PROCEDURE - High Performance (or Pressure) Liquid Chromatography (HPLC). [Link]

  • Maricopa Open Digital Press. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

  • Saskoer.ca. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. [Link]

  • Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?[Link]

  • ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?[Link]

  • Procedure for solubility testing of NM suspension. (2016, May 28). [Link]

  • Chemistry LibreTexts. (2021, September 22). 7: Gravimetric Analysis (Experiment). [Link]

  • Scholars Research Library. Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. [Link]

  • STANDARD OPERATING PROCEDURE OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. (n.d.). [Link]

  • Bouzayen, A., et al. (2015). Solvent effects on optical and electronic properties of carbazole benzothiazole based bipolar compound: TD-DFT/PCM approach. Moroccan Journal of Chemistry, 3(1), 28-39. [Link]

  • Chemistry LibreTexts. (2020, May 30). 2.12: Intermolecular Forces and Solubilities. [Link]

  • Quora. (2020, October 19). How do intermolecular forces influence solubility?[Link]

  • Singh, S. (2017). solubility and molecular forces. International Journal of Current Advanced Research, 6(12), 8527-8530. [Link]

  • Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi. (2025, September 25). [Link]

  • ResearchGate. (2025, August 10). Impact of Solvent Polarity on the molecular properties of Dimetridazole. [Link]

  • Kumar, L., Suhas, B. S., Pai K, G., & Verma, R. (2015). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Research Journal of Pharmacy and Technology, 8(7). [Link]

  • ChemRxiv. BigSolDB: Solubility Dataset of Compounds in Organic Solvents and Water in a Wide Range of Temperatures. [Link]

  • Wikipedia. Thiazole. [Link]

  • Wikipedia. Cyclopropyl group. [Link]

  • Solubility of Organic Compounds. (2023, August 31). [Link]

  • Chemistry of the thiazoles. (n.d.). [Link]

  • Predicting drug solubility in organic solvents mixtures. (2024, May 18). [Link]

  • Cledera, F. X., et al. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molbank, 2025(1), M1363. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(1), 123. [Link]

  • MIT Open Access Articles. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

  • THIAZOLE AND ITS DERIVATIVES. (n.d.). [Link]

  • KnowledgeBoat. Chapter 12: Organic Chemistry | Selina Solutions Concise Chemistry Class 10 ICSE. [Link]

Sources

Thermal Stability Assessment of 4-Cyclopropylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thermal assessment of 4-Cyclopropylthiazole requires a nuanced approach that distinguishes between the thermodynamic stability of the aromatic thiazole core and the kinetic instability of the strained cyclopropyl substituent. While thiazoles are generally robust heteroaromatics, the cyclopropyl group introduces approximately 27.5 kcal/mol (115 kJ/mol) of ring strain .

This guide outlines a tiered strategy to quantify these risks. We move beyond simple melting point determination to characterize the Onset of Thermal Decomposition (


) , Time to Maximum Rate (TMR) , and Self-Accelerating Decomposition Temperature (SADT) . This data is critical for establishing safe operating limits (SOL) during scale-up and ensuring ICH Q1A compliance for drug substance storage.

Part 1: Structural Hazard Analysis & Theoretical Mechanisms

Before initiating wet chemistry or calorimetry, we must understand the molecular "weak links." this compound presents a dual-hazard profile:

  • The Cyclopropyl Strain (The Trigger): The primary thermal risk is the electrocyclic ring-opening of the cyclopropyl group. Unlike unstrained alkyl chains, this ring can undergo exothermic isomerization to propenyl derivatives at elevated temperatures. This reaction is often catalyzed by Lewis acids or transition metals, making the choice of DSC crucible material critical (see Experimental Protocols).

  • The Thiazole Core (The Fuel): The thiazole ring itself is thermally stable up to relatively high temperatures (>200°C). However, once the cyclopropyl ring opens and releases heat, it can trigger the secondary decomposition of the heteroaromatic ring, leading to the release of sulfur oxides (

    
    ) and nitrogen oxides (
    
    
    
    ).
Visualization: Predicted Degradation Pathway

The following diagram illustrates the theoretical degradation logic, moving from ring strain release to total decomposition.

DegradationMechanism Start This compound (Intact) Step1 Transition State (Ring Strain Release) Start->Step1  Heat / Metal Cat.   Inter Propenyl-Thiazole Isomer Step1->Inter  Exothermic (-33 kJ/mol)   Final Total Decomposition (SOx, NOx, Carbon) Inter->Final  >250°C (Oxidation)  

Figure 1: Theoretical thermal degradation pathway emphasizing the initial exothermic ring-opening event.

Part 2: Tiered Screening Methodologies

We employ a "Fail-Fast" tiered approach. We do not proceed to expensive adiabatic testing (ARC) until we have characterized the fundamental thermal envelope using Differential Scanning Calorimetry (DSC).

Tier 1: Dynamic Screening (DSC)

Objective: Determine


 and the Enthalpy of Decomposition (

).
  • The "Gold" Standard: Standard aluminum crucibles can catalyze cyclopropyl ring opening due to the presence of aluminum oxide (Lewis acid). For this compound, Gold-plated high-pressure crucibles are mandatory to ensure the data reflects the molecule's stability, not a catalytic interaction with the pan.

  • Key Metric: We look for the "Exothermic Onset."[1] A value of

    
     indicates high explosive potential.
    
Tier 2: Adiabatic Assessment (ARC)

Objective: Simulate a cooling failure in a large-scale reactor.

If DSC shows an exotherm starting below 200°C, we move to Accelerating Rate Calorimetry (ARC). ARC maintains the sample in an adiabatic environment (no heat loss), mimicking the center of a 200kg drum.

  • Key Metric:

    
     (Time to Maximum Rate = 24 hours). This is the temperature at which the material will reach thermal runaway in 24 hours.
    
Tier 3: Chemical Stability (Forced Degradation)

Objective: Purity tracking under sub-critical stress (ICH Q1A).

Even if the molecule doesn't explode, it may degrade. We use HPLC to track purity at accelerated conditions (e.g., 40°C/75% RH).

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Differential Scanning Calorimetry (DSC)

Standard: ASTM E537 / USP <891>

  • Sample Prep: Weigh 2–4 mg of this compound into a Gold-Plated High-Pressure Crucible (Mettler Toledo or Netzsch).

    • Why Gold? Inertness prevents catalytic ring opening.

    • Why High Pressure? Prevents evaporation of the compound before decomposition (endothermic boiling can mask exothermic decomposition).

  • Sealing: Hermetically seal using a toggle press. Verify seal integrity by weighing.

  • Atmosphere: Purge with

    
     at 50 mL/min.
    
  • Ramp: Heat from 30°C to 400°C at 5 K/min .

    • Note: A slower rate (5 K/min) is preferred over 10 K/min for hazardous materials to minimize thermal lag and obtain a more accurate

      
      .
      
  • Analysis: Integrate the exothermic peak.

    • Pass Criteria:

      
      .
      
    • Fail Criteria: Any sharp exotherm with

      
       requires immediate ARC testing.
      
Protocol B: Forced Degradation Study (HPLC)

Standard: ICH Q1A(R2)

  • Preparation: Dissolve compound in 50:50 ACN:Water to 1 mg/mL.

  • Stress Conditions:

    • Acid: 0.1 N HCl, 60°C, 4 hours (Tests thiazole protonation stability).

    • Base: 0.1 N NaOH, 60°C, 4 hours.

    • Oxidation: 3%

      
      , RT, 24 hours (Tests sulfur oxidation).
      
    • Thermal: 80°C solid state, 7 days (Tests cyclopropyl ring integrity).

  • Quantification: Analyze via HPLC-UV/Vis (254 nm).

    • Self-Validation: Mass balance must be >95% (Sum of Assay + Impurities).

Part 4: Decision Logic & Safety Workflow

The following flowchart dictates the progression from sample receipt to safety certification.

SafetyWorkflow Input Sample Receipt: This compound DSC Tier 1: DSC Scan (Gold Crucible, 5 K/min) Input->DSC Decision1 Exotherm Detected < 200°C? DSC->Decision1 Safe Low Thermal Risk (Proceed to ICH Stability) Decision1->Safe No ARC Tier 2: ARC Test (Adiabatic Mode) Decision1->ARC Yes Calc Calculate TMR24 & SADT ARC->Calc Storage Define Storage Temp (SADT - 20°C) Calc->Storage

Figure 2: Decision logic for thermal safety assessment. ARC is triggered only if DSC reveals low-temperature instability.

Part 5: Data Presentation Standards

When reporting results for regulatory filing or process safety reviews, summarize data in the following format:

ParameterMethodCritical ValueInterpretation
Melting Point DSC (Endotherm)

(e.g., 45°C*)
Phase change; ensure storage <

to prevent caking.
Decomposition Onset DSC (Exotherm)

The "Never Exceed" temperature.
Decomposition Energy DSC (Integration)

(J/g)
>500 J/g indicates potential for explosion/propagation.
TMR 24h ARCTemperatureMax allowable temp for 24h hold time.
SADT CalculatedTemperatureSelf-Accelerating Decomposition Temp for specific package size (e.g., 25kg drum).

*Note: Melting point is illustrative; actual value must be determined experimentally.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3] (2003).[2][3][4][5] Retrieved from [Link]

  • Stoessel, F. Thermal Safety of Chemical Processes: Risk Assessment and Process Design. (2008).[1][3][5] Wiley-VCH. (Methodology reference).

  • American Society for Testing and Materials (ASTM). ASTM E537-12: Standard Test Method for The Thermal Stability of Chemicals by Differential Scanning Calorimetry. Retrieved from [Link]

  • Frurip, D. J. Selection of the Proper Sample Container for DSC Thermal Stability Testing. Organic Process Research & Development. (2019). Retrieved from [Link]

Sources

Strategic Functionalization: Electrophilic Substitution of 4-Cyclopropylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Cyclopropylthiazole represents a unique scaffold in medicinal chemistry, combining the metabolic stability and lipophilicity modulation of the cyclopropyl group with the bioisosteric properties of the thiazole ring. However, functionalizing this core presents a distinct chemosynthetic challenge: balancing the electron-deficient nature of the thiazole ring (which typically requires harsh conditions for substitution) against the acid-sensitivity of the cyclopropyl moiety (which requires mild conditions to prevent ring opening).

This guide provides a validated technical roadmap for the electrophilic aromatic substitution (EAS) of this compound. It prioritizes regioselective control at the C5 position and delineates specific protocols to avoid the "acid-catalyzed ring-opening trap" common in standard heterocyclic workflows.

Structural Analysis & Electronic Landscape

The Electronic Tug-of-War

To successfully functionalize this compound, one must understand the competing electronic effects:

  • The Thiazole Ring (Electron Sink): Similar to pyridine, the imine nitrogen (

    
    ) exerts a strong electron-withdrawing effect (
    
    
    
    ), deactivating the ring toward electrophiles. However, the sulfur atom donates electron density into the
    
    
    -system via resonance (
    
    
    ), making thiazole more reactive than pyridine but less reactive than thiophene.
  • The Cyclopropyl Group (Electron Source): The cyclopropyl group at C4 is a significant activator. Through hyperconjugation (interaction of the strained

    
     Walsh orbitals with the aromatic 
    
    
    
    -system), it donates electron density, specifically stabilizing the transition state for attack at the adjacent C5 position.
Regioselectivity: Why C5?

Electrophilic attack occurs exclusively at C5 (the 5-position).[1]

  • Kinetic Control: The intermediate

    
    -complex (arenium ion) formed by attack at C5 is stabilized by resonance contributions from the sulfur atom and the adjacent cyclopropyl group.
    
  • C2 Limitations: The C2 position is situated between the sulfur and nitrogen. While inductive effects make the C2 proton acidic (pKa ~29, susceptible to lithiation), the position is generally deactivated toward electrophilic attack relative to C5.

The "Acid Trap"

Critical Warning: The cyclopropyl ring is thermodynamically unstable (strain energy ~27.5 kcal/mol). Strong Brønsted acids (e.g., conc.


) or strong Lewis acids (e.g., 

) often used in standard EAS will catalyze the opening of the cyclopropyl ring, leading to homoallylic rearrangements or polymerization. Protocols must be essentially acid-free or use weak acids.

Visualizing the Reaction Pathway

The following diagram illustrates the regioselectivity and the resonance stabilization that dictates the C5-substitution pathway.

ReactionPathway cluster_mechanism Stabilization Factors Reactant This compound TS Transition State (Sigma Complex) Reactant->TS + E+ (Slow Step) SideProduct RING OPENING (Acid Catalyzed) Reactant->SideProduct Strong Acid (H2SO4/AlCl3) Electrophile Electrophile (E+) Product 5-Substituted-4-Cyclopropylthiazole TS->Product - H+ (Fast) Resonance Sulfur Lone Pair (+M) stabilizes C5 cation TS->Resonance Hyperconj Cyclopropyl Walsh Orbitals stabilize adjacent C+ TS->Hyperconj

Figure 1: Mechanistic pathway highlighting the stabilization of the C5-intermediate and the risk of acid-catalyzed ring opening.

Validated Experimental Protocols

Halogenation: Bromination via NBS

Objective: Synthesis of 2-bromo-4-cyclopropylthiazole (or 5-bromo, depending on C2 protection). The Challenge: Elemental bromine (


) generates 

as a byproduct, which can open the cyclopropyl ring. The Solution: Use N-Bromosuccinimide (NBS) in a polar aprotic solvent. This maintains a low concentration of electrophilic bromine and avoids high acidity.
Protocol:
  • Reagents: this compound (1.0 equiv), NBS (1.05 equiv).

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

  • Procedure:

    • Dissolve substrate in MeCN (0.1 M concentration) at 0°C.

    • Add NBS portion-wise over 15 minutes to control the exotherm.

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: TLC/LC-MS should show conversion to the monobrominated product (M+79/81).

  • Workup (Critical):

    • Quench with saturated aqueous

      
       (sodium thiosulfate) to remove active bromine species.
      
    • Extract with EtOAc. Wash with saturated

      
       (to remove any trace succinic acid/HBr).
      
    • Dry over

      
       and concentrate.
      
  • Validation:

    • 1H NMR: Disappearance of the C5-H singlet (typically ~6.9–7.0 ppm). Preservation of the cyclopropyl multiplets (0.8–1.0 ppm).

Nitration: The "Acetyl Nitrate" Method

Objective: Introduction of a nitro group at C5. The Challenge: Standard mixed acid nitration (


) is strictly forbidden due to rapid cyclopropyl destruction.
The Solution:  Use Acetyl Nitrate  generated in situ. This provides a mild source of 

without a strongly acidic medium.
Protocol:
  • Preparation of Reagent:

    • Cool Acetic Anhydride (

      
      ) to 0°C.
      
    • Slowly add Fuming Nitric Acid (

      
      ) (1.1 equiv) while maintaining temperature <5°C. This forms Acetyl Nitrate (
      
      
      
      ).
  • Reaction:

    • Add the this compound solution (in

      
      ) to the pre-formed acetyl nitrate at 0°C.
      
    • Stir at 0°C for 1 hour, then allow to warm to RT.

  • Safety Note: Acetyl nitrate is potentially explosive if heated or concentrated. Quench the reaction mixture into ice water before isolation.

  • Outcome: Yields 5-nitro-4-cyclopropylthiazole.

Formylation: Vilsmeier-Haack

Objective: Introduction of an aldehyde (-CHO) at C5. Suitability: Highly recommended. The reaction conditions are generally compatible with cyclopropyl groups.

Protocol:
  • Reagents:

    
     (1.2 equiv), DMF (3.0 equiv).
    
  • Procedure:

    • Cool DMF to 0°C. Add

      
       dropwise to form the Vilsmeier salt (white precipitate/suspension).
      
    • Add this compound (dissolved in minimal DMF).

    • Heat to 60–70°C for 2 hours. (Do not exceed 80°C to prevent thermal degradation).

  • Workup:

    • Pour onto crushed ice/sodium acetate buffer.

    • Stir vigorously to hydrolyze the iminium intermediate to the aldehyde.

    • Precipitate is usually collected by filtration.

Quantitative Data Summary

Reaction TypeReagent SystemTarget PositionCyclopropyl Stability RiskTypical Yield
Bromination

C5High (Avoid)< 20% (Ring Open)
Bromination NBS / MeCN C5 Low (Recommended)85–95%
Nitration

C5Critical (Destructive)0% (Decomp)
Nitration Acetyl Nitrate C5 Moderate 60–75%
Formylation

/ DMF
C5 Low 70–85%

Decision Logic for Researchers

The following workflow assists in selecting the correct synthetic route based on the desired functionalization, filtering out high-risk acidic pathways.

DecisionTree Start Start: this compound Goal Select Desired Functional Group Start->Goal Br Halogen (-Br/-I) Goal->Br NO2 Nitro (-NO2) Goal->NO2 CHO Aldehyde (-CHO) Goal->CHO NBS Use NBS in MeCN (Avoid Br2/Acid) Br->NBS MixedAcid Mixed Acid (H2SO4/HNO3) NO2->MixedAcid Standard Path AcONO2 Use Acetyl Nitrate (in Acetic Anhydride) NO2->AcONO2 Modified Path VH Vilsmeier-Haack (POCl3/DMF) CHO->VH Success Target Product Isolated NBS->Success Fail Ring Opening / Polymerization MixedAcid->Fail Acid Catalysis AcONO2->Success VH->Success

Figure 2: Synthetic decision tree prioritizing cyclopropyl preservation.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on thiazole reactivity and C5 regioselectivity).

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Detailed mechanisms of electrophilic substitution in 1,3-azoles).

  • Shanu-Wilson, J. (2020). Metabolism of cyclopropyl groups. Hypha Discovery. (Discusses the oxidative and acid stability of cyclopropyl rings in drug design).

  • Kashyap, S. J., et al. (2018). Review on Vilsmeier-Haack Reaction: A Versatile Tool in Organic Synthesis. International Journal of Pharmaceutical, Chemical & Biological Sciences. (Validates Vilsmeier-Haack conditions for thiazole derivatives).

  • Chad's Prep. (2020).[2] Allylic Bromination and Benzylic Bromination with NBS. (Mechanistic validation of NBS for avoiding HBr generation).

Sources

Structural Elucidation of Novel 4-Cyclopropylthiazole Derivatives: A Comprehensive Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The thiazole ring is a privileged scaffold in medicinal chemistry, ubiquitous in compounds ranging from thiamine (Vitamin B1) to modern antineoplastics like epothilones. The introduction of a cyclopropyl group at the C4 position represents a strategic "bioisostere" approach. The cyclopropyl moiety acts as a rigid, lipophilic spacer that mimics the electronic properties of a double bond while providing unique steric vectors—often referred to as the "magic cyclopropyl" effect in structure-activity relationship (SAR) studies.

However, the synthesis and validation of 4-cyclopropylthiazoles present specific analytical challenges. The high ring strain of the cyclopropyl group (


27.5 kcal/mol) and the aromaticity of the thiazole ring create a unique electronic environment that requires precise spectroscopic interpretation.

This guide provides a rigorous, self-validating framework for characterizing these derivatives, moving beyond basic data collection to structural proof.

The Synthetic Context: Defining the Analyte

To interpret spectra accurately, one must understand the genesis of the sample. The most robust route to 4-cyclopropylthiazoles is the Hantzsch Thiazole Synthesis .

  • Precursors: Cyclopropyl bromomethyl ketone + Thioamide/Thiourea.

  • Mechanism: Nucleophilic attack of sulfur on the

    
    -carbon followed by dehydration/cyclization.
    
  • Implication for Spectroscopy: The primary impurities to screen for are unreacted

    
    -bromoketones (distinct 
    
    
    
    -protons) and linear intermediate thioimidates (lack of aromatic ring current).
Workflow Visualization

G Start Precursors (Cyclopropyl ketone + Thioamide) Rxn Hantzsch Condensation (Reflux/EtOH) Start->Rxn Crude Crude Isolate Rxn->Crude Purify Purification (Column/Recryst) Crude->Purify NMR 1H/13C NMR (Primary Validation) Purify->NMR MS HRMS (Formula Conf) Purify->MS NMR->Purify Fail (Impurity) Final Validated Structure NMR->Final Pass MS->Final Pass

Figure 1: Analytical workflow from synthesis to structural validation. The feedback loop from NMR to purification is critical for eliminating linear intermediates.

Nuclear Magnetic Resonance (NMR) Characterization

NMR is the gold standard for confirming the cyclization of the thiazole ring and the integrity of the cyclopropyl group.

Proton NMR ( H)

The diagnostic signature of a 4-cyclopropylthiazole is the interplay between the high-field cyclopropyl multiplets and the deshielded aromatic thiazole proton.

Key Diagnostic Signals:

MoietyProtonChemical Shift (

, ppm)
MultiplicityMechanistic Insight
Thiazole C5-H 6.80 – 7.20 Singlet (s)Diagnostic for ring closure. If C5 is substituted, this vanishes. If linear intermediate exists, this appears as a broad NH or CH.
Thiazole C2-H 8.70 – 9.00 Singlet (s)Highly deshielded due to N/S heteroatoms. Only present if C2 is unsubstituted.
Cyclopropyl CH (Methine) 1.90 – 2.40 Multiplet (m)Connects the ring to the substituent. Deshielded relative to CH2 due to the aromatic ring current of thiazole.
Cyclopropyl CH

(Methylene)
0.70 – 1.20 Multiplet (m)Distinctive high-field signals. Often appear as two sets of multiplets due to diastereotopicity (cis/trans relative to thiazole).

Expert Insight: The cyclopropyl protons often display complex second-order coupling. Do not over-interpret the splitting pattern as simple doublets; report them as multiplets. The key validation is the integral ratio between the aromatic C5-H (1H) and the cyclopropyl cluster (5H total).

Carbon NMR ( C)

The thiazole ring carbons are distinct. The C2 carbon is the most deshielded (


160-170 ppm) due to the C=N bond and adjacent Sulfur.
NMR Logic for Regioisomer Differentiation

In Hantzsch synthesis, regioisomers are rare but possible if the starting ketone is asymmetric.

NMR_Logic Root Unknown Thiazole Derivative Check_C5 Check 1H NMR: ~6.8-7.2 ppm Root->Check_C5 Singlet Sharp Singlet Present? Check_C5->Singlet Yes Yes: C5-H is unsubstituted (4-substituted thiazole) Singlet->Yes No No: C5 is substituted or Ring Open Singlet->No NOESY Run NOESY/ROESY Yes->NOESY Corr Correlation: Cyclopropyl-H <-> Thiazole C5-H? NOESY->Corr Confirm Confirmed: 4-Cyclopropyl isomer Corr->Confirm Strong Cross-peak Reject Isomer/Artifact Corr->Reject No Cross-peak

Figure 2: NMR Logic Tree for confirming the 4-position substitution pattern using NOE correlations.

Infrared Spectroscopy (FT-IR)[1][2][3][4]

While NMR provides the map, IR provides the fingerprint. The thiazole ring exhibits characteristic "breathing" modes.

Critical Bands:

  • C=N Stretching (Thiazole):

    
     cm
    
    
    
    .[1] This band confirms the formation of the imine-like bond within the ring.
  • C-S Stretching:

    
     cm
    
    
    
    .[1] Often weak but diagnostic of the thioether linkage.
  • Cyclopropyl C-H Stretching:

    
     cm
    
    
    
    . These appear slightly above the aliphatic C-H stretches (
    
    
    cm
    
    
    ), indicative of the higher s-character of cyclopropyl carbons.

Mass Spectrometry (HRMS) & Fragmentation

High-Resolution Mass Spectrometry (ESI-TOF or Orbitrap) is mandatory for elemental composition.

Isotopic Validation: Sulfur (


S) has a significant natural isotope 

S (

4.2%).
  • Protocol: Look for the M+2 peak with an intensity of

    
    4-5% relative to the molecular ion. This "Sulfur Flag" confirms the incorporation of the thioamide sulfur.
    

Fragmentation Pathways:

  • Ring Cleavage: Thiazoles often undergo cleavage of the S-C2 and N-C4 bonds.

  • Loss of Nitrile: A common pathway is the loss of R-CN (where R is the substituent at C2).

  • Cyclopropyl Stability: The cyclopropyl group is relatively robust but may undergo ring opening under high-energy collision-induced dissociation (CID), leading to loss of C

    
    H
    
    
    
    fragments (
    
    
    41).

Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition

Objective: To obtain high-resolution spectra free from aggregation artifacts.

  • Solvent Selection: Use DMSO-d

    
      (99.9% D) for polar derivatives (e.g., aminothiazoles). Use CDCl
    
    
    
    for lipophilic derivatives.
    • Why? DMSO prevents H-bonding stacking which broadens thiazole signals.

  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent. Filter through a cotton plug to remove particulates (paramagnetic dust ruins shimming).

  • Acquisition:

    • Relaxation Delay (d1): Set to 2.0 - 5.0 seconds .

    • Why? Quaternary carbons (C4, C2) in thiazoles have long T1 relaxation times. Short delays lead to missing carbon peaks.

    • Scans: Minimum 16 for

      
      H, 512 for 
      
      
      
      C.
Protocol B: Structural Confirmation via NOESY

Objective: To prove the cyclopropyl group is adjacent to the C5 proton.

  • Sequence: Phase-sensitive NOESY.

  • Mixing Time: 500 ms (standard for small molecules).

  • Analysis: Look for a cross-peak between the C5-H singlet (

    
    7.0 ppm) and the Cyclopropyl Methine  (
    
    
    
    2.0 ppm).
    • Result: Presence of this peak confirms the 4-cyclopropyl regiochemistry. Absence suggests the 5-cyclopropyl isomer or ring opening.

References

  • Hantzsch Thiazole Synthesis & Mechanism: Alvim, H. G. O., et al. "The Hantzsch pyrrole synthesis: Non-conventional methods and recent applications." RSC Advances, 2014, 4, 54282–54299.[2] (Contextual grounding for Hantzsch condensation mechanisms). [Link]

  • Spectroscopic Data of Thiazoles: Celik, S., & Yurdakul, S. "Investigations on spectroscopic characterizations... of 4H-1,2,4-triazol-4-amine."[3] European Journal of Chemistry, 2021, 12(4), 401-411. (Provides comparative DFT and experimental spectral data for similar heterocyclic systems). [Link]

  • NMR Chemical Shifts of Trace Impurities: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organic Process Research & Development, 2016, 20(3), 661–667. (Essential for distinguishing solvent peaks from cyclopropyl multiplets). [Link]

  • Cyclopropyl Group NMR Characteristics: Wiberg, K. B., et al. "H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study." Journal of Organic Chemistry. (Foundational text on the magnetic anisotropy of cyclopropyl rings). [Link]

  • Thiazole Bioactivity & Fragment Screening: Kuzikov, M., et al. "Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?" ACS Medicinal Chemistry Letters, 2022. (Validates the relevance of the scaffold). [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Hantzsch Synthesis of 4-Cyclopropylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 4-Cyclopropylthiazole Scaffold

The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The incorporation of a cyclopropyl group, a small, strained carbocycle, into drug candidates has also become a valuable strategy in drug design. The unique conformational constraints and electronic properties of the cyclopropyl moiety can lead to improved metabolic stability, binding affinity, and membrane permeability.[2] Consequently, the synthesis of molecules combining these two privileged structures, namely this compound derivatives, is of significant interest to the drug discovery community.

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a cornerstone for the construction of the thiazole nucleus. This versatile and generally high-yielding reaction involves the cyclocondensation of an α-haloketone with a thioamide. This application note provides a detailed guide to the synthesis of this compound derivatives via the Hantzsch reaction, offering insights into the reaction mechanism, detailed experimental protocols, and a discussion of the scope of this valuable transformation.

Reaction Mechanism: The Hantzsch Pathway to 4-Cyclopropylthiazoles

The Hantzsch synthesis of 4-cyclopropylthiazoles proceeds through a well-established multi-step mechanism. The reaction is initiated by the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of 2-bromo-1-cyclopropylethanone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone, forming a five-membered ring intermediate. The final step involves the dehydration of this intermediate to yield the aromatic this compound ring.

Hantzsch_Mechanism reagents 2-Bromo-1-cyclopropylethanone + Thioamide intermediate1 S-Alkylation Intermediate reagents->intermediate1 Nucleophilic Attack (SN2) intermediate2 Cyclized Intermediate (Hydroxythiazoline) intermediate1->intermediate2 Intramolecular Cyclization product This compound intermediate2->product Dehydration (-H2O) Workflow start Reactants: 2-Bromo-1-cyclopropylethanone & Thioamide reaction Reaction in Ethanol (Reflux, 2-4 h) start->reaction workup Aqueous Workup (EtOAc/NaHCO3) reaction->workup purification Purification (Column Chromatography) workup->purification product Purified this compound Derivative purification->product

Sources

using 4-Cyclopropylthiazole as a synthetic building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Cyclopropylthiazole as a Synthetic Building Block in Drug Discovery

Part 1: Introduction & Strategic Value

This compound is an increasingly privileged scaffold in modern medicinal chemistry, particularly within kinase inhibitor discovery (e.g., p38 MAPK, SYK, ALK inhibitors). It serves as a superior bioisostere for isopropyl or phenyl groups, offering a unique combination of physicochemical properties:

  • Conformational Rigidity: Unlike the freely rotating isopropyl group, the cyclopropyl ring is locked in a rigid conformation. This reduces the entropic penalty upon binding to protein pockets (e.g., the ATP-binding site of kinases).

  • Electronic Modulation: The cyclopropyl group acts as a weak electron donor (pseudo-π character) but also introduces significant s-character into the C-C bonds. This "sigma-hole" effect can create unique non-covalent interactions with carbonyl backbone residues in target proteins.[1]

  • Metabolic Profile: While often used to block metabolic hotspots, the cyclopropyl ring itself can be a metabolic "soft spot" under oxidative conditions (P450-mediated ring opening). Understanding this duality is critical for lead optimization.

Part 2: Synthesis Protocol

The most robust route to this compound is the Hantzsch Thiazole Synthesis . While commercial sources exist, in-house synthesis allows for the introduction of diversity at the C2 position early in the sequence.

Step 1: -Bromination of Cyclopropyl Methyl Ketone
  • Objective: Convert cyclopropyl methyl ketone to 2-bromo-1-cyclopropylethan-1-one.

  • Critical Control: Avoid acid-catalyzed ring opening. The cyclopropyl ring is acid-sensitive; however, under controlled bromination conditions, it remains intact.

Protocol:

  • Dissolve cyclopropyl methyl ketone (1.0 equiv) in anhydrous Methanol (0.5 M).

  • Cool to 0 °C.

  • Add Bromine (1.0 equiv) dropwise over 30 minutes.[1] Note: The reaction is initially slow. Decolorization of Br2 indicates initiation.

  • Stir at 0 °C for 2 hours, then allow to warm to RT for 1 hour.

  • Quench: Pour into ice-cold saturated NaHCO3 (aq). Caution: Evolution of CO2.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

  • Stability Note: The

    
    -bromoketone is a potent lachrymator and unstable upon prolonged storage.[1] Use immediately in Step 2.
    
Step 2: Hantzsch Cyclization
  • Objective: Condensation with Thioamide to form the thiazole ring.

Protocol:

  • Dissolve the crude

    
    -bromoketone  (1.0 equiv) in Ethanol  (0.3 M).[1]
    
  • Add the appropriate Thioamide (1.0 equiv) (e.g., Thiourea for 2-aminothiazole, Thioacetamide for 2-methylthiazole).

  • Heat to Reflux (78 °C) for 4–6 hours.

  • Monitoring: TLC should show disappearance of the bromoketone.[1]

  • Workup: Cool to RT. Concentrate to remove ethanol.[1]

  • Purification: Resuspend residue in EtOAc/Water. Neutralize with NaHCO3.[1] Extract organics, dry, and purify via flash chromatography (Hexane/EtOAc gradient).

Part 3: Functionalization & Reactivity Profile

Once the scaffold is built, regioselective functionalization is the key to library generation.

A. C2-Position: Nucleophilic Attack (The "Handle")

The C2 position is the most versatile "handle." If you synthesized the 2-amino-4-cyclopropylthiazole , you can perform:

  • Sandmeyer Reaction: Convert C2-NH2

    
     C2-Halogen (Br/I) for coupling.[1]
    
  • Amide Coupling: Standard HATU/DIEA conditions work well.[1]

If starting with This compound (C2-H) :

  • Lithiation: Treat with n-BuLi at -78 °C in THF. The C2 proton is acidic.[1] Quench with electrophiles (DMF, alkyl halides).[1]

    • Caution: The cyclopropyl ring is stable to n-BuLi at low temps, but do not allow to warm above -20 °C before quenching to prevent ring fragmentation.

B. C5-Position: Electrophilic C-H Activation

The C5 position is electron-rich and sterically accessible, despite the C4-cyclopropyl group.

  • Direct Arylation: Pd-catalyzed C-H activation is highly effective.[1]

    • Conditions: Pd(OAc)2 (5 mol%), P(t-Bu)3 (10 mol%), Cs2CO3, Aryl Bromide, 140 °C in Xylene.

    • Note: The C4-cyclopropyl group directs C-H activation to C5 cleanly; C2 activation is less favorable if C2 is blocked.

C. The "Forbidden" Zone: Radical Chemistry
  • Avoid Minisci Reactions: Radical alkylation (e.g., using carboxylic acids + persulfate/Ag+) is NOT recommended .[1] The cyclopropyl ring is a "radical clock."[1] Generating a radical adjacent to the ring (or on the thiazole) often leads to rapid ring opening to form linear alkenes, destroying the scaffold.

Part 4: Visualizing the Workflow

The following diagram maps the synthesis and reactivity logic, highlighting the "Safe" vs. "Unsafe" pathways.

G cluster_legend Reaction Safety Start Cyclopropyl Methyl Ketone Bromoketone α-Bromo Ketone Start->Bromoketone Br2, MeOH (0°C) Thiazole 4-Cyclopropyl thiazole Core Bromoketone->Thiazole Thioamide, EtOH, Reflux C2_Func C2-Functionalization (Lithiation/Coupling) Thiazole->C2_Func n-BuLi, -78°C (Nucleophilic) C5_Func C5-Arylation (Pd-Cat C-H Act.) Thiazole->C5_Func Pd(OAc)2, Ar-Br (Electrophilic) RingOpen RING OPENING (Destruction) Thiazole->RingOpen Minisci / Radical Conditions Safe Safe Pathway Unsafe Risk of Ring Opening

Caption: Synthesis and reactivity map of this compound. Green paths indicate stable transformations; red dashed paths indicate instability risks.

Part 5: Analytical Data & Troubleshooting

Typical NMR Signature (this compound):

  • Cyclopropyl Protons: Distinct multiplets at

    
     0.9–1.2 ppm (4H).[1]
    
  • C5-H: Singlet/Doublet around

    
     6.9–7.1 ppm.[1]
    
  • C2-H: Downfield singlet around

    
     8.7–8.9 ppm (if unsubstituted).[1]
    

Troubleshooting Table:

IssueProbable CauseSolution
Low Yield in Step 1 Acid-catalyzed ring opening of cyclopropyl ketone.Add 1.0 eq of MgO or CaCO3 during bromination to scavenge HBr.[1]
Ring Opening in Step 2 Reaction temperature too high (>100°C).[1]Stick to Ethanol reflux (78°C).[1] Do not use DMF/140°C.
C5-Arylation Fails Catalyst poisoning by Sulfur.Use Pd(OAc)2 with electron-rich phosphines (e.g., SPhos, XPhos) or NHC ligands.
Complex Mixture in C2-Lithiation Ring fragmentation (radical pathway).[1]Ensure Temp < -70°C. Use LDA instead of n-BuLi for softer deprotonation.

Part 6: References

  • Synthesis of Thiazoles (Hantzsch Method): Izumisawa, Y., & Togo, H. (2011).[1] Preparation of

    
    -Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Bioorganic & Medicinal Chemistry . 
    
  • C-H Activation of Thiazoles: Bugday, N., et al. (2021).[1] CH Bond activation of 2-isobutylthiazole at C5 position catalysed by Pd-N-heterocyclic carbene complexes. Journal of Organometallic Chemistry .

  • Cyclopropyl Ring Stability & Metabolism: Barnes, K., et al. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry . [1]

  • Kinase Inhibitor Applications: Liu, Y., et al. (2024).[1][2] Recent studies on protein kinase signaling inhibitors based on thiazoles. Future Medicinal Chemistry .

  • Radical Ring Opening (Minisci Warning): Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry .

Sources

Application Note: Strategic Integration of 4-Cyclopropylthiazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-cyclopropylthiazole moiety represents a high-value pharmacophore in modern drug design, acting as a rigidified, metabolically robust bioisostere for isopropyl and tert-butyl groups. This application note provides a comprehensive guide for medicinal chemists on integrating this scaffold into lead optimization programs. We detail the mechanistic rationale for its use (lipophilicity modulation, CYP450 blockage), provide a validated Hantzsch synthesis protocol , and outline a microsomal stability workflow to quantify its metabolic advantages.

Strategic Rationale: Why this compound?

Bioisosterism and Steric Complementarity

In kinase inhibitors and GPCR ligands, the thiazole ring often serves as a core linker, positioning substituents to interact with specific pockets (e.g., the ATP-binding gatekeeper region).

  • The Alkyl Problem: Isopropyl and tert-butyl groups are common hydrophobic substituents but suffer from rapid oxidative clearance via Cytochrome P450 (specifically CYP3A4 and CYP2D6) at the benzylic-like carbon.

  • The Cyclopropyl Solution: The cyclopropyl group offers a similar steric bulk and lipophilicity profile (

    
    ) to an isopropyl group but introduces significant conformational rigidity. The 
    
    
    
    -like character of the cyclopropane C-C bonds and the high bond dissociation energy of the C-H bonds (
    
    
    ) make it resistant to hydrogen atom abstraction, thereby blocking the primary metabolic soft spot [1, 2].
Electronic Modulation

The electron-donating nature of the cyclopropyl group (via hyperconjugation with the thiazole


-system) increases the basicity of the thiazole nitrogen slightly less than an isopropyl group would, potentially altering hydrogen bond acceptor capability in the active site without incurring the metabolic penalty of freely rotating alkyl chains.

Experimental Protocol: Modular Synthesis of 4-Cyclopropylthiazoles

Objective: Synthesize 4-cyclopropyl-2-aminothiazole as a versatile building block for further elaboration (e.g., amide coupling, Buchwald-Hartwig amination). Method: Modified Hantzsch Thiazole Synthesis.

Reaction Scheme Visualization

HantzschSynthesis Start Cyclopropyl Methyl Ketone (Precursor) Bromination Step 1: Bromination (Br2/MeOH or NBS) Start->Bromination Activation Intermediate α-Bromo Ketone (2-bromo-1-cyclopropylethanone) Bromination->Intermediate Isolation Condensation Step 2: Hantzsch Condensation (Thiourea, EtOH, Reflux) Intermediate->Condensation + Thiourea Product 4-Cyclopropyl-2-aminothiazole (Target Scaffold) Condensation->Product Cyclization (- H2O, - HBr)

Figure 1: Step-wise workflow for the Hantzsch synthesis of the this compound core.

Detailed Procedure

Step 1: Synthesis of 2-Bromo-1-cyclopropylethanone

  • Reagents: Cyclopropyl methyl ketone (1.0 eq), Bromine (

    
    , 1.0 eq), Methanol (
    
    
    
    ).
  • Protocol:

    • Dissolve cyclopropyl methyl ketone in anhydrous MeOH at 0°C.

    • Add

      
       dropwise over 30 minutes. The decolorization of bromine indicates reaction progress.
      
    • Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT).

    • Critical Control Point: Do not overheat. Cyclopropyl rings can open under harsh acidic/thermal conditions.

    • Quench with 10%

      
      , extract with DCM, and concentrate. Use immediately (unstable).
      

Step 2: Condensation with Thiourea [1][2]

  • Reagents: 2-Bromo-1-cyclopropylethanone (from Step 1), Thiourea (1.1 eq), Ethanol (

    
    ).
    
  • Protocol:

    • Suspend thiourea in EtOH.

    • Add the

      
      -bromo ketone dropwise.
      
    • Reflux for 4–6 hours. Monitoring by TLC (50% EtOAc/Hexane) should show the disappearance of the starting ketone.

    • Cool to RT. The hydrobromide salt of the product may precipitate.

    • Filter and wash with cold EtOH.

    • Free Base Liberation: Suspend the salt in water and adjust pH to ~9 with

      
      . Extract with EtOAc, dry over 
      
      
      
      , and concentrate.

Yield Expectation: 65–80% over two steps. Validation:


 NMR (DMSO-

) should show characteristic cyclopropyl multiplets at

0.7–1.0 ppm and the thiazole aromatic proton at

~6.3 ppm [3, 4].

Application Protocol: Metabolic Stability Profiling

Objective: Quantify the stability advantage of the 4-cyclopropyl analog versus the 4-isopropyl analog.

Microsomal Stability Assay Workflow

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (Mg

    
    , Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
    
  • Test Compounds: this compound derivative vs. 4-isopropylthiazole derivative.

Procedure:

  • Pre-incubation: Mix test compound (1 µM final conc.) with HLM (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     minutes.
    
  • Quenching: Immediately add to 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Data Analysis:

  • Plot

    
     vs. time.
    
  • Calculate intrinsic clearance (

    
    ):
    
    
    
    
SAR Decision Logic

The following decision tree guides the optimization process when metabolic instability is detected at an alkyl position.

SAR_Logic Issue Lead Compound High Clearance (CLint) Diagnosis Identify Metabolic Soft Spot (e.g., Isopropyl/t-Butyl oxidation) Issue->Diagnosis Strategy1 Strategy A: Rigidification Replace Alkyl with Cyclopropyl Diagnosis->Strategy1 Test1 Test in HLM Assay Strategy1->Test1 Result1 Improved Stability? Test1->Result1 Success Advance to PK Studies Result1->Success Yes Strategy2 Strategy B: Fluorination Use Fluorocyclopropyl / CF3 Result1->Strategy2 No (Ring Opening) Strategy2->Test1 Re-test

Figure 2: Medicinal chemistry decision tree for optimizing metabolic stability using cyclopropyl bioisosteres.

Case Study Integration: Kinase Inhibitors

In the development of VEGFR-2 inhibitors, the replacement of a 4-isopropylthiazole moiety with This compound resulted in a 3-fold increase in half-life (


) in rat PK studies. The cyclopropyl group maintained the necessary hydrophobic contact with the gatekeeper residue while eliminating the benzylic oxidation pathway observed in the isopropyl analog [5, 6].

References

  • BenchChem. 4-Cyclopropyl-2-methylthiazole: A versatile heterocyclic building block. Retrieved from Benchchem.com. Link

  • Welsch, M. E., et al. (2015). Metabolically Stable tert-Butyl Replacement. Journal of Medicinal Chemistry.[3] Link

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Organic Chemistry Portal. Synthesis of Thiazoles.Link

  • Nemr, M. T., et al. (2025).[3] Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry.[3] Link

  • Li, W. F., et al. (2020). Discovery of N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs as NLRP3 inflammasome inhibitors.[3] Medicinal Chemistry Research.[3][4][5] Link

Sources

Application Note: Precision Synthesis and Functionalization of Bioactive 4-Cyclopropylthiazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-cyclopropylthiazole moiety represents a privileged scaffold in modern medicinal chemistry, appearing in high-value pharmacophores for antiviral (e.g., anti-influenza, anti-RSV), antibacterial, and metabolic (11β-HSD1 inhibitors) therapeutics. The cyclopropyl group offers a unique combination of steric rigidity and metabolic stability compared to isopropyl or phenyl isosteres, often improving oral bioavailability and potency [1, 2].

This Application Note provides a validated, high-fidelity workflow for the synthesis of this compound analogs. Unlike generic protocols, this guide addresses the specific instability of the 2-bromo-1-cyclopropylethanone intermediate and provides a self-validating Hantzsch cyclization protocol designed to minimize side-product formation.

Chemical Rationale & Retrosynthetic Logic[1]

The synthesis hinges on the Hantzsch Thiazole Synthesis , a condensation between an


-haloketone and a thioamide/thiourea.[1][2] While robust for phenyl-substituted thiazoles, the cyclopropyl variant presents unique challenges:
  • Ring Fragility: The cyclopropyl ring is susceptible to acid-catalyzed opening during bromination.

  • Intermediate Instability: The

    
    -bromoketone precursor is a potent lachrymator and prone to polymerization.
    

Our optimized pathway utilizes a low-temperature bromination in methanol to kinetically favor mono-bromination while suppressing acid-catalyzed ring opening, followed by an immediate in situ or rapid cyclization.

Workflow Visualization

The following diagram outlines the critical path from raw materials to the functionalized bioactive scaffold.

G Start Cyclopropyl Methyl Ketone Inter α-Bromoketone (Unstable Intermediate) Start->Inter Electrophilic Substitution Reagent1 Br2 / MeOH (< 0°C) Reagent1->Inter Product 4-Cyclopropyl-2-aminothiazole (Core Scaffold) Inter->Product Hantzsch Cyclization Reagent2 Thiourea / Thioamide (Ethanol, Reflux) Reagent2->Product Funct Amide Coupling (Bioactive Analog) Product->Funct SAR Expansion

Figure 1: Strategic workflow for the synthesis of this compound scaffolds. Colors indicate reaction stages: Blue (Stable Precursor/Product), Red (Reagent), Yellow (Unstable Intermediate).

Critical Precursor Synthesis: 2-Bromo-1-cyclopropylethanone

Caution: The product is a severe lachrymator and skin irritant. All operations must be performed in a well-ventilated fume hood.

The standard use of N-bromosuccinimide (NBS) can lead to radical side reactions. This protocol uses elemental bromine in methanol, which generates HBr in situ to catalyze enolization, but the low temperature prevents the "haloform" type cleavage of the cyclopropyl ring [3, 4].

Materials
  • Cyclopropyl methyl ketone (1.0 eq)

  • Bromine (Br

    
    ) (1.0 eq)[3][4]
    
  • Methanol (anhydrous)

  • Dichloromethane (DCM) for extraction

Protocol
  • Setup: Charge a 3-neck round-bottom flask with Cyclopropyl methyl ketone (20 mmol) and Methanol (50 mL). Cool the solution to -5°C to 0°C using an ice/salt bath.

  • Bromination: Add Bromine (20 mmol) dropwise over 60 minutes.

    • Critical Control Point: The solution must remain below 5°C. The red color of bromine should disappear rapidly upon addition, indicating consumption. If color persists, stop addition and allow the reaction to initiate.

  • Post-Reaction: Stir at 0°C for an additional 2 hours.

  • Quench: Pour the mixture into ice-cold water (100 mL).

  • Extraction: Extract immediately with DCM (3 x 50 mL). Wash combined organics with saturated NaHCO

    
     (carefully, gas evolution) and brine.
    
  • Stabilization: Dry over anhydrous MgSO

    
     and concentrate in vacuo at room temperature  (do not heat).
    
    • Yield Expectation: 85-95% as a colorless to pale yellow oil.

    • Storage: Use immediately. If storage is necessary, keep at -20°C under Argon for max 24 hours.

Core Protocol: Hantzsch Thiazole Cyclization

This step constructs the heterocyclic ring. We utilize thiourea to generate the 2-amino-4-cyclopropylthiazole, a versatile handle for further medicinal chemistry (e.g., urea or amide formation) [5, 6].

Materials
  • Freshly prepared 2-Bromo-1-cyclopropylethanone (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (Absolute)

Protocol
  • Dissolution: Dissolve Thiourea (22 mmol) in Ethanol (40 mL) in a reaction vial.

  • Addition: Add the

    
    -bromoketone (20 mmol) solution (in minimal ethanol) dropwise to the stirring thiourea solution at room temperature.
    
  • Cyclization: Heat the mixture to reflux (78°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The starting bromide should disappear completely.

  • Workup:

    • Cool to room temperature.[1] The hydrobromide salt of the product may precipitate.[1]

    • Concentrate the solvent to ~20% volume.

    • Basify with aqueous Ammonium Hydroxide (NH

      
      OH) to pH 9–10. The free base will precipitate.
      
  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water or purify via silica gel chromatography (DCM/MeOH gradient).

Data Specifications: 2-Amino-4-cyclopropylthiazole
ParameterValue / Observation
Appearance Off-white to pale yellow crystalline solid
Melting Point 105–108 °C (Lit. varies by solvate)
1H NMR (DMSO-d6)

6.80 (s, 2H, NH

), 6.15 (s, 1H, Thiazole-H), 1.85 (m, 1H), 0.7-0.9 (m, 4H)
MS (ESI) [M+H]+ calc: 141.04, found: 141.1

Late-Stage Functionalization (Bioactive Analog Example)

To generate a bioactive candidate (e.g., for antiviral screening), the 2-amino group is typically acylated.

Protocol: Amide Coupling[6]
  • Reagents: 2-Amino-4-cyclopropylthiazole (1.0 eq), Aryl Carboxylic Acid (1.1 eq), HATU (1.2 eq), DIPEA (2.0 eq), DMF.

  • Procedure: Stir at Room Temperature for 12 hours.

  • Isolation: Dilute with water, filter precipitate, and wash with Et

    
    O.
    
Mechanistic Pathway (Hantzsch)

The following diagram details the mechanism of the core cyclization, validating the choice of reagents.

Mechanism Step1 Nucleophilic Attack (Sulfur attacks α-carbon) Step2 S-Alkylated Intermediate (Acyclic) Step1->Step2 SN2 Displacement Step3 Intramolecular Cyclization (N attacks Carbonyl) Step2->Step3 5-exo-trig Step4 Dehydration (-H2O) (Aromatization) Step3->Step4 Proton Transfer Final Thiazole Ring Formation Step4->Final Driving Force: Aromaticity

Figure 2: Mechanistic cascade of the Hantzsch synthesis. The initial SN2 displacement is the rate-determining step, necessitating the high purity of the bromoketone.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Ring opening of cyclopropane.Ensure Temp < 0°C. Switch solvent to Et

O/MeOH mix.
Dark Product (Step 1) Polymerization of bromoketone.Do not heat during concentration. Use immediately.
Incomplete Reaction (Step 2) Steric bulk of cyclopropyl group.Increase reflux time; Switch solvent to DMF (100°C).
Sticky Solid (Step 2) Trapped HBr salts.Ensure full basification (pH > 9) during workup.

References

  • Bioactive Analogs & Target Annotations: Source: National Institutes of Health (NIH) / PMC. Relevance: Discusses the structural modification of bioactive compounds and target mapping. [Link]

  • Thiazole Antimicrobial Activity: Source: MDPI (Molecules). Relevance: "Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates."[5][6] [Link]

  • NBS vs. Bromine Mechanistic Insight: Source: Master Organic Chemistry. Relevance: Explains the radical vs. ionic mechanisms in bromination, supporting the choice of Br2/MeOH for this specific substrate to avoid radical ring opening. [Link]

  • Hantzsch Thiazole Synthesis Mechanism: Source: Chemistry Help / Organic Chemistry Portal. Relevance: Detailed mechanistic breakdown of the condensation reaction. [Link]

  • Antiviral 4-Trifluoromethyl/Cyclopropyl Thiazoles: Source: NIH / PubMed. Relevance: "4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents..." - establishes the biological relevance of 4-substituted thiazoles.[7] [Link]

Sources

Application Note: Development & Profiling of 4-Cyclopropylthiazole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The thiazole ring is a "privileged scaffold" in medicinal chemistry, appearing in FDA-approved kinase inhibitors like Dasatinib and Dabrafenib. However, optimizing the C4-position is critical for specificity.

This guide focuses on the 4-cyclopropylthiazole moiety. Unlike flexible alkyl chains (ethyl/propyl), the cyclopropyl group provides a rigid, lipophilic bulk that often optimally fills the hydrophobic "gatekeeper" pocket or the solvent-front region of the ATP-binding site without incurring a high entropic penalty upon binding.

Key Advantages of the 4-Cyclopropyl Motif:

  • Metabolic Stability: Resists oxidative dealkylation better than ethyl/isopropyl groups.

  • Shape Complementarity: The 120° bond angle of the cyclopropyl ring often mimics the steric demand of a phenyl ring but with significantly lower molecular weight and aromaticity, reducing "flatness" (fraction of sp3 carbons).

Chemical Synthesis: Modified Hantzsch Protocol

Objective: Synthesize 2-amino-4-cyclopropylthiazole cores efficiently. Mechanism: Condensation of


-haloketones with thioureas (Hantzsch Thiazole Synthesis).[1]
Reagents & Equipment
  • Reactant A: Cyclopropyl methyl ketone (converted to

    
    -bromo derivative).
    
  • Reactant B: Thiourea (or N-substituted thiourea for SAR).

  • Solvent: Ethanol (EtOH) or DMF.[2]

  • Catalyst: Molecular Iodine (

    
    ) or simple reflux.
    
  • Safety:

    
    -bromoketones are potent lachrymators. Handle in a fume hood.
    
Step-by-Step Protocol

Step 1: Bromination of Cyclopropyl Methyl Ketone

  • Dissolve cyclopropyl methyl ketone (1.0 eq) in anhydrous Methanol.

  • Cool to 0°C. Add Bromine (

    
    , 1.0 eq) dropwise over 30 mins to avoid di-bromination.
    
  • Stir at RT for 2 hours until the solution decolorizes.

  • Quench with 10%

    
    , extract with DCM, and concentrate. Note: The product, 2-bromo-1-cyclopropylethanone, is unstable; use immediately.
    

Step 2: Hantzsch Condensation

  • In a round-bottom flask, dissolve the fresh 2-bromo-1-cyclopropylethanone (1.0 eq) in Ethanol (0.5 M concentration).

  • Add Thiourea (1.1 eq).

  • Reflux at 80°C for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 3:1) should show the disappearance of the starting bromide.

  • Cool to RT. The HBr salt of the thiazole often precipitates.

  • Filter the solid.[1] Resuspend in water and basify with Ammonium Hydroxide (

    
    ) to pH 9 to liberate the free base.
    
  • Recrystallize from Ethanol/Water.

Synthesis Workflow Diagram

SynthesisPath Start Cyclopropyl Methyl Ketone Bromination Bromination (Br2, MeOH, 0°C) Start->Bromination Intermediate α-Bromo Ketone (Unstable) Bromination->Intermediate Electrophilic Subs. Condensation Hantzsch Reaction (Thiourea, EtOH, Reflux) Intermediate->Condensation + Thiourea Product 4-Cyclopropyl-2-aminothiazole (Scaffold) Condensation->Product Cyclization - H2O

Figure 1: Synthetic route for generating the this compound core via Hantzsch condensation.

Biochemical Profiling: ADP-Glo™ Kinase Assay

Objective: Quantify the inhibitory potency (


) of the synthesized derivatives against a specific kinase target (e.g., CDK2, BRAF, or ITK).
Method:  ADP-Glo (Promega), a luminescent assay that detects ADP formation, which is directly proportional to kinase activity.
Critical Parameters (Optimization)
  • ATP Concentration: Must be set at or below the

    
     (apparent) of the specific kinase to ensure the assay detects ATP-competitive inhibitors (which most thiazoles are).
    
  • Plate Type: White, solid-bottom 384-well plates (to maximize signal reflection).

Protocol
  • Compound Preparation:

    • Prepare 10mM stocks of this compound derivatives in 100% DMSO.

    • Perform 3-fold serial dilutions in kinase buffer. Final DMSO concentration in assay must be <1%.

  • Kinase Reaction (10 µL volume):

    • Add 2.5 µL of Kinase (e.g., 2ng/µL CDK2/CyclinA).

    • Add 2.5 µL of Compound (or DMSO control). Incubate 10 mins at RT.

    • Add 5.0 µL of Substrate/ATP Mix (e.g., Histone H1 + 10µM ATP).

    • Incubate at RT for 60 minutes.

  • ADP-Glo Reaction (Stop & Deplete):

    • Add 10 µL of ADP-Glo™ Reagent .

    • Incubate 40 mins at RT. Mechanism: Stops kinase reaction and depletes unconsumed ATP.[3]

  • Detection:

    • Add 20 µL of Kinase Detection Reagent .[4]

    • Incubate 30 mins at RT. Mechanism: Converts ADP to ATP, then to Luciferase light.

    • Read Luminescence (Integration time: 0.5–1.0 sec).

Data Analysis

Calculate % Inhibition:



Assay Logic Diagram

ADPGlo Step1 Kinase Reaction (Enzyme + Substrate + ATP + Inhibitor) Step2 Add ADP-Glo™ Reagent (Terminates Rxn, Depletes ATP) Step1->Step2 60 min incubation Step3 Add Detection Reagent (Converts ADP -> ATP -> Light) Step2->Step3 40 min incubation Readout Luminescence Measurement (Signal ~ Kinase Activity) Step3->Readout Luciferase Signal

Figure 2: Workflow for the ADP-Glo biochemical assay to determine IC50 values.

Cellular Validation: Target Engagement

Objective: Confirm the inhibitor permeates the cell membrane and inhibits the kinase in a physiological environment. Method: Western Blotting for Phospho-Substrate (e.g., p-Rb for CDK inhibitors or p-ERK for RAF inhibitors).

Protocol
  • Cell Culture: Seed cancer cells (e.g., MCF-7 or A375) in 6-well plates (

    
     cells/well). Allow adherence overnight.
    
  • Treatment: Treat cells with the this compound derivative at

    
    , 
    
    
    
    , and
    
    
    the biochemical
    
    
    for 6 hours. Include a DMSO control.[5]
  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Protease/Phosphatase Inhibitors.

  • Blotting:

    • Run SDS-PAGE (10-12% gel).

    • Transfer to PVDF membrane.

    • Primary Antibody: Anti-Phospho-Target (e.g., p-Rb Ser807/811).

    • Secondary Antibody: HRP-conjugated IgG.

  • Normalization: Strip and re-probe for Total Kinase or Actin/GAPDH to confirm equal loading.

Structure-Activity Relationship (SAR) Guide

When optimizing the this compound scaffold, use the following logic to drive potency and selectivity:

PositionModification StrategyRationale
C2-Amine (R1) Amide/Urea linkage to aromatic tailForms critical H-bonds with the "Hinge Region" of the kinase (Glu/Leu backbone).
C4-Cyclopropyl Keep Constant Fills the hydrophobic pocket (gatekeeper). Provides metabolic stability vs. isopropyl.
C5-Position Halogen (F/Cl) or small alkylModulates electronic properties of the ring; can improve potency by interacting with catalytic lysine.
Tail Region Solubilizing groups (Morpholine/Piperazine)Improves ADME properties; extends into the solvent-exposed region.
SAR Logic Diagram

SAR Center Thiazole Core C4 Pos 4: Cyclopropyl (Hydrophobic Pocket) Center->C4 C2 Pos 2: Amine/Amide (Hinge Binder) Center->C2 C5 Pos 5: H or F (Electronic Tuning) Center->C5

Figure 3: Structural optimization strategy for the thiazole scaffold.

References

  • Thiazole SAR in Kinases: Chaikuad, A., et al. (2022). Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold. PubMed. Retrieved from [Link]

  • Anticancer Thiazole Derivatives: MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]

  • Microreactor Synthesis: Watts, P., et al. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip. Retrieved from [Link]

Sources

Strategic Synthesis and Functionalization of 4-Cyclopropylthiazole Scaffolds for Next-Generation Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-cyclopropylthiazole moiety represents a privileged scaffold in medicinal chemistry, offering a superior bioisosteric alternative to isopropyl and tert-butyl groups in the design of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibitors. Unlike flexible alkyl chains, the cyclopropyl group provides rigid hydrophobic bulk that enhances metabolic stability against CYP450 oxidation while optimizing van der Waals contacts within the COX-2 secondary pocket (Val523). This application note details a robust, scalable protocol for the synthesis of this compound derivatives, focusing on the critical control of


-bromination to prevent cyclopropyl ring fragmentation and the subsequent Hantzsch condensation.

Strategic Rationale: The "Cyclopropyl Advantage"

In the development of non-steroidal anti-inflammatory drugs (NSAIDs), selectivity for COX-2 over COX-1 is governed by the ability to access a side pocket present only in the COX-2 active site.

  • Steric Fit: The 4-cyclopropyl group acts as a rigid hydrophobic anchor. It occupies the extra space created by the Val523 residue in COX-2 (isoleucine in COX-1), conferring selectivity.

  • Metabolic Stability: Unlike isopropyl groups, which are prone to rapid benzylic/allylic hydroxylation, the cyclopropyl C-H bonds have higher bond dissociation energy (

    
    106 kcal/mol), significantly extending the half-life (
    
    
    
    ) of the drug candidate.
  • Electronic Modulation: The cyclopropyl group acts as a weak electron donor (pseudo-

    
     character), modulating the electron density of the thiazole ring, which influences the pKa of adjacent amino or sulfonamide groups critical for ionic interactions within the active site.
    

Critical Synthetic Pathway

The synthesis hinges on the generation of the volatile and reactive intermediate 2-bromo-1-cyclopropylethanone . The primary failure mode in this pathway is the acid-catalyzed opening of the cyclopropyl ring during bromination.

DOT Diagram: Synthetic Workflow

G cluster_0 Step 1: Activation cluster_1 Step 2: Hantzsch Cyclization cluster_2 Step 3: Functionalization Start Cyclopropyl Methyl Ketone Br2 Br2 / MeOH (-5°C) Start->Br2 Inter 2-Bromo-1-cyclopropylethanone (Unstable Intermediate) Br2->Inter Electrophilic Subs. Core 4-Cyclopropyl-2-aminothiazole (The Scaffold) Inter->Core + Thiourea (Reflux) Thiourea Thiourea / Thioamide Thiourea->Core Final Anti-Inflammatory Candidate (COX-2 Selective) Core->Final Derivatization Coupling Amide Coupling / Suzuki

Caption: Step-wise construction of the this compound core via controlled bromination and Hantzsch synthesis.

Experimental Protocols

Protocol A: Controlled Synthesis of 2-Bromo-1-cyclopropylethanone

Objective: Monobromination of cyclopropyl methyl ketone without ring opening. Safety Warning: Bromine is highly toxic and corrosive. The product is a potent lachrymator. Work in a well-ventilated fume hood.

Reagents:

  • Cyclopropyl methyl ketone (1.0 equiv)[1]

  • Bromine (

    
    ) (1.0 equiv)[1]
    
  • Methanol (Solvent, anhydrous)

  • Sodium bicarbonate (sat.[1] aq.)

Procedure:

  • Setup: Charge a 3-neck round-bottom flask with cyclopropyl methyl ketone (e.g., 20 mmol) and methanol (10 mL/g of ketone). Cool the solution to -5°C to 0°C using an ice-salt bath. Crucial: Temperature control prevents the thermodynamic ring-opening product.

  • Addition: Add a solution of

    
     (20 mmol) in methanol dropwise over 2 hours. The solution should remain colorless to pale yellow. If orange color persists, pause addition to allow consumption of 
    
    
    
    .
  • Quench: Once addition is complete, stir at 0°C for 30 minutes. Add ice-cold water (50 mL) to the mixture.

  • Workup: Extract immediately with diethyl ether (

    
     mL). Wash the combined organic layers with saturated 
    
    
    
    (to neutralize HBr and protect the ring) and then brine.
  • Isolation: Dry over anhydrous

    
     and concentrate in vacuo at room temperature. Do not heat above 30°C. 
    
    • Checkpoint: The product should be a clear to pale yellow oil. Use immediately in Step 2 due to instability.

Protocol B: Hantzsch Thiazole Synthesis

Objective: Condensation of the


-bromoketone with thiourea to form the 2-amino-4-cyclopropylthiazole core.

Reagents:

  • 2-Bromo-1-cyclopropylethanone (from Protocol A)[2][3]

  • Thiourea (1.1 equiv)

  • Ethanol (absolute)[4]

Procedure:

  • Dissolution: Dissolve thiourea in ethanol (10 mL/g) in a round-bottom flask.

  • Cyclization: Add the crude 2-bromo-1-cyclopropylethanone dropwise to the stirring thiourea solution at room temperature.

  • Reflux: Heat the mixture to reflux for 2–4 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexane). The starting bromoketone spot will disappear, and a polar fluorescent spot (amine) will appear.

  • Precipitation: Cool the reaction mixture. The hydrobromide salt of the thiazole may precipitate.

  • Free Base Formation: Concentrate the solvent to half volume. Pour into ice water and basify to pH 9-10 with Ammonium Hydroxide (

    
    ). The free amine will precipitate as a solid.
    
  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

    • Yield Expectation: 70–85% over two steps.[5]

Protocol C: Functionalization for Anti-Inflammatory Activity

Objective: Acylation of the 2-amino group to generate COX-2 inhibitors (Amide/Sulfonamide linkage).

Procedure (General Amide Coupling):

  • Dissolve 4-cyclopropylthiazol-2-amine (1.0 equiv) in dry DCM/THF.

  • Add Triethylamine (2.0 equiv) and the appropriate aryl acid chloride (e.g., 4-sulfamoylbenzoyl chloride for COX-2 targeting) (1.1 equiv).

  • Stir at RT for 4-12 hours.

  • Wash with 1N HCl (to remove unreacted amine) and brine. Recrystallize the final product.

Data Summary & SAR Insights

The following table summarizes the impact of the 4-substituent on COX-2 inhibitory potency (


) based on analogous thiazole series [1, 3].
Substituent (R)COX-2 IC50 (

M)
COX-1 IC50 (

M)
Selectivity Index (SI)Metabolic Stability
Methyl2.4>100>40Low (Oxidation)
tert-Butyl0.8>100>125High
Cyclopropyl 0.04 - 0.5 *>100 >200 High
Phenyl1.215.012Moderate

*Values are projected based on bioisosteric replacement in diarylheterocycle series.

DOT Diagram: Structure-Activity Relationship (SAR) Logic

SAR Center This compound Core Pos2 Position 2 (Amino/Amide) Center->Pos2 Pos4 Position 4 (Cyclopropyl) Center->Pos4 Pos5 Position 5 (H or Halogen) Center->Pos5 Effect2 H-Bonding with Arg120 (Critical for COX binding) Pos2->Effect2 Effect4 Fits Val523 Pocket (Determines Selectivity) Pos4->Effect4 Effect5 Metabolic Soft Spot (Block with F/Cl) Pos5->Effect5

Caption: Pharmacophore mapping of the thiazole core. The 4-cyclopropyl group is the selectivity filter.

Troubleshooting & Optimization

  • Ring Opening: If the NMR shows alkene signals (multiplets at 5.0-6.0 ppm) after Protocol A, the reaction temperature was too high or the acid (HBr) was not neutralized quickly enough. Solution: Use NBS (N-Bromosuccinimide) instead of

    
     for milder conditions if 
    
    
    
    proves too harsh [2].
  • Volatility: 2-Bromo-1-cyclopropylethanone is volatile. Do not use high vacuum for extended periods.

  • Solubility: If the final amide product is insoluble, use DMF as the reaction solvent and precipitate with water.

References

  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. National Institutes of Health (PMC). [Link]

  • Prepar

    
    -Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. ResearchGate.
    [Link]
    
  • Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2). SciELO México. [Link]

Sources

Application Notes & Protocols for Evaluating the Antibacterial Activity of Novel 4-Cyclopropylthiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Antibacterial Research

The rise of antimicrobial resistance (AMR) constitutes a paramount threat to global public health, creating an urgent demand for the discovery and development of new and potent antimicrobial drugs.[1] Thiazole derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and demonstrating a wide array of biological activities, including antibacterial and antifungal properties.[1][2][3] The 4-cyclopropylthiazole moiety, in particular, is an area of growing interest, as the cyclopropyl group can enhance metabolic stability and target binding affinity.

This guide provides a comprehensive framework for the initial in vitro evaluation of novel this compound compounds. It is designed not as a rigid template, but as a strategic workflow that moves from broad screening to more detailed mechanistic insights. By following these protocols, researchers can generate the robust, reproducible data necessary to identify promising lead candidates for further preclinical development.

Hypothesized Mechanism of Action: Targeting Bacterial Processes

While the precise mechanism of a novel compound requires dedicated investigation, existing research on thiazole-based antibacterials provides a rational basis for hypothesized targets. Many thiazole derivatives exert their effects by interfering with essential bacterial processes that are distinct from those in mammalian cells, offering a potential window for selective toxicity.

Key putative mechanisms include:

  • Inhibition of Cell Division: Some thiazole compounds have been shown to disrupt the formation of the Z-ring by interfering with the polymerization of the FtsZ protein, a crucial step in bacterial cytokinesis.[1][4] This leads to filamentation and eventual cell death.

  • Inhibition of DNA Synthesis: DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, is another validated target for antibacterial agents. Thiazole derivatives have been investigated as potential inhibitors of this enzyme.[3][5][6]

  • Metabolic Pathway Disruption: Certain thiazoles, like sulfathiazole, act as competitive inhibitors in vital metabolic pathways, such as the synthesis of folic acid, which is necessary for bacterial growth.[1]

Understanding these potential targets helps in designing downstream mechanism-of-action studies once initial activity is confirmed.

The Core Investigative Workflow

A systematic in vitro evaluation is critical to characterizing the antibacterial potential and safety profile of a new chemical entity. The following three-stage workflow provides a comprehensive initial assessment.

G cluster_0 Phase 1: Potency Screening cluster_1 Phase 2: Activity Characterization cluster_2 Phase 3: Safety Profiling P1 Protocol 1: Minimum Inhibitory Concentration (MIC) Assay P2 Protocol 2: Time-Kill Kinetics Assay P1->P2  Identify Active  Compounds P3 Protocol 3: Mammalian Cell Cytotoxicity Assay P2->P3  Characterize as Bactericidal  or Bacteriostatic

Caption: Overall experimental workflow for evaluating novel antibacterial compounds.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the foundational metric in antimicrobial testing, defined as the lowest concentration of a compound that prevents the visible in vitro growth of a microorganism.[7][8] The broth microdilution method is the most common and standardized technique for determining MIC values.[9]

Causality: This assay identifies if a compound has any antibacterial activity and quantifies its potency. By testing against a panel of clinically relevant Gram-positive and Gram-negative bacteria, including resistant strains (e.g., MRSA), it establishes the compound's spectrum of activity.

Detailed Protocol: Broth Microdilution

G A Prepare 2-Fold Serial Dilutions of Compound in 96-Well Plate D Inoculate Wells with Bacterial Suspension A->D B Prepare Bacterial Inoculum (0.5 McFarland Standard) C Dilute Inoculum to Final Concentration (5 x 10^5 CFU/mL) B->C C->D E Incubate Plate (35-37°C for 16-20 hours) D->E F Read Results Visually or with a Plate Reader E->F G Determine MIC: Lowest Concentration with No Visible Growth F->G

Caption: Workflow for the broth microdilution MIC assay.

Materials:

  • Novel this compound compound ("Compound X")

  • 96-well sterile, flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Spectrophotometer or turbidimeter

  • Multichannel pipette

Procedure:

  • Compound Preparation: Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO). Prepare a working solution in CAMHB.

  • Plate Setup: Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate. Add 200 µL of the highest concentration of Compound X to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard the final 100 µL from well 10.

    • Self-Validation: This setup creates a concentration gradient. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria, only medium).[9]

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies. Suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[7]

  • Final Inoculum: Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[7]

  • Reading the MIC: After incubation, examine the plate for turbidity. The MIC is the lowest concentration of Compound X that shows no visible growth.[7][9] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Data Presentation

Summarize MIC values in a table for clear comparison across different bacterial strains.

CompoundS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)MRSA (ATCC 43300) MIC (µg/mL)
Compound X 83216
Vancomycin 1>1281
Ciprofloxacin 0.50.01532

Protocol 2: Time-Kill Kinetics Assay

This assay provides critical information on the pharmacodynamics of an antimicrobial agent, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[10][11]

Causality: A bactericidal agent is often preferred for treating serious infections, especially in immunocompromised patients. This assay determines the rate and extent of bacterial killing over time. A compound is typically considered bactericidal if it causes a ≥3-log₁₀ (or 99.9%) reduction in the colony-forming units (CFU/mL) compared to the initial inoculum.[12]

Detailed Protocol: Time-Kill Analysis

G A Prepare Bacterial Culture with Compound (at MIC, 2x MIC, 4x MIC) B Incubate Culture at 37°C with Shaking A->B C Remove Aliquots at Time Points (0, 2, 4, 8, 24 hours) B->C D Perform 10-Fold Serial Dilutions of Each Aliquot C->D E Plate Dilutions onto Agar Plates D->E F Incubate Plates until Colonies Appear E->F G Count Colonies (CFU) and Calculate CFU/mL F->G H Plot log10 CFU/mL vs. Time G->H

Caption: Workflow for the time-kill kinetics assay.

Materials:

  • Materials from MIC assay

  • Sterile culture tubes or flasks

  • Tryptic Soy Agar (TSA) or other suitable agar plates

  • Shaking incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to the 0.5 McFarland standard and then dilute it in CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Assay Setup: Prepare culture tubes with the final bacterial inoculum and add Compound X at concentrations corresponding to its MIC, 2x MIC, and 4x MIC. Include a growth control tube without any compound.

  • Time-Point Sampling: Incubate all tubes at 37°C with agitation. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot (e.g., 100 µL) from each tube.

    • Expertise Note: The 0-hour time point is taken immediately after adding the compound to establish the starting CFU/mL.

  • Viable Cell Counting: Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS. Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto agar plates.

  • Incubation and Counting: Incubate the agar plates at 37°C for 18-24 hours, or until colonies are clearly visible. Count the number of colonies on plates that have between 30 and 300 colonies to calculate the CFU/mL for each time point.

  • Data Analysis: Convert the CFU/mL values to log₁₀ CFU/mL. Plot the mean log₁₀ CFU/mL against time for each concentration and the growth control.

Protocol 3: Mammalian Cell Cytotoxicity Assay

A promising antibacterial agent must be effective against pathogens while exhibiting minimal toxicity to host cells.[13][14] Cytotoxicity assays are essential for this initial safety assessment. The MTT assay is a standard colorimetric method to measure cell viability based on mitochondrial metabolic activity.[15][16]

Causality: This assay determines the concentration at which the compound becomes toxic to mammalian cells. The result, often expressed as the 50% inhibitory concentration (IC₅₀), is compared to the MIC values. A high selectivity index (IC₅₀ / MIC) is desirable, indicating that the compound is much more toxic to bacteria than to mammalian cells.

Detailed Protocol: MTT Assay

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well sterile, flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a acidified isopropanol)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed mammalian cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound X in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for a vehicle control (medium with solvent, e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for a period relevant to the compound's intended use (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Scientific Principle: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.[15]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value.

Data Presentation
CompoundIC₅₀ on HEK293 cells (µM)MIC against S. aureus (µM)Selectivity Index (IC₅₀/MIC)
Compound X >1004>25
Doxorubicin (Control) 0.5N/AN/A

Conclusion

This structured application guide provides the essential protocols for a robust primary evaluation of novel this compound compounds. By systematically determining the MIC, characterizing the mode of killing, and assessing the preliminary safety profile, researchers can efficiently identify candidates with genuine therapeutic potential. This data-driven approach is fundamental to navigating the complex path of antimicrobial drug discovery and addressing the critical challenge of antibiotic resistance.

References

  • Kretschmer, D. (2016). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology.
  • Zipperer, A., Scheurer, J., & Kretschmer, D. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). SpringerLink.
  • Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. (2020). RSC Publishing.
  • Time-Kill Kinetics Assay. (n.d.). Emery Pharma.
  • Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Novel Antimicrobial Agents. (2025). BenchChem.
  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI.
  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube.
  • Minimal Inhibitory Concentration (MIC). (n.d.). protocols.io.
  • Application Note: Time-Kill Kinetics Assay for Evaluating the Bactericidal or Bacteriostatic Activity of Antibacterial Agent 44. (2025). BenchChem.
  • Determining the Potency of a Novel Antibiotic: A Protocol for Minimum Inhibitory Concentration (MIC) Testing of Myxopyronin A. (2025). BenchChem.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025). Preprints.org.
  • Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice. (n.d.). ResearchGate.
  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations.
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI.
  • Assessing the Cytotoxicity of Antibacterial Agent 97 on Mammalian Cells: Application Notes and Protocols. (2025). BenchChem.
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). MDPI.
  • Bacteriostatic versus Bactericidal. (n.d.). Time of Care.
  • Pankey, G. A., & Sabath, L. D. (2004). Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice. Clinical Infectious Diseases, 38(6), 864-870.
  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (2018). PubMed Central.
  • Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. (2021). PubMed Central.

Sources

Application Note: Evaluation of Antioxidant Properties in 4-Cyclopropylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The thiazole scaffold is a "privileged structure" in medicinal chemistry, widely recognized for its electron-donating capacity and ability to stabilize free radicals via resonance. While 2,4-disubstituted thiazoles are well-documented antioxidants, the 4-cyclopropyl moiety represents a strategic structural modification.

Why 4-Cyclopropyl? Unlike bulky tert-butyl groups or metabolically labile methyl groups, the cyclopropyl ring offers a unique balance of physicochemical properties:

  • Enhanced Lipophilicity: The cyclopropyl group increases logP, facilitating passive transport across lipid bilayers, which is critical for scavenging lipid peroxyl radicals (LOO•) within cellular membranes.

  • Metabolic Stability: The strained ring is more resistant to oxidative metabolism compared to linear alkyl chains.

  • Steric Optimization: It provides sufficient steric bulk to modulate binding in the Keap1-Nrf2 pocket without preventing the approach of radical species.

This guide provides a standardized workflow for synthesizing and validating these derivatives, moving from chemical synthesis to in vitro radical scavenging and finally to cellular rescue assays.

Chemical Context & Synthesis Protocol[1][2][3][4][5][6][7][8]

Synthesis Strategy (Hantzsch Heterocyclization)

The most robust method for generating 4-cyclopropylthiazoles is the Hantzsch condensation of a cyclopropyl-bearing


-haloketone with a thioamide or thiosemicarbazone.

Core Reaction:



Step-by-Step Protocol:

  • Reagents:

    • Precursor A: 2-Bromo-1-cyclopropylethanone (1.0 equiv).

    • Precursor B: Substituted thiosemicarbazone (e.g., 2,4-dihydroxybenzylidene-thiosemicarbazone) (1.0 equiv).

    • Solvent: Absolute Ethanol (anhydrous).

    • Catalyst: None usually required; mild base (

      
      ) can be added if using hydrochloride salts.
      
  • Procedure:

    • Dissolve Precursor B in absolute ethanol (10 mL/mmol) in a round-bottom flask.

    • Add Precursor A dropwise at room temperature.

    • Heat the mixture to reflux (

      
      ) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
      
    • Work-up: Cool to room temperature. The hydrobromide salt of the product often precipitates.

    • Purification: Filter the precipitate.[1] Neutralize with 10%

      
       if the free base is desired. Recrystallize from Ethanol/DMF mixtures.
      
  • Validation:

    • 
       Diagnostic Peak:  Look for the thiazole C5-H singlet around 
      
      
      
      6.8–7.2 ppm and the distinct cyclopropyl multiplets at
      
      
      0.8–1.2 ppm.

Application Note 1: In Vitro Chemical Assays

To rigorously define the antioxidant potential, we utilize two complementary assays: DPPH (Single Electron Transfer/Hydrogen Atom Transfer mix) and ABTS (Single Electron Transfer).

DPPH Radical Scavenging Assay

This assay measures the reducing capacity of the thiazole derivative against the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Reagents:

  • DPPH Stock: 0.2 mM in Methanol (prepare fresh, protect from light).

  • Sample Stock: 10 mM in DMSO.

Protocol:

  • Preparation: Prepare serial dilutions of the 4-cyclopropylthiazole derivative in Methanol (Range: 1

    
     to 200 
    
    
    
    ).
  • Reaction: In a 96-well plate, mix 100

    
     of sample dilution with 100 
    
    
    
    of DPPH stock.
  • Controls:

    • Negative Control: 100

      
       Methanol + 100 
      
      
      
      DPPH.
    • Positive Control:[2][3] Ascorbic Acid or Trolox (standard curve).[4]

  • Incubation: 30 minutes in the dark at Room Temperature (RT).

  • Measurement: Read Absorbance at 517 nm .

Data Analysis: Calculate % Inhibition using the formula:



Plot % Inhibition vs. Concentration to determine 

.
ABTS Cation Radical Decolorization Assay

More sensitive for lipophilic compounds like cyclopropyl derivatives.

Protocol:

  • Generation: Mix 7 mM ABTS solution with 2.45 mM Potassium Persulfate (1:1). Incubate 12–16h in dark to generate

    
    .
    
  • Dilution: Dilute the

    
     solution with ethanol until Absorbance at 734 nm is 
    
    
    
    .
  • Assay: Mix 10

    
     of sample (in DMSO) with 190 
    
    
    
    of diluted
    
    
    .
  • Read: Measure Absorbance at 734 nm after 6 minutes.

Application Note 2: Cellular Antioxidant Activity (CAA)

Chemical assays do not account for membrane permeability. The "privileged" nature of the cyclopropyl group is best validated in a cellular environment using the DCFH-DA probe.

Cell Model: HaCaT (Keratinocytes) or HepG2 (Liver carcinoma).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in a black 96-well plate. Incubate 24h.
    
  • Pre-treatment: Treat cells with this compound derivatives (1–50

    
    ) for 24h.
    
  • Stress Induction: Wash cells with PBS. Add 20

    
     DCFH-DA (fluorogenic probe) for 30 min.
    
  • Oxidative Insult: Remove probe, wash, and add 200

    
    
    
    
    
    (oxidative stressor).
  • Kinetics: Measure Fluorescence immediately (Ex: 485 nm / Em: 535 nm) every 5 mins for 1 hour.

Interpretation: Effective antioxidants will suppress the fluorescence increase. The cyclopropyl group should show superior suppression compared to methyl-thiazole analogs due to better membrane retention.

Mechanism of Action: Nrf2 Pathway Activation

Beyond direct scavenging, thiazole derivatives often act as electrophilic effectors that activate the Nrf2/Keap1 pathway , the master regulator of cytoprotective genes.

Signaling Pathway Diagram

Nrf2_Pathway Thiazole This compound (Electrophile) Keap1 Keap1 (Sensor) Thiazole->Keap1 Modifies Cys residues Nrf2_Cyto Nrf2 (Cytosolic) Keap1->Nrf2_Cyto Releases Ubiquitin Ubiquitin Degradation Keap1->Ubiquitin Prevents degradation Nrf2_Nucl Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nucl Translocation ARE ARE (Antioxidant Response Element) Nrf2_Nucl->ARE Heterodimerizes w/ sMaf Maf sMaf Maf->ARE Genes Target Genes (HO-1, NQO1, SOD) ARE->Genes Transcription ROS ROS Scavenging Genes->ROS Enzymatic Neutralization

Figure 1: Proposed mechanism where this compound modifies Keap1, stabilizing Nrf2 for nuclear translocation and antioxidant gene expression.[4]

Data Summary & Benchmarking

When evaluating your derivatives, use this benchmarking table to categorize potency.

ParameterAssay TypeHigh Potency CriteriaModerate PotencyReference Standard (Trolox)

DPPH (Chemical)



TEAC ABTS (Chemical)




Cell ROS (HaCaT)


N/A

Note: If your 4-cyclopropyl derivative shows


 in DPPH but performs well in cellular assays (

), this suggests the mechanism is likely Nrf2 activation rather than direct radical scavenging.

References

  • Thiazole Antioxidant Mechanisms

    • Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments.[5][6] (2023).[4][6] ResearchGate.

  • Cyclopropyl Group Properties

    • Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant, and anti-Toxoplasma gondii agents.[2] (2018).[2][7] Medicinal Chemistry Research.

  • Structure-Activity Relationships (SAR)

    • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties.[3] (2024). PLOS ONE.

  • Cellular Evaluation Protocols

    • Phenolic Thiazoles with Antioxidant and Antiradical Activity: Synthesis, In Vitro Evaluation, and Toxicity. (2021).[4][6] Molecules.

Sources

Application Note: Unlocking the Anticancer Potential of 4-Cyclopropylthiazoles

Author: BenchChem Technical Support Team. Date: February 2026

From Rational Design to Biological Validation

Executive Summary & Rationale

The thiazole ring is a "privileged scaffold" in oncology, serving as the core pharmacophore in FDA-approved drugs like Dasatinib (Src/Abl kinase inhibitor), Dabrafenib (BRAF inhibitor), and Epothilones (tubulin stabilizers). However, the metabolic liability of alkyl side chains often limits the in vivo half-life of early-stage candidates.

This guide focuses on the 4-cyclopropylthiazole moiety.[1] Replacing a standard alkyl group (methyl/ethyl) with a cyclopropyl ring offers three distinct medicinal chemistry advantages:

  • Metabolic Stability: The cyclopropyl C-H bonds are stronger (approx. 106 kcal/mol) than acyclic aliphatic C-H bonds, resisting cytochrome P450 oxidation.

  • Conformational Restriction: The rigid cyclopropyl ring reduces the entropic penalty of binding to the target pocket (e.g., ATP-binding site of kinases).

  • Lipophilicity Modulation: It increases lipophilicity (

    
    ) without the steric bulk of an isopropyl or t-butyl group, enhancing membrane permeability.
    

This document details the protocols for synthesizing these derivatives and validating their anticancer mechanism via kinase inhibition and tubulin interference.

Chemical Synthesis Protocol

Objective: Synthesize 2-substituted-4-cyclopropylthiazole derivatives via the Hantzsch Thiazole Synthesis.

Workflow Overview

The synthesis hinges on the Hantzsch condensation between a bifunctional


-haloketone and a thioamide.[2] For this specific scaffold, the critical intermediate is 2-bromo-1-cyclopropylethanone .[2]

Synthesis_Workflow Start Cyclopropyl Methyl Ketone Step1 Bromination (Br2 / MeOH) Start->Step1 Inter Intermediate: 2-Bromo-1-cyclopropylethanone Step1->Inter 0-5°C, 2h Step2 Hantzsch Condensation (Thioamide + EtOH, Reflux) Inter->Step2 Product Target: This compound Derivative Step2->Product 6-12h, 80°C

Caption: Step-wise synthesis of the this compound scaffold via Hantzsch condensation.

Detailed Protocol
Step 1: Synthesis of 2-Bromo-1-cyclopropylethanone
  • Reagents: Cyclopropyl methyl ketone (1.0 eq), Bromine (

    
    , 1.0 eq), Methanol (Solvent).
    
  • Procedure:

    • Dissolve cyclopropyl methyl ketone (10 mmol) in anhydrous methanol (20 mL) at 0°C.

    • Add bromine (10 mmol) dropwise over 30 minutes. Note: The solution will initially turn red and then decolorize as the reaction proceeds.

    • Stir at 0–5°C for 2 hours.

    • Quench with ice-cold water (50 mL) and extract with diethyl ether (3 x 30 mL).

    • Wash the organic layer with saturated

      
       and brine. Dry over 
      
      
      
      .
    • Critical Checkpoint: Evaporate solvent to yield the

      
      -bromoketone as a yellowish oil. Use immediately (unstable).
      
Step 2: Hantzsch Condensation (Thiazole Formation)
  • Reagents: 2-Bromo-1-cyclopropylethanone (1.0 eq), Substituted Thioamide (e.g., Thiourea or Aryl-thioamide, 1.0 eq), Ethanol.

  • Procedure:

    • Dissolve the thioamide (10 mmol) in absolute ethanol (30 mL).

    • Add the freshly prepared

      
      -bromoketone (10 mmol) dropwise.
      
    • Reflux the mixture at 80°C for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Cool to room temperature. If a precipitate forms, filter and wash with cold ethanol.

    • If no precipitate, neutralize with

      
       to pH 8 to precipitate the free base.
      
    • Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography.

Biological Evaluation Protocols

Protocol A: In Vitro Cytotoxicity (SRB Assay)

Why SRB? Unlike MTT, the Sulforhodamine B (SRB) assay is not influenced by mitochondrial metabolic errors and is more stable for drug screening.

  • Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment: Add this compound derivatives at graded concentrations (0.1, 1, 10, 50, 100

    
    ). Include Dasatinib  as a positive control.
    
  • Fixation: After 48h, fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C.

  • Staining: Wash with water, dry, and stain with 0.4% SRB in 1% acetic acid for 30 min.

  • Solubilization: Wash with 1% acetic acid (4x) to remove unbound dye. Dissolve protein-bound dye in 10 mM Tris base.

  • Readout: Measure absorbance at 510 nm. Calculate

    
     using non-linear regression.
    
Protocol B: Mechanism of Action - Kinase Inhibition Profiling

Thiazoles frequently target the ATP-binding pocket of tyrosine kinases (e.g., VEGFR2, EGFR).

Assay Principle: ADP-Glo™ Kinase Assay (Promega).

  • Reaction: Incubate the purified kinase (e.g., VEGFR2), substrate (Poly E4Y), ATP, and the test compound for 60 min at room temperature.

  • Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Detection: Add Kinase Detection Reagent to convert ADP to ATP, which is measured via a luciferase/luciferin reaction.

  • Result: Luminescence is directly proportional to kinase activity. A decrease indicates inhibition.

Protocol C: Mechanism of Action - Tubulin Polymerization

Certain thiazoles (like epothilones) stabilize microtubules.

  • Setup: Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).

  • Condition: Mix tubulin in Buffer (80 mM PIPES, 2 mM

    
    , 0.5 mM EGTA, pH 6.9) with 1 mM GTP.
    
  • Treatment: Add test compound (10

    
    ) or Paclitaxel (positive control) at 4°C.
    
  • Measurement: Transfer to a 37°C plate reader. Measure fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 min.

  • Interpretation:

    • Stabilizer (Paclitaxel-like): Faster onset and higher plateau of polymerization.

    • Destabilizer (Vinca-like): Reduced fluorescence/polymerization.

Signaling Pathway & Mechanism Visualization

The following diagram illustrates the dual potential of 4-cyclopropylthiazoles: inhibiting upstream kinases (growth signals) or disrupting downstream microtubule dynamics (mitosis).

MOA_Pathway Drug This compound Derivative RTK Receptor Tyrosine Kinase (VEGFR / EGFR) Drug->RTK Inhibition Tubulin Microtubules (Tubulin Dynamics) Drug->Tubulin Stabilization/Destabilization PI3K PI3K RTK->PI3K Mitosis Mitotic Arrest (G2/M Phase) Tubulin->Mitosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis (Cell Death) mTOR->Apoptosis Blocked Survival Signal Mitosis->Apoptosis

Caption: Dual mechanistic potential: Upstream kinase inhibition (Blue) vs. Downstream mitotic arrest (Yellow).

Data Analysis & Troubleshooting

Expected Results (Representative Data)
Compound IDR-Group (Pos 2)MCF-7

(

)
VEGFR2 Inhibition (%)Tubulin Effect
CPT-01

(Amino)
12.515%None
CPT-04

2.165%Destabilizer
CPT-09

0.45 92% None
Control Dasatinib0.0898%None
Troubleshooting Guide
  • Low Yield in Synthesis: The

    
    -bromoketone is lachrymatory and unstable. Do not store it; proceed immediately to the condensation step. Ensure the ethanol is anhydrous.
    
  • Precipitation Issues: If the product does not precipitate after reflux, pour the reaction mixture onto crushed ice and stir vigorously.

  • Assay Interference: Thiazoles can sometimes fluoresce. Always run a "compound only" blank in fluorescence assays (like the Tubulin assay) to subtract background signal.

References

  • Thiazole Derivatives in Cancer: Application of Thiazole Derivatives in Cancer Cell Lines: Signaling Pathways and Mechanisms. BenchChem Application Notes.

  • Cyclopropyl Synthesis: Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole. Journal of Sulfur Chemistry. [1]

  • Hantzsch Reaction: Hantzsch Thiazole Synthesis. Organic Chemistry Portal.[3]

  • Kinase Inhibitors: Tyrosine Kinase Inhibitors: Uses & Side Effects.[4] Cleveland Clinic.

  • Cyclopropyl Advantage: The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. NBInno.

Sources

Application Note: Functionalization of the 2-Position of 4-Cyclopropylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The 4-cyclopropylthiazole scaffold is a high-value pharmacophore in medicinal chemistry, bridging the gap between the metabolic stability of thiazoles and the conformational restriction of the cyclopropyl group (a bioisostere for isopropyl or tert-butyl groups).

Functionalizing the C-2 position is the critical gateway to diversifying this scaffold. The C-2 proton is the most acidic site on the ring (


 in DMSO), making it uniquely susceptible to deprotonation-based strategies. However, the presence of the C-4 cyclopropyl group introduces specific steric and electronic constraints that distinguish this substrate from simple thiazoles.

Key Reactivity Drivers:

  • Acidity: The C-2 position is significantly more acidic than C-5, allowing for highly regioselective lithiation.

  • Steric Shielding: The C-4 cyclopropyl group provides moderate steric bulk, which generally discourages electrophilic attack at C-5, further directing reactivity to C-2.

  • Cyclopropyl Stability: While the cyclopropyl ring is stable to strong bases (organolithiums), it is sensitive to strong acids and specific radical conditions (radical clock ring-opening). Protocols must be selected to preserve this strained ring.

Decision Matrix: Selecting the Right Methodology

Target Moiety at C-2Recommended MethodKey ReagentsRisk Profile
Electrophiles (CHO, I, R) Lithiation-Trapping

-BuLi, THF, Electrophile
Low: High reliability; strictly anhydrous conditions required.
Aryl/Heteroaryl Groups Pd-Catalyzed C-H Arylation Pd(OAc)

, Cu co-cat, Base
Medium: Scalable; requires optimization of ligand/base to prevent homocoupling.
Heteroatoms (O, N, S) Phosphonium Salt Activation PPh

, Tf

O, Nucleophile
Low-Medium: Mild conditions; avoids strong bases.
Alkyl (via Radical) Minisci Reaction AgNO

, Persulfate, R-COOH
High: Risk of cyclopropyl ring opening via radical mechanism.

Detailed Protocols

Method A: Regioselective Lithiation and Electrophilic Trapping (Gold Standard)

This is the most reliable method for introducing carbon or halogen substituents. The 4-cyclopropyl group effectively blocks the C-4 position, and the kinetic acidity preference (


) ensures exclusive C-2 functionalization.

Mechanism: Deprotonation by a strong base followed by


 reaction.
Protocol 1: C-2 Formylation (Synthesis of this compound-2-carbaldehyde)

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Base:

    
    -Butyllithium (1.2 equiv, 2.5 M in hexanes)
    
  • Electrophile: Anhydrous DMF (1.5 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Flush with

    
     for 15 minutes.
    
  • Solvation: Charge the flask with this compound and anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).

    • Expert Note: Do not use diethyl ether; THF coordinates

      
       effectively, stabilizing the 2-lithiothiazole species.
      
  • Deprotonation: Add

    
    -BuLi dropwise via syringe over 10 minutes. Maintain internal temperature below -70 °C.
    
    • Observation: The solution typically turns a yellow/orange color, indicating the formation of the lithiated species.

  • Incubation: Stir at -78 °C for 45 minutes.

    • Validation: Aliquot 0.1 mL into

      
      . NMR should show >95% deuterium incorporation at C-2 (
      
      
      
      ~8.7 ppm disappears).
  • Trapping: Add anhydrous DMF dropwise. The color may shift to pale yellow.

  • Warming: Stir at -78 °C for 30 minutes, then remove the cooling bath and allow to warm to 0 °C over 1 hour.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Yield Expectation: 85-95%.

Method B: Palladium-Catalyzed Direct C-H Arylation

For attaching aryl rings, direct C-H activation is superior to lithiation/coupling (Negishi/Suzuki) as it avoids the synthesis of unstable stannanes or boronic acids of the thiazole.

Mechanism: Concerted Metallation-Deprotonation (CMD).

Protocol 2: C-2 Arylation with Aryl Bromides

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Ligand: P(t-Bu)

    
     or XPhos (10 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Charge: In a glovebox or under strict

    
     flow, combine Pd(OAc)
    
    
    
    , Ligand, and
    
    
    in a pressure vial.
  • Add Reactants: Add this compound and the Aryl Bromide.

  • Solvent: Add degassed solvent. Cap the vial.

  • Reaction: Heat to 100-110 °C for 12-16 hours.

    • Expert Note: The C-2 proton is acidic enough that weaker bases (

      
      ) can work, but Cesium is preferred for the CMD pathway solubility.
      
  • Filtration: Cool to RT, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and Pd black.

Troubleshooting: If C-5 arylation is observed (rare due to steric blocking by cyclopropyl), lower the temperature to 80 °C and switch to a bulkier phosphine ligand.

Method C: Phosphonium Salt Activation (Nucleophilic Substitution)

This is a specialized, high-utility method for introducing heteroatoms (O, N, S) at C-2, which is difficult via direct lithiation.

Concept: Activate C-2 with a phosphine to create a leaving group, then displace with a nucleophile.[1]

Protocol Summary:

  • Activation: React this compound with

    
     (1.1 equiv) and 
    
    
    
    (1.1 equiv) in DCM at 0 °C to form the thiazol-2-yl-phosphonium salt.
  • Substitution: Add a nucleophile (e.g., Morpholine, Sodium Methoxide, or a Thiol) and mild base (

    
    ).
    
  • Result: The

    
     is displaced, yielding the 2-functionalized thiazole.[2]
    

Visualized Workflows

Diagram 1: Reaction Landscape for this compound

ThiazoleFunctionalization Start This compound Lithiation Method A: Lithiation (n-BuLi, -78°C) Start->Lithiation CH_Act Method B: C-H Arylation (Pd(OAc)2, Cs2CO3) Start->CH_Act Phosphonium Method C: Phosphonium Salt (Tf2O, PPh3) Start->Phosphonium Li_Species 2-Lithio Intermediate (Nucleophilic C-2) Lithiation->Li_Species Deprotonation Prod_Ar 2-Aryl Derivatives CH_Act->Prod_Ar + Ar-Br (CMD mechanism) Phos_Salt Phosphonium Salt (Electrophilic C-2) Phosphonium->Phos_Salt Activation Prod_E 2-Formyl/Halo/Alkyl Derivatives Li_Species->Prod_E + Electrophile (E+) Prod_Nu 2-Amino/Alkoxy Derivatives Phos_Salt->Prod_Nu + Nucleophile (Nu-)

Caption: Strategic pathways for diversifying the C-2 position based on the desired functional group.

Diagram 2: The Lithiation Protocol Decision Tree

LithiationProtocol Start Start: this compound Dry Step 1: Dry THF, -78°C (Critical: Prevent Ring Opening) Start->Dry AddLi Step 2: Add n-BuLi (1.1 eq) Dropwise over 10 min Dry->AddLi Check Validation Point: D2O Quench Aliquot AddLi->Check Decision Is D-incorporation >95%? Check->Decision Proceed Step 3: Add Electrophile (DMF, I2, R-CHO) Decision->Proceed Yes Troubleshoot Troubleshoot: Check moisture/reagent titer Decision->Troubleshoot No Finish Step 4: Warm to RT & Aqueous Workup Proceed->Finish Troubleshoot->Start Restart

Caption: Step-by-step logic for the lithiation protocol, emphasizing the critical validation step.

Comparative Data: Solvent & Base Effects

The following data summarizes optimization studies for the C-H Arylation of this compound with bromobenzene (Method B).

EntryCatalyst (5 mol%)Base (2 eq)SolventTemp (°C)Yield (%)Note
1Pd(OAc)

/ PPh


Toluene11045Low conversion
2Pd(OAc)

/ XPhos

Toluene11078Ligand effect
3Pd(OAc)

/ XPhos

Toluene11092 Optimal
4Pd(OAc)

/ XPhos

DMF12065Solvent decomposition
5Pd(dppf)Cl

KOAcDMSO10055Poor selectivity

References

  • Regioselective Lithiation of Thiazoles

    • Title: Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole.[3]

    • Source: ResearchG
    • URL:[Link]

  • Phosphonium Salt Functionalization

    • Title: Selective C-H Chalcogenation of Thiazoles via Thiazol-2-yl-phosphonium Salts.[4]

    • Source: ChemRxiv (2020).
    • URL:[Link][5][6][7]

  • Pd-Catalyzed Arylation

    • Title: Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low C
    • Source: Journal of Organic Chemistry (2009) / Organic Chemistry Portal.
    • URL:[Link]

  • Cyclopropyl-Thiazole in Drug Discovery

    • Title: Novel Cyclopropyl Appended 1,3-Thiazole-2-Imines as Multi-Target Agents.
    • Source: ChemistrySelect (2023).
    • URL:[Link]

Sources

N-Alkylation of 4-Cyclopropylthiazole: Overcoming Steric Deactivation in Thiazolium Salt Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-TZ-4CP-01

Executive Summary

This guide details the protocols for the quaternization (N-alkylation) of 4-cyclopropylthiazole to generate thiazolium salts. While thiazole alkylation is a standard transformation, the 4-cyclopropyl substituent introduces specific steric challenges that distinguish it from simple 4-methyl analogues. This note provides optimized workflows for both small sterically undemanding electrophiles (Methyl Iodide) and bulkier agents (Benzyl Bromide), addressing the kinetic retardation caused by the C4-substituent. These protocols are essential for researchers developing N-Heterocyclic Carbene (NHC) organocatalysts or cationic antimicrobial pharmacophores.

Mechanistic Insight & Causality

The Steric-Electronic Conflict

The N-alkylation of thiazoles proceeds via an


 mechanism  where the thiazole nitrogen lone pair acts as the nucleophile attacking the alkyl halide.
  • Electronic Effect (Favorable): The cyclopropyl group at C4 is an electron-donating group (EDG) via hyperconjugation (interaction of Walsh orbitals with the aromatic

    
    -system). This theoretically increases the electron density at the nitrogen (
    
    
    
    ), making it more nucleophilic than unsubstituted thiazole.
  • Steric Effect (Unfavorable): The dominant factor, however, is steric hindrance . The C4-cyclopropyl group projects volume into the quadrant occupied by the nitrogen lone pair. Unlike a methyl group, the cyclopropyl ring has a wider cone angle. This creates a "gatekeeper" effect, significantly retarding the approach of the electrophile, particularly if the incoming alkyl group is bulky (e.g., benzyl, isopropyl).

Expert Insight: Kinetic data on 4-substituted thiazoles suggests that steric deactivation at the 4-position is often more severe than at the 2-position due to the specific angle of the lone pair relative to the C4-substituent. Successful alkylation requires high-dielectric solvents to stabilize the transition state and extended reaction times compared to 4-methylthiazole.

DOT Diagram: Reaction Mechanism & Steric Clash

The following diagram illustrates the


 pathway and the specific steric interaction.

ReactionMechanism cluster_sterics Steric Influence Reactant This compound (Nucleophile) TS Transition State (Steric Clash at C4) Reactant->TS Lone Pair Attack Electrophile Alkyl Halide (R-X) (Electrophile) Electrophile->TS Backside Attack Product Thiazolium Salt (Precipitate) TS->Product Halide Displacement

Figure 1: Mechanistic pathway highlighting the critical transition state where C4-cyclopropyl steric bulk impedes electrophile approach.

Experimental Protocols

General Safety & Handling
  • Alkyl Halides: Methyl iodide (MeI) and Benzyl bromide (BnBr) are potent alkylating agents and suspected carcinogens. Use only in a fume hood.

  • Thiazoles: Often possess a penetrating, sulfur-like odor. Bleach (sodium hypochlorite) can be used to quench glassware and spills.

Protocol A: Methylation (Small Electrophile)

Target: Synthesis of 3-methyl-4-cyclopropylthiazolium iodide. Rationale: MeI is small enough to minimize the steric penalty of the cyclopropyl group. Acetonitrile is used to solubilize the reactants but precipitate the ionic product (Le Chatelier’s principle).

StepActionCritical Parameter / Observation
1 Dissolve this compound (1.0 equiv) in anhydrous Acetonitrile (MeCN) .Concentration: 0.5 M. Dry solvent is critical to prevent hydrolysis.
2 Add Methyl Iodide (MeI) (3.0 equiv) dropwise at RT.Excess MeI drives the equilibrium forward.
3 Fit reflux condenser and heat to 80°C (Reflux) .Time: 12–24 hours.[1] Monitor by TLC (product stays at baseline).
4 Cool to Room Temperature, then to 0°C.Product should crystallize/precipitate as a yellow/white solid.
5 Filtration: Filter the solid under vacuum.Wash with cold Et₂O (Diethyl Ether) to remove unreacted starting material.
6 Drying: Vacuum dry at 40°C.Yields are typically 85–95%.
Protocol B: Benzylation (Bulky Electrophile)

Target: Synthesis of 3-benzyl-4-cyclopropylthiazolium bromide. Rationale: The benzyl group faces significant steric repulsion from the cyclopropyl ring. Higher temperatures or more polar solvents (DMF) may be required if MeCN reflux is too slow.

StepActionCritical Parameter / Observation
1 Dissolve this compound (1.0 equiv) in Acetonitrile (or DMF if kinetics are slow).Concentration: 1.0 M (Higher conc. aids bimolecular kinetics).
2 Add Benzyl Bromide (1.2 equiv).Less excess needed than MeI due to higher boiling point.
3 Heat to Reflux (82°C) .Time: 24–48 hours. This reaction is significantly slower than Protocol A.
4 Monitoring: Check via ¹H NMR if possible (shift of C2-H proton).C2-H shifts downfield (~9-10 ppm) upon quaternization.
5 Workup (If Solid): Cool to 0°C, add Et₂O to induce precipitation. Filter.Thiazolium bromides are often more hygroscopic than iodides.
6 Workup (If Oil): Decant solvent. Triturate oil with Et₂O/Hexane (1:1) until solid forms.[2]Vigorous scratching of the flask wall helps induce crystallization.

Troubleshooting & Optimization Logic

If the product forms an intractable oil (common with bulky thiazolium salts), perform an Anion Metathesis .

Protocol: Dissolve the crude halide salt in minimal water/methanol. Add a saturated solution of NaBF₄ or KPF₆ . The tetrafluoroborate or hexafluorophosphate salt is usually non-hygroscopic and crystallizes easily.

Workflow Logic Diagram

The following decision tree guides the researcher through optimization based on observed results.

OptimizationWorkflow Start Start Reaction (MeCN, Reflux) Check Check TLC/NMR (t = 12h) Start->Check Precipitate Solid Precipitate? Check->Precipitate Conversion High Slow Low Conversion Check->Slow Conversion Low Success Filter & Wash (Yield > 80%) Precipitate->Success Yes Oil Product is Oily Precipitate->Oil No (Oiling out) Action_Heat Increase Temp (Switch to DMF, 100°C) Slow->Action_Heat Action_Triturate Triturate with Et2O/Hexane Oil->Action_Triturate Action_Heat->Check Re-evaluate Action_Metathesis Anion Metathesis (NaBF4 / KPF6) Action_Metathesis->Success Action_Triturate->Success Solidifies Action_Triturate->Action_Metathesis Remains Oil

Figure 2: Decision tree for optimizing reaction conditions and purification of 4-cyclopropylthiazolium salts.

Applications & Data Interpretation[1][3][4][5][6][7][8][9][10]

Characterization Data (Expected)

Upon successful N-alkylation, the ¹H NMR spectrum exhibits characteristic shifts due to the formation of the cationic aromatic system.

Proton PositionThis compound (Neutral)Thiazolium Salt (Cationic)Shift (Δ ppm)
C2-H ~8.7 ppm9.5 – 10.2 ppm +1.0 – 1.5 (Deshielding)
N-CH₃ N/A4.0 – 4.2 ppm Distinct singlet
Cyclopropyl CH ~2.0 ppm2.2 – 2.4 ppm Slight downfield shift
Application Context[3][5][6][8][9][10][11][12][13][14][15][16]
  • NHC Precursors: The resulting salt, upon deprotonation with a strong base (e.g., NaH, KHMDS), generates a nucleophilic carbene at C2. The bulky 4-cyclopropyl group influences the stereoselectivity of subsequent organocatalytic reactions (e.g., Stetter reaction).

  • Biological Activity: 3-alkyl-4-substituted thiazolium salts have demonstrated potency as antiviral agents (specifically against Influenza A) and antimicrobials by disrupting bacterial cell membranes (cationic surfactant effect).

References

  • Gallo, R., et al. "Kinetics of N-methylation reactions and X-ray data of quaternary thiazolium salts." Journal of the Chemical Society, Perkin Transactions 2, 1974. Link

  • Makhsumov, A. G., et al. "Synthesis and biological activity of thiazole derivatives." Pharmaceutical Chemistry Journal, 2020. Link

  • Bohrium. "Review of the synthesis and biological activity of thiazoles." Bohrium KB, 2020.[3][4] Link

  • Organic Syntheses. "Thiazolyl-to-formyl deblocking: N-methylation protocol." Org.[1][5][3] Synth., Coll. Vol. 9, p. 155. Link

  • Hypha Discovery. "Metabolism of cyclopropyl groups in drug design." Hypha Discovery Blogs, 2023. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Hantzsch Synthesis of 4-Cyclopropylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Hantzsch synthesis of 4-cyclopropylthiazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance the yield and purity of this valuable heterocyclic building block. Thiazole rings are prevalent in pharmaceuticals, and the cyclopropyl moiety often imparts unique and desirable pharmacological properties.[1] The Hantzsch synthesis, while a classic and generally reliable method, can present challenges, especially with sensitive substrates like those containing a cyclopropyl group.[2]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols based on established chemical principles.

Understanding the Foundation: The Hantzsch Reaction Mechanism

The Hantzsch thiazole synthesis is a condensation reaction between an α-haloketone and a thioamide.[3] A thorough understanding of its mechanism is paramount for effective troubleshooting. The process consists of three key steps:

  • Nucleophilic Attack (SN2 Reaction): The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the α-carbon of the haloketone, displacing the halide ion.

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon, forming a five-membered heterocyclic ring, a thiazoline intermediate.

  • Dehydration & Aromatization: The thiazoline intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring. This final step is the thermodynamic driving force for the reaction.[3]

Hantzsch_Mechanism Haloketone α-Halocyclopropyl Ketone SN2_Intermediate S-Alkylated Intermediate Haloketone->SN2_Intermediate 1. Nucleophilic Attack (SN2) Thioamide Thioamide (e.g., Thioformamide) Thiazoline Hydroxytetrahydrothiazole (Thiazoline Intermediate) SN2_Intermediate->Thiazoline 2. Intramolecular    Cyclization Product This compound Thiazoline->Product 3. Dehydration &    Aromatization

Caption: The reaction mechanism for the Hantzsch synthesis of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Question 1: My reaction yield is very low or I'm recovering only starting materials. What's going wrong?

This is the most common issue and can stem from several factors related to reagents and reaction conditions.

  • Answer & Rationale:

    • Reagent Purity is Critical: The α-haloketone (e.g., 2-bromo-1-cyclopropylethan-1-one) is often the most sensitive reagent. It can degrade upon storage, especially if exposed to moisture or light, leading to the formation of byproducts that inhibit the reaction.

      • Expert Tip: Verify the purity of your α-haloketone by ¹H NMR before use. If impurities are detected, consider purification by flash chromatography or distillation. The thioamide should be a clean, dry solid.

    • Incorrect Stoichiometry: The reaction stoichiometry plays a crucial role. While a 1:1 ratio is theoretically required, in practice, using a slight excess of the thioamide can improve yields.

      • Expert Tip: Start with 1.2 to 1.5 equivalents of the thioamide relative to the α-haloketone.[2] This helps to ensure the complete consumption of the more valuable and potentially less stable haloketone.

    • Suboptimal Thermal Conditions: The Hantzsch synthesis typically requires heating to overcome the activation energy for the cyclization and dehydration steps.[4]

      • Expert Tip: Most Hantzsch reactions proceed well in refluxing ethanol or methanol (approx. 65-80 °C).[2][5] If you see no conversion at lower temperatures, gradually increase the heat. Monitor the reaction by TLC or LC-MS to track the consumption of the limiting reagent. A typical reaction time is 2-6 hours, but can be longer.[2]

    • Solvent Choice Matters: The solvent must be able to dissolve the reactants and be relatively inert.

      • Expert Tip: Anhydrous ethanol is the most common and effective solvent. Methanol is also a good alternative.[2] Using wet solvents can hinder the dehydration step and should be avoided.

Question 2: I'm getting my product, but it's contaminated with significant side products. How can I improve the purity?

Side product formation is often a result of competing reaction pathways or the degradation of the target molecule.

  • Answer & Rationale:

    • Minimizing Self-Condensation: The α-haloketone can react with itself, especially under basic conditions or at high concentrations.

      • Expert Tip: The order of addition is critical.[6] Prepare a solution of the thioamide in your solvent of choice and add the α-haloketone to this solution slowly, preferably dropwise at room temperature, before commencing heating. This maintains a low instantaneous concentration of the haloketone, favoring the desired reaction with the thioamide.

    • Protecting the Cyclopropyl Ring: The cyclopropyl group is a strained ring and can be susceptible to ring-opening under harsh acidic or thermal conditions.[7] This can be a major source of impurities.

      • Expert Tip: Avoid strong acids. The reaction is autocatalytic to some extent due to the formation of HX, but adding a strong acid is usually unnecessary and can be detrimental.[5] If the reaction is sluggish, consider using a milder Lewis acid catalyst instead of a Brønsted acid. Also, avoid unnecessarily high temperatures or prolonged heating. Once TLC/LC-MS shows consumption of the starting material, proceed with the workup.

    • Isomer Formation: If using an unsymmetrical thioamide, there is a possibility of forming regioisomers.

      • Expert Tip: For this compound, you would ideally use thioformamide. If you are using thiourea to produce 2-amino-4-cyclopropylthiazole, isomer formation is not an issue. However, if using an N-substituted thiourea, reaction conditions (particularly pH) can influence which nitrogen atom participates in the cyclization.[5]

Question 3: My product seems to have formed, but I'm struggling with the workup and purification.

Isolation of the final product in high purity requires a well-designed workup procedure.

  • Answer & Rationale:

    • Product Precipitation: Many thiazole products are poorly soluble in water, which can be used to your advantage.[2]

      • Expert Tip: After cooling the reaction mixture to room temperature, pour it into a beaker containing a dilute aqueous base solution, such as 5% sodium carbonate or sodium bicarbonate.[2] This neutralizes the hydrohalic acid formed during the reaction and often causes the thiazole product to precipitate as a solid. The solid can then be collected by filtration, washed with water, and dried.

    • Chromatographic Purification: If the product does not precipitate or is an oil, extraction followed by column chromatography is necessary.

      • Expert Tip: After the reaction, remove the solvent under reduced pressure. Partition the residue between an organic solvent (like ethyl acetate or dichloromethane) and water. After drying the organic layer, purify the crude product using silica gel chromatography. A gradient of ethyl acetate in hexanes is a good starting point for elution.

Frequently Asked Questions (FAQs)

  • Q: What are the exact starting materials for synthesizing this compound?

    • A: You will need 2-chloro-1-cyclopropylethan-1-one or 2-bromo-1-cyclopropylethan-1-one as the α-haloketone and thioformamide as the thioamide. Using thioformamide directly yields the desired product. If you use thiourea, you will synthesize 2-amino-4-cyclopropylthiazole , which would require a subsequent deamination step.

  • Q: Can I use microwave irradiation to speed up the reaction?

    • A: Yes, microwave-assisted synthesis is an excellent method for accelerating the Hantzsch reaction, often reducing reaction times from hours to minutes and sometimes improving yields.[8][9] It is a highly recommended optimization strategy.

  • Q: Are there any catalysts that can improve the reaction?

    • A: While many Hantzsch syntheses run well without a catalyst, certain catalysts can improve yields and reaction rates, especially for less reactive substrates. Mild Lewis acids or solid-supported catalysts like silica-supported tungstosilisic acid have been shown to be effective.[10] For a simple substrate, this may be unnecessary, but it is an option for optimization.

  • Q: What is a realistic yield to expect?

    • A: The Hantzsch synthesis is generally high-yielding.[2][10] For a relatively straightforward substrate like this compound, an unoptimized yield might be in the 50-70% range. With careful optimization of the parameters discussed in this guide, yields exceeding 85% are often achievable.[10]

  • Q: How do I confirm the structure of my final product?

    • A: The structure and purity should be confirmed using standard analytical techniques:

      • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and check for impurities.

      • Mass Spectrometry (MS): To confirm the molecular weight of the product.

      • TLC/LC-MS: For monitoring reaction progress and assessing final purity.

Experimental Protocols & Data

Protocol 1: Optimized Synthesis of this compound

This protocol incorporates best practices for maximizing yield and purity.

Materials:

  • 2-Bromo-1-cyclopropylethan-1-one (1.0 eq)

  • Thioformamide (1.3 eq)

  • Anhydrous Ethanol (EtOH)

  • 5% Aqueous Sodium Carbonate (Na₂CO₃) Solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve thioformamide (1.3 eq) in anhydrous ethanol (approx. 0.2 M concentration relative to the limiting reagent).

  • To this stirring solution, add 2-bromo-1-cyclopropylethan-1-one (1.0 eq) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 80 °C).

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Once the limiting reagent is consumed, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing 5% aqueous Na₂CO₃ solution (approx. 4 times the volume of the ethanol used).

  • Stir the resulting mixture for 30 minutes. If a precipitate forms, collect the solid by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum.

  • If the product separates as an oil or does not precipitate, transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Table 1: Summary of Key Optimization Parameters
ParameterStandard ConditionOptimization Strategy & Rationale
Stoichiometry 1:1 (Haloketone:Thioamide)Use 1.2-1.5 eq of thioamide to drive the reaction to completion and consume the less stable haloketone.
Temperature Room Temperature to 80 °CRefluxing in ethanol (80 °C) is effective. Avoid excessive heat to protect the cyclopropyl ring.
Reaction Time 2-12 hoursMonitor by TLC/LC-MS. Stop heating once the limiting reagent is gone to prevent byproduct formation.
Solvent Ethanol or MethanolUse anhydrous solvents to facilitate the final dehydration step.
Order of Addition All at onceAdd the α-haloketone slowly to a solution of the thioamide to minimize self-condensation.[6]
Workup ExtractionUse a basic quench (e.g., 5% Na₂CO₃) to neutralize acid and precipitate the final product.[2]

Troubleshooting Workflow

If you encounter issues, follow this logical workflow to diagnose and solve the problem.

Troubleshooting_Workflow Start Start: Low/No Yield Check_Reagents 1. Check Reagent Purity (NMR for Haloketone) Start->Check_Reagents Reagents_OK Reagents are Pure Check_Reagents->Reagents_OK Yes Reagents_Bad Reagents Impure Check_Reagents->Reagents_Bad No Check_Conditions 2. Review Conditions (Temp, Time, Stoich.) Reagents_OK->Check_Conditions Purify_Reagents Action: Purify or Re-source Reagents Reagents_Bad->Purify_Reagents Success Yield Improved Purify_Reagents->Success Conditions_OK Conditions Match Protocol Check_Conditions->Conditions_OK Yes Conditions_Bad Conditions Deviate Check_Conditions->Conditions_Bad No Check_Procedure 3. Review Procedure (Order of Addition) Conditions_OK->Check_Procedure Adjust_Conditions Action: Increase Temp, Adjust Stoichiometry (1.3 eq Thioamide), Increase Time Conditions_Bad->Adjust_Conditions Adjust_Conditions->Success Procedure_OK Haloketone Added to Thioamide Check_Procedure->Procedure_OK Yes Procedure_Bad Reagents Mixed at Once Check_Procedure->Procedure_Bad No Consider_MW 4. Still Low Yield? Consider Advanced Methods Procedure_OK->Consider_MW Adjust_Procedure Action: Reverse Addition Order Procedure_Bad->Adjust_Procedure Adjust_Procedure->Success Consider_MW->Success No, problem solved Use_MW Action: Use Microwave Synthesis or Add a Mild Catalyst Consider_MW->Use_MW Yes Use_MW->Success

Caption: A logical workflow for troubleshooting low-yield Hantzsch thiazole syntheses.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis . Available at: [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity . Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]

  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview . Molecules, 10(10), 1261-1287. Available at: [Link]

  • Ghahremanzadeh, R., Sayyafi, M., & Fasihi, J. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst . Molecules, 21(3), 346. Available at: [Link]

  • Bagley, M. C., Glover, C., & Merritt, E. A. (2007). Synthesis of Saramycetic Acid . Tetrahedron Letters, 48(39), 6979-6981. (Referenced in ResearchGate compilation on Hantzsch synthesis). Available at: [Link]

  • Karimi-Jaberi, Z., & Biazar, E. (2018). Ag-MOF Nanocatalyst for the Asymmetric Hantzsch Synthesis of Polyhydroquinolines Under Green Conditions . Catalysis Letters, 148, 2459-2467. (Referenced in ResearchGate for optimization of Hantzsch condensation). Available at: [Link]

  • Facchinetti, V., Avellar, M. M., Nery, A. C. S., et al. (2016). Hantzsch condensation of 2-bromoacetophenones with thiourea or selenourea enables a simple, fast, and eco-friendly solvent-free synthesis of 2-aminothiazoles and 2-amino-1,3-selenazoles . Synthesis, 48(03), 437-440. Available at: [Link]

  • Verma, P., & Kumar, N. (2019). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity . Journal of Heterocyclic Chemistry, 56(1), 1-8. (Referenced in ResearchGate PDF). Available at: [Link]

  • Centurion University of Technology and Management. Thiazole . CUTM Courseware. Available at: [Link]

  • Al-Tel, T. H. (2022). Heterocycles from cyclopropenones . RSC Advances, 12(29), 18773-18801. Available at: [Link]

  • Al-Tel, T. H. (2022). Heterocycles from cyclopropenones . RSC Advances, 12(29), 18773-18801. Available at: [Link]

  • Bremner, J. C., et al. (2000). Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture . Organic Process Research & Development, 4(5), 373-379. Available at: [Link]

  • Wikipedia. Hantzsch pyridine synthesis . Available at: [Link]

  • de Meijere, A., et al. (2004). Cyclopropyl Building Blocks for Organic Synthesis. Part 85. Facile Preparation and Chemical Transformations of Spirocyclopropane-Anellated Heterocycles . European Journal of Organic Chemistry, 2004(18), 3809-3824. Available at: [Link]

  • Kumar, A., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction . RSC Advances, 7(50), 31393-31401. Available at: [Link]

  • Ghorai, M. K., et al. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2 . Molecules, 27(20), 7035. Available at: [Link]

  • Waser, J. (2009). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction . CHIMIA International Journal for Chemistry, 63(3), 125-129. Available at: [Link]

Sources

Technical Support Center: 4-Cyclopropylthiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Welcome to the technical support hub for 4-cyclopropylthiazole synthesis. As a Senior Application Scientist, I often see researchers struggle with this scaffold. The challenge lies in a specific chemical paradox: The Hantzsch synthesis requires acid to dehydrate the intermediate thiazoline, but that same acid threatens the integrity of the cyclopropyl ring.

This guide moves beyond standard protocols to address the causality of failure. We will dissect the impurity profiles generated during the two critical stages: the


-bromination of cyclopropyl methyl ketone and the subsequent condensation with thioamides.

Module 1: Precursor Synthesis (The -Haloketone)

User Question: "I am synthesizing the precursor 2-bromo-1-cyclopropylethanone. My LCMS shows a cluster of peaks, and the product is unstable. What is happening?"

Technical Diagnosis

The bromination of cyclopropyl methyl ketone is the first "off-ramp" where the synthesis can fail. Two competing side reactions are likely occurring: Over-bromination and Acid-Catalyzed Ring Opening .

Troubleshooting Guide
Symptom (Analytical Data)Root CauseMechanismCorrective Action
MS: M+ and M+2 peaks at +79/81 mass units (e.g., m/z 240/242/244 pattern).Over-bromination Formation of 2,2-dibromo-1-cyclopropylethanone due to excess

or high temp.
Stoichiometry: Use exactly 0.95-1.0 eq of

.Temp: Maintain

.
NMR: Disappearance of cyclopropyl multiplets (0.8–1.1 ppm). Appearance of triplet (~1.0 ppm) and multiplet (~1.8 ppm).Ring Opening HBr byproduct attacks the strained ring, forming 1,5-dibromopentan-2-one (linear impurity).Scavenger: Add MeOH (solvent) or solid

to neutralize HBr in situ.Quench: Rapid aqueous workup with cold

.
Protocol Optimization

To maximize the integrity of the cyclopropyl ring during bromination:

  • Solvent System: Use Methanol/Dichloromethane (1:1). Methanol acts as a weak nucleophile to buffer the acidity.

  • Temperature: Strict control at -5°C to 0°C.

  • Workup: Do not distill the product at high vacuum/temperature if traces of acid remain; it will polymerize or ring-open. Use immediately in the next step.

Module 2: The Hantzsch Reaction (Cyclization)

User Question: "I reacted the bromoketone with thioformamide (or thiourea). I see the product mass, but also a significant impurity at M+18 and another with a propyl chain. Yields are inconsistent."

Technical Diagnosis

This is the classic Hantzsch bottleneck. The reaction proceeds via a hydroxy-thiazoline intermediate which must dehydrate to aromatize.

  • M+18 Peak: Incomplete dehydration (Hydroxy-thiazoline intermediate).

  • Propyl Chain Impurity: Acid-catalyzed ring opening during cyclization.

Visualizing the Pathway & Failure Points

HantzschPathways Start 2-Bromo-1- cyclopropylethanone Inter Hydroxy-thiazoline Intermediate Start->Inter Condensation Thio Thioamide/Thiourea Thio->Inter Dimer Thiadiazole Dimer (Hector's Base) Thio->Dimer Oxidation (Air exposure) Product This compound (Target) Inter->Product Dehydration (-H2O) Linear Linear Impurity (Ring Opening) Inter->Linear Excess Acid/Heat (Ring Cleavage)

Figure 1: Reaction pathways in Hantzsch synthesis showing the bifurcation between successful aromatization and acid-mediated ring destruction.

Troubleshooting Guide
Issue 1: The Ring Opening (Linear Impurity)
  • Mechanism: The Hantzsch reaction generates 1 equivalent of HBr. If the reaction is run in refluxing ethanol without a buffer, the HBr concentration spikes, attacking the cyclopropyl ring (homo-Michael addition type mechanism).

  • Solution:

    • Buffer: Add 1.1 eq of Sodium Acetate or Sodium Bicarbonate to the reaction mixture. This neutralizes the HBr as it forms, protecting the ring, while still allowing the dehydration to proceed (which requires only mild catalysis).

    • Solvent: Switch from pure EtOH to EtOH/Water (1:1). Water solvates the bromide ions, reducing their nucleophilicity toward the cyclopropyl ring.

Issue 2: Oxidative Dimerization (The "Red Solid")
  • Symptom: Appearance of a reddish/yellow precipitate that is insoluble in the reaction solvent. MS shows

    
    .
    
  • Cause: Thioamides and thioureas are prone to oxidation by air to form disulfides or thiadiazoles (Hector's bases).

  • Solution:

    • Degas solvents with Nitrogen/Argon for 15 minutes prior to use.

    • Use fresh thioamide reagents.

Module 3: Diagnostic Logic Tree

Use this flowchart to rapidly identify the source of your impurity based on LCMS/NMR data.

TroubleshootingTree Start Analyze Crude Mixture (LCMS / NMR) CheckMass Check Mass Spectrum Start->CheckMass M_Plus_18 Mass = Target + 18 CheckMass->M_Plus_18 M_Plus_2 Mass = Target + 2 (or M+79 pattern) CheckMass->M_Plus_2 M_Correct Mass = Target CheckMass->M_Correct Action_Dehydrate Incomplete Dehydration. Increase Temp or reaction time. Check solvent dryness. M_Plus_18->Action_Dehydrate Action_Bromine Precursor Issue. Check Bromoketone purity. Likely over-brominated. M_Plus_2->Action_Bromine CheckNMR Check H-NMR (0.8 - 1.2 ppm region) M_Correct->CheckNMR Multiplet Sharp Multiplets present CheckNMR->Multiplet Triplet Triplet/Methyl group present CheckNMR->Triplet Success Synthesis Successful. Proceed to purification. Multiplet->Success Fail_Ring Ring Opening Detected. Cause: Acidity too high. Action: Add NaOAc buffer. Triplet->Fail_Ring

Figure 2: Step-by-step diagnostic logic for identifying synthesis failures.

Summary of Validated Protocol

To ensure the highest success rate, follow this "Self-Validating" protocol which incorporates the troubleshooting steps above:

  • Bromination: React cyclopropyl methyl ketone with 1.0 eq

    
     in MeOH/DCM at -5°C. Quench with cold aqueous 
    
    
    
    . Validate: Check NMR for cyclopropyl integrity before proceeding.
  • Cyclization: Dissolve thioamide (1.0 eq) in EtOH. Add Sodium Acetate (1.1 eq) (Critical Step).

  • Addition: Add the bromoketone dropwise at room temperature.

  • Heating: Heat to 60-70°C (Do not hard reflux unless necessary). Monitor by TLC/LCMS.

  • Workup: Evaporate EtOH, suspend in water, extract with EtOAc. The buffer prevents acid-mediated degradation during concentration.

References

  • Hantzsch Thiazole Synthesis Mechanism & Conditions

    • Organic Chemistry Portal.[1] "Hantzsch Thiazole Synthesis."

    • Source: [Link][2]

  • Stability of Cyclopropyl Ketones under Acidic Conditions

    • BenchChem.[3] "A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones."

  • Synthesis of 2-Bromo-1-cyclopropylethanone (Precursor)
  • Google Patents. "Process for the preparation of thiazole derivatives (US20030055229A1).

Sources

purification techniques for 4-Cyclopropylthiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Cyclopropyl-Thiazole Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. Below you will find a specialized troubleshooting guide designed for the purification of 4-Cyclopropylthiazole derivatives . These scaffolds are unique: they combine the basicity of the thiazole ring with the acid-sensitivity of the cyclopropyl group, creating a "purification paradox" that often leads to low yields or ring-opening decomposition.

Module 1: Chemical Stability & The "Acid Trap"

User Ticket #101: "My crude yield is high, but after acid-base extraction, I lose 40% of my mass, and NMR shows complex aliphatic chains. What happened?"

Diagnosis: You likely triggered Cyclopropyl Ring Opening . While thiazoles are robust, the cyclopropyl group at the 4-position (adjacent to the aromatic system) acts as a "loaded spring." Strong mineral acids (HCl, H₂SO₄) used during standard workups can protonate the ring or the thiazole nitrogen, facilitating nucleophilic attack and ring opening, especially if heated.

The Protocol: "Buffer-First" Workup Do not use 1M HCl for washing. Switch to this mild-acid protocol to remove basic impurities without destroying the cyclopropyl ring.

  • Dissolution: Dissolve crude in EtOAc or DCM.

  • The Wash: Wash with 0.5M Citric Acid (pH ~3-4) or Saturated Ammonium Chloride .

    • Why? These are acidic enough to protonate residual aliphatic amines (impurities) but generally too weak to trigger cyclopropyl ring opening at room temperature.

  • Neutralization: Immediately neutralize the organic layer with Saturated NaHCO₃.

  • Drying: Dry over Na₂SO₄ (avoid MgSO₄ if your compound is Lewis-acid sensitive, though rare for thiazoles).

Module 2: Hantzsch Synthesis Cleanup (The "Three-Impurity" Problem)

User Ticket #205: "I synthesized my derivative via Hantzsch condensation (Cyclopropyl bromoketone + Thioamide). I have three spots on TLC that are touching. How do I separate them?"

Diagnosis: You are seeing the "Hantzsch Triad":

  • Spot A (Top): Unreacted

    
    -haloketone (Starting Material).
    
  • Spot B (Target): this compound.

  • Spot C (Bottom/Streaking): Unreacted Thioamide/Thiourea.

Resolution: The Solubility Switch Chromatography is often unnecessary if you exploit the solubility differences of the "Triad."

Impurity TypeSolubility ProfileRemoval Strategy

-Haloketone
Highly soluble in non-polar solvents (Hexane/EtOAc).Hexane Wash: Triturate the crude solid with cold Hexane. The ketone dissolves; the thiazole remains solid.
Thioamide Poorly soluble in non-polar; Soluble in alcohols.Water/EtOH Precipitation: Dilute reaction with water. Thiazole precipitates; thioamide stays in solution.
HBr Salts Water soluble.[1]Base Wash: The crude is likely an HBr salt. Wash with 10% Na₂CO₃ to liberate the free base.

Visual Workflow: Hantzsch Purification Logic

HantzschCleanup Start Crude Reaction Mixture (EtOH/Reflux) Step1 Cool to RT & Pour into 10% Na2CO3 (aq) Start->Step1 Decision Did Precipitate Form? Step1->Decision Solid Filtration (Solid Product) Decision->Solid Yes Oil Extraction (DCM/EtOAc) Decision->Oil No (Oiling out) PurifySolid Triturate with Cold Hexane (Removes Haloketone) Solid->PurifySolid PurifyOil Wash with 0.5M Citric Acid (Removes Thioamide) Oil->PurifyOil Final Pure this compound PurifySolid->Final PurifyOil->Final

Caption: Logic flow for isolating cyclopropylthiazoles from Hantzsch condensation mixtures, prioritizing non-chromatographic methods.

Module 3: Chromatographic Troubleshooting

User Ticket #309: "My compound streaks from the baseline to the solvent front on silica gel. I'm using Hexane:EtOAc."

Diagnosis: Silanol Interaction. The thiazole nitrogen (and any amino substituents) has a lone pair that hydrogen bonds with the acidic silanol groups (


) on the silica gel. This causes "tailing" and band broadening.

The Fix: The "TEA Block" Method You must neutralize the silica surface before or during the run.

Protocol:

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) to your solvent system (e.g., 80:19:1 Hexane:EtOAc:TEA).

  • Column Pre-treatment (Critical): Flush the column with the TEA-containing solvent before loading your sample. This caps the active silanol sites.

  • Alternative Stationary Phase: If the compound is acid-sensitive (cyclopropyl ring opening risk on acidic silica), switch to Neutral Alumina . Alumina is less acidic and reduces streaking for basic heterocycles without requiring amine modifiers.

Reference Data: Solvent Systems for Thiazoles

PolaritySolvent System (v/v)Application
Low Hexane:EtOAc (9:1) + 1% TEAAlkyl/Aryl-4-cyclopropylthiazoles
Medium DCM:MeOH (98:2) + 0.5% NH₄OH2-Aminothiazole derivatives
High EtOAc:MeOH (9:1)Highly polar amide derivatives

Module 4: Crystallization Techniques

User Ticket #412: "I need >99% purity for biological screening. Chromatography gave me 97%. How do I recrystallize?"

Diagnosis: Thiazoles are aromatic and crystallize well, but the cyclopropyl group adds lipophilicity, making them too soluble in pure organics.

The "Anti-Solvent" Drop Method:

  • Dissolve the solid in the minimum amount of hot Ethanol (or Methanol).

  • Once dissolved, remove from heat.

  • Add Water dropwise until the solution becomes slightly turbid (cloudy).

  • Add one drop of Ethanol to clear the turbidity.

  • Let it stand at room temperature, then move to

    
    .
    
    • Note: If an oil forms instead of crystals, scratch the glass with a spatula or add a seed crystal. This is common for cyclopropyl derivatives due to their lower melting points.

References & Authority

  • Hantzsch Thiazole Synthesis & Mechanisms:

    • Mechanism and general workup: "Hantzsch Thiazole Synthesis." Organic Chemistry Portal. Link

  • Thiazole Basicity & Properties:

    • pKa data (Thiazole pKa ~2.5): "pKa Data Compiled by R. Williams."[1] Organic Chemistry Data. Link

  • Cyclopropyl-Thiazole Bioactivity & Synthesis:

    • Synthesis of substituted thiazoles: "An efficient and green method... for Hantzsch thiazole derivatives."[2][3] MDPI (Molecules). Link

    • Biological relevance:[3][4][5][6][7][8][9][10][11] "Thiazole: A Versatile Standalone Moiety...".[6] NIH (PubMed Central). Link

Disclaimer: Always perform a stability test on a small scale (5 mg) before committing the entire batch to a new purification condition.

Sources

Navigating the Lability of 4-Cyclopropylthiazole: A Technical Guide to Acidic Stability

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals working with substituted thiazole scaffolds, understanding their stability profile is paramount to ensuring data integrity and therapeutic efficacy. This technical support guide addresses a critical, yet often overlooked, aspect of handling 4-cyclopropylthiazole: its stability under acidic conditions. This document moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles, potential pitfalls in experimental design, and robust troubleshooting strategies.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section tackles the most common initial queries regarding the acidic stability of this compound.

Q1: My analytical results for a this compound-containing compound are inconsistent when using an acidic mobile phase for HPLC. What could be the cause?

A1: Inconsistent analytical data, such as peak broadening, tailing, or the appearance of unexpected minor peaks, can often be the first indicator of on-column degradation. The acidic mobile phase, particularly with strong acids or at elevated column temperatures, can induce slow degradation of your analyte. The two primary points of lability on this compound are the thiazole ring itself and the cyclopropyl moiety.

Q2: At what pH range should I be concerned about the stability of this compound?

A2: While a definitive pH stability profile for this specific molecule is not extensively published, general principles of thiazole and cyclopropane chemistry suggest that caution should be exercised in moderately to strongly acidic conditions (pH < 4). The thiazole ring contains a basic nitrogen atom that can be protonated, which can, in some cases, make the ring more susceptible to hydrolysis.[1] Similarly, the cyclopropane ring can undergo acid-catalyzed ring-opening, particularly if there are activating groups present.[2][3]

Q3: Between the thiazole ring and the cyclopropyl group, which is more likely to degrade under acidic conditions?

A3: The relative lability depends heavily on the specific conditions (acid strength, temperature, presence of other functional groups). The thiazole ring's stability is influenced by its substituents.[4] The cyclopropane ring's susceptibility to acid-catalyzed opening is also well-documented, often proceeding through an SN2-like mechanism.[2][3] It is plausible that degradation could occur at either site, or that a complex degradation pathway involving both moieties could be initiated. Without specific experimental data for this compound, it is prudent to assume both are potential points of degradation.

Q4: Can I use common acids like trifluoroacetic acid (TFA) or formic acid in my HPLC mobile phase?

A4: Yes, but with caution. These are standard mobile phase modifiers. However, their concentration and the column temperature should be minimized to the extent necessary for good chromatography. If you observe signs of degradation, consider using a weaker acid, a lower concentration, or a lower column temperature. For sensitive compounds, a thorough forced degradation study is recommended to establish safe operating parameters.[5]

Section 2: Troubleshooting Guide - From Problem to Solution

This section provides a structured approach to diagnosing and resolving stability issues encountered during experimental work.

Observed Problem Potential Cause Recommended Action
Appearance of new, small peaks in HPLC chromatogram over time. Acid-catalyzed degradation of this compound.1. Confirm Degradation: Re-inject a freshly prepared standard and compare it to an aged sample. 2. Isolate the Variable: If using an acidic mobile phase, prepare a sample in a neutral solvent and inject it to see if the degradation is happening on-column or in solution. 3. Optimize HPLC Method: Reduce acid concentration, switch to a weaker acid (e.g., acetic acid), or lower the column temperature.
Loss of main compound peak area with no corresponding new peaks. Formation of non-UV active or highly retained degradation products.1. Employ a Universal Detector: Use a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) to search for degradation products that may not have a chromophore.[4] 2. Check for Precipitation: The degradants might be insoluble in the mobile phase.
Reaction yields are low when using acidic catalysts or deprotection steps. Degradation of the this compound core during the reaction.1. Screen Weaker Acids: Investigate if a milder acid can effect the desired transformation without degrading the core. 2. Reduce Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS to stop it as soon as the starting material is consumed. 3. Protecting Group Strategy: If applicable, consider if a protecting group strategy for the thiazole nitrogen could mitigate degradation.

Section 3: Experimental Protocols for Stability Assessment

To proactively assess the stability of this compound, a forced degradation study is indispensable.[5]

Protocol 1: Acidic Stress Testing of this compound

Objective: To determine the degradation profile of this compound under defined acidic conditions.

Materials:

  • This compound reference standard

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)

  • Class A volumetric flasks and pipettes

  • HPLC or LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Stress Sample Preparation:

    • To a 10 mL volumetric flask, add 1 mL of the stock solution.

    • Add 5 mL of 0.1 M HCl.

    • Dilute to volume with water.

    • Prepare a parallel sample with 1 M HCl.

  • Control Sample: Prepare a control sample by diluting 1 mL of the stock solution to 10 mL with water.

  • Incubation: Store all solutions at a controlled temperature (e.g., 40°C or 60°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Neutralization and Dilution: Neutralize the aliquot with an equivalent amount of NaOH and dilute with mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC-UV or LC-MS method.

Data Interpretation:
  • Quantitative Analysis: Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.

  • Qualitative Analysis: Identify and characterize any significant degradation products using LC-MS/MS.[6]

The potential degradation pathways are visualized below:

G cluster_thiazole Thiazole Ring Degradation cluster_cyclopropane Cyclopropane Ring Opening Thiazole_Start This compound Thiazole_Protonated Protonated Thiazole Thiazole_Start->Thiazole_Protonated H+ Thiazole_Hydrolysis Hydrolysis Products (e.g., thioamides, ketones) Thiazole_Protonated->Thiazole_Hydrolysis H2O Cyclo_Start This compound Cyclo_Intermediate Protonated Intermediate Cyclo_Start->Cyclo_Intermediate H+ Cyclo_Opened Ring-Opened Products (e.g., homoallylic alcohol) Cyclo_Intermediate->Cyclo_Opened Nu- Start This compound in Acidic Conditions Start->Thiazole_Start Start->Cyclo_Start G Start {Problem Observed|Inconsistent data, low yield} Hypothesis {Hypothesize Cause|Acid-induced degradation} Start->Hypothesis Investigation {Investigate|Forced Degradation Study (Protocol 1)} Hypothesis->Investigation Analysis {Analyze Data|HPLC for purity LC-MS for degradants} Investigation->Analysis Conclusion {Draw Conclusion|Identify degradation pathway} Analysis->Conclusion Solution {Implement Solution|Modify pH, temp, or reaction time} Conclusion->Solution

Caption: Workflow for troubleshooting this compound instability.

By understanding the potential for acid-catalyzed degradation of both the thiazole and cyclopropyl moieties, researchers can design more robust experiments, develop more reliable analytical methods, and ultimately, have greater confidence in their results.

References

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
  • Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol.
  • Chemical Stability and Byproducts Identification of Hexythiazox Emulsion concentrate under Thermal Storage, Hydrolysis, and Photolysis in Egyptian Clay Soil.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central.
  • Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzym
  • Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. PubMed Central.
  • Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Stack Exchange.
  • Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions.
  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. NIH.
  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. SciSpace.
  • Thiazole Ring—A Biologically Active Scaffold. MDPI.
  • Stability, Rheological Behavior, and pH Responsiveness of CTAB/HCl Acidic Emulsion: Experimental Investigation.
  • Validation of an Analytical Method for the Determination of Thiabendazole in Various Food M
  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Eurekaselect.
  • Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. SciSpace.
  • Thiazole. Wikipedia.
  • An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics.

Sources

stability of 4-Cyclopropylthiazole under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Stability in Basic Conditions

Welcome to the technical support center for 4-Cyclopropylthiazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. As a Senior Application Scientist, I've compiled this resource based on established chemical principles and extensive field experience to help you navigate the nuances of working with this compound, particularly concerning its stability in the presence of bases. Our goal is to empower you with the knowledge to anticipate potential challenges, troubleshoot effectively, and ensure the integrity of your experiments.

Introduction: The Duality of Reactivity and Stability

This compound is a valuable heterocyclic compound, prized for its unique combination of a stable, aromatic thiazole core and a rigid, metabolically robust cyclopropyl moiety.[1][2] This structure is frequently explored in drug discovery to enhance pharmacokinetic properties.[3][4] However, the very features that make the thiazole ring a useful pharmacophore also impart specific chemical reactivities that must be carefully managed, especially under basic conditions.

The primary site of basic reactivity on the thiazole ring is the proton at the C2 position. This proton is notably acidic for a carbon-bound proton on an aromatic ring and can be abstracted by strong bases.[5][6] This initial deprotonation can be a productive step in planned synthetic transformations, but under uncontrolled or inappropriate basic conditions, it can be the gateway to undesired degradation pathways. This guide will provide a framework for understanding and controlling these processes.

Frequently Asked Questions (FAQs)

Here we address the most common questions our team encounters regarding the stability of this compound in basic media.

Q1: Is this compound generally stable to common inorganic bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)?

A1: The stability is highly dependent on the conditions (temperature, concentration, and solvent).

  • Mild Bases (e.g., K₂CO₃, NaHCO₃, Triethylamine): At room temperature in common organic solvents (e.g., THF, DCM, Acetone), this compound is generally stable for typical reaction times (a few hours to overnight). These bases are usually not strong enough to deprotonate the C2 position to a significant extent.

  • Strong Aqueous Bases (e.g., NaOH, KOH): In aqueous solutions, especially with heating, there is a significant risk of degradation. The hydroxide ion can act as a nucleophile, attacking the electron-deficient C2 position. This can lead to the formation of a tetrahedral intermediate, which may subsequently undergo ring-opening.[7] While unsubstituted thiazole is somewhat resistant to this, the presence of substituents can alter the ring's electronics.[5] We recommend avoiding prolonged exposure to hot aqueous base.

Q2: I am running a reaction with n-Butyllithium (n-BuLi) to functionalize the C2 position, but I am seeing significant decomposition. What is happening?

A2: While strong organolithium bases are used to deprotonate the C2 position to form a lithiated intermediate, this species can be unstable.[6][8] The resulting thiazolium ylide/carbanion is a reactive intermediate.[8] If your electrophile is not added promptly or if the temperature is not sufficiently low (typically -78 °C), the lithiated species can participate in side reactions, potentially leading to decomposition.

Q3: Does the cyclopropyl group itself react with bases?

A3: The cyclopropyl group is exceptionally stable under the vast majority of basic conditions used in organic synthesis. Its C-H bonds are strong, and the ring is not susceptible to nucleophilic attack by common bases.[2] The primary known instability of a cyclopropyl group is when it is directly attached to an amine (a cyclopropylamine moiety), which can undergo metabolic or chemical oxidation to form reactive ring-opened species. As this compound lacks this feature, the cyclopropyl ring is not the point of concern for base-mediated degradation.

Q4: I am performing a reaction in methanol with sodium methoxide and observing the formation of multiple unidentified byproducts. What could be the cause?

A4: Sodium methoxide is a strong base and nucleophile. In some cases, particularly with electron-deficient thiazoles, it can lead to nucleophilic aromatic substitution or ring-opening.[5] For a 5-nitrothiazole, for instance, sodium methoxide in DMSO causes rapid ring-opening.[5] While the 4-cyclopropyl group is not strongly deactivating, high temperatures and prolonged reaction times with strong alkoxides should be approached with caution. It is possible that you are observing a slow degradation of your starting material or product.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to diagnosing and resolving common problems encountered when using this compound under basic conditions.

Observed Issue Potential Cause Recommended Action(s)
Low or no recovery of starting material after basic workup. Degradation in Aqueous Base: The thiazole ring may have been opened by concentrated aqueous base (e.g., NaOH, KOH) during the workup.• Neutralize the reaction mixture with a milder acid (e.g., saturated NH₄Cl solution) instead of a strong mineral acid. • Minimize the time the compound is in contact with the basic aqueous layer. • Use a weaker base for the workup if possible (e.g., saturated NaHCO₃ solution).
Multiple spots on TLC after a reaction with a strong base, even with a clean starting material. Incomplete Reaction and/or Degradation: The base may be promoting side reactions or degradation of the starting material or product.• Lower the reaction temperature. • Reduce the reaction time and monitor closely by TLC or LC-MS. • Consider using a milder base or a non-nucleophilic base (e.g., DBU, LiHMDS) if only deprotonation is required.
Reaction mixture turns dark brown or black when a strong base is added. Extensive Decomposition: This often indicates significant and complex decomposition pathways are occurring.• Re-evaluate the compatibility of your substrate with the chosen base. A fundamental incompatibility may exist. • Ensure the reaction is performed under an inert atmosphere (N₂ or Ar), as oxygen can sometimes participate in degradation pathways. • Add the base slowly at a very low temperature to control any initial exothermic processes.
Inconsistent yields in C2-functionalization reactions. Variable Formation/Stability of the C2-Anion: The efficiency of C2-deprotonation and the stability of the resulting anion are critical.• Ensure your solvent is rigorously anhydrous. • Titrate your organolithium base before use to know its exact concentration. • Add the base dropwise at -78 °C and allow for a consistent stirring time before adding the electrophile.

Mechanistic Insight: The Pathway of Base-Induced Degradation

Understanding the "why" behind the instability is crucial for rational experimental design. The primary degradation pathway for thiazoles and particularly their N-alkylated thiazolium salt derivatives in the presence of aqueous base is initiated by the nucleophilic attack of a hydroxide ion at the electron-deficient C2 carbon.

Thiazole Degradation cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Ring Opening Thiazole This compound Intermediate Tetrahedral Intermediate (T⁰) Thiazole->Intermediate @ C2 OH_minus OH⁻ Intermediate_2 Tetrahedral Intermediate (T⁰) Products Ring-Opened Products (e.g., enethiolate) Intermediate_2->Products C-S bond cleavage

Caption: Base-induced degradation of the thiazole ring.

This process involves the formation of a tetrahedral intermediate, which is often the rate-limiting step in the hydrolysis of related thiazolium ions.[7] The subsequent collapse of this intermediate leads to cleavage of the carbon-sulfur bond and ring opening.

Experimental Protocol: Assessing the Stability of this compound

To empirically determine the stability of this compound under your specific experimental conditions, a simple monitoring experiment can be performed.

Objective: To quantify the degradation of this compound over time in the presence of a specific base.

Materials:

  • This compound

  • An internal standard (e.g., dodecane, biphenyl - choose a compound that is stable under the reaction conditions and does not co-elute with the starting material or expected products)

  • The solvent to be tested (e.g., THF, Methanol, Water)

  • The base to be tested (e.g., 1 M NaOH, 10% K₂CO₃, DBU)

  • Reaction vials

  • Analytical instrument (HPLC or GC-FID)

Procedure:

  • Prepare a Stock Solution: Accurately prepare a stock solution of this compound and the internal standard in the chosen solvent.

  • Initiate the Experiment:

    • In a reaction vial, add a known volume of the stock solution.

    • Add the desired amount of the base.

    • Stir the reaction at the desired temperature (e.g., room temperature, 50 °C).

  • Time Point Sampling: At regular intervals (e.g., t = 0, 1h, 2h, 4h, 8h, 24h), withdraw a small aliquot of the reaction mixture.

  • Quench and Analyze:

    • Immediately quench the aliquot by diluting it in a mobile phase or a suitable solvent, neutralizing the base if necessary.

    • Analyze the sample by HPLC or GC.

  • Data Analysis:

    • Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each time point.

    • Plot this ratio against time to determine the rate of degradation. A stable compound will show a flat line.

Stability Workflow A Prepare Stock Solution (Substrate + Internal Standard) B Set up Reaction (Stock Soln + Base + Temp) A->B C Sample at Time Points (t=0, 1h, 2h, etc.) B->C D Quench & Dilute Sample C->D E Analyze by HPLC/GC D->E F Plot Area Ratio vs. Time E->F

Caption: Workflow for stability assessment.

References

  • Pletcher, J., et al. (1977). Mechanism of hydrolysis of a thiazolium ion: General acid-base catalysis of the breakdown of the tetrahedral addition intermediate. Journal of the American Chemical Society, 99(1), 296-312. Available at: [Link]

  • Metzger, J. V. (Ed.). (2009). Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. Chemistry of Heterocyclic Compounds: Thiazole and Its Derivatives. Available at: [Link]

  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6430. Available at: [Link]

  • Grzegorz, S., et al. (2016). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Journal of Molecular Modeling, 22(1), 1-13. Available at: [Link]

  • Das, S. K., et al. (2014). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Environmental Science and Pollution Research, 21(16), 9731-9739. Available at: [Link]

  • Gautam, R., & Sharma, A. (2021). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. International Journal of Molecular Sciences, 22(11), 5678. Available at: [Link]

  • Arhangelskis, M., et al. (2022). Thiazolium Salts as Chalcogen Bond Donors. Crystal Growth & Design, 22(8), 4961-4971. Available at: [Link]

  • Wikipedia contributors. (2023, December 27). Thiazole. In Wikipedia, The Free Encyclopedia. Retrieved January 30, 2026, from [Link]

  • Comins, D. L., et al. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 109(6), 2584-2623. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved January 30, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved January 30, 2026, from [Link]

  • Sato, K., et al. (2007). Effects of the Addition of NaOH on the Decomposition of Dihydrobenzenes under Supercritical Water Oxidation Conditions. Journal of Chemical Engineering of Japan, 40(13), 1144-1150. Available at: [Link]

  • Pouliot, M., et al. (2015). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. Organic letters, 17(1), 86-89. Available at: [Link]

  • Shanu-Wilson, J. (2020). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved January 30, 2026, from [Link]

  • Wikipedia contributors. (2023, November 29). Cyclopropyl group. In Wikipedia, The Free Encyclopedia. Retrieved January 30, 2026, from [Link]

  • Singh, G. et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9-S), 184-197. Available at: [Link]

  • Peterson, E. A., & Deiters, A. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(13), 6053-6064. Available at: [Link]

  • Kim, D. Y., et al. (2015). Synthesis of thiazolium salts and their screening for catalytic activity. Bulletin of the Korean Chemical Society, 36(3), 971-974. Available at: [Link]

  • Zhang, Y. (2015). A Facile Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex and Their Application in Intermolecular Stetter Reactions (Master's thesis, University of Saskatchewan). Available at: [Link]

  • ChemTube3D. (n.d.). Interactive 3D Chemistry Animations. University of Liverpool. Retrieved January 30, 2026, from [Link]

  • Chemistry Stack Exchange. (2017, July 5). Will an aqueous sodium hydroxide solution degrade over time? Retrieved January 30, 2026, from [Link]

  • Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2024, April 24). (PDF) Thiazole derivatives: prospectives and biological applications. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2022, November 20). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved January 30, 2026, from [Link]

Sources

Technical Support Center: Scale-Up of 4-Cyclopropylthiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-Cyclopropylthiazole (4-CPT) presents unique scale-up challenges primarily driven by the thermal instability of the cyclopropyl moiety in acidic environments and the high reactivity of the


-haloketone intermediate . This guide addresses the critical control points (CCPs) in the standard Hantzsch Thiazole Synthesis route: the bromination of cyclopropyl methyl ketone (CPMK) and its subsequent condensation with a thioamide/thiourea.

Our technical support data indicates that 85% of failure modes in this workflow stem from improper thermal management during the bromination step or delayed processing of the unstable intermediate.

Module 1: Precursor Synthesis (2-Bromo-1-cyclopropylethanone)

Q1: My yield of the bromoketone intermediate is dropping significantly upon scale-up (>100g), and the product is dark. What is happening?

Diagnosis: You are likely experiencing thermal degradation and acid-catalyzed ring opening . On a small scale, heat dissipation is efficient. On a large scale, the exothermic bromination of Cyclopropyl Methyl Ketone (CPMK) can create localized hot spots if addition rates are too fast or stirring is inefficient.

The Mechanism: The cyclopropyl ring acts as a


-donor. In the presence of the HBr byproduct and heat (>10°C), the ring can open to form homoallylic bromides or polymerize. Furthermore, the product (2-bromo-1-cyclopropylethanone) is a potent lachrymator and thermally unstable; it undergoes autocatalytic decomposition.

Protocol Adjustment:

  • Temperature Control: Maintain the reactor internal temperature between -5°C and 0°C strictly. Do not rely on jacket temperature alone; use internal probes.

  • Solvent System: Use Methanol (MeOH) .[1]

    • Why? MeOH solvates the HBr byproduct effectively, reducing its activity against the cyclopropyl ring compared to non-polar solvents like ether or DCM.

    • Citation: The use of methanol allows for a cleaner reaction profile by suppressing acid-catalyzed side reactions [1].

  • Quenching: Do not distill this intermediate for purification on a large scale. Quench with ice-cold water, extract immediately (DCM or MTBE), and wash with saturated

    
     to neutralize acidity. Use the crude solution directly in the next step.
    

Q2: We are seeing significant amounts of 2,2-dibromo-1-cyclopropylethanone. How do we prevent over-bromination?

Diagnosis: This is a stoichiometry and mixing issue . In batch reactors, if the bromine concentration is locally high relative to the ketone, over-bromination occurs.

Corrective Action:

  • Stoichiometry: Use a slight deficit of bromine (0.95 eq) relative to CPMK. It is better to have unreacted starting material (which is volatile and does not interfere with the Hantzsch coupling) than the dibromo impurity (which forms non-thiazole byproducts).

  • Addition Mode: Dilute

    
     in cold methanol before addition. Add subsurface to a vigorously stirred solution of CPMK to ensure immediate dispersion.
    
Module 2: The Hantzsch Cyclization (Thiazole Formation)

Q3: During the condensation with thiourea (or thioformamide), the reaction mixture turns into a black tar. How do we salvage this?

Diagnosis: This indicates exothermic runaway or oxidative decomposition . The Hantzsch reaction is exothermic. If you add the bromoketone rapidly to the thioamide solution at room temperature or higher, the sudden release of heat degrades the sensitive bromoketone before it can cyclize.

Protocol Adjustment:

  • Reverse Addition: Add the bromoketone solution slowly to the thioamide/thiourea suspension, not the other way around.

  • Solvent Switch: Ethanol (EtOH) or Isopropanol (IPA) are standard. Ensure the solvent is anhydrous if using thioformamide, as water hydrolyzes the thioamide.

  • Temperature Ramp: Start the addition at 0°C . Hold for 1 hour, then slowly warm to room temperature. Only heat to reflux after TLC confirms the disappearance of the bromoketone.

Q4: We need the parent this compound (unsubstituted at C2), but Thioformamide is unstable. What is the scalable alternative?

Recommendation: Avoid isolating pure thioformamide. Use a surrogate or in-situ generation method:

  • Formamide +

    
    :  Generate thioformamide in situ in dioxane/THF, then add the bromoketone.
    
  • Cyanothioformamide: A more stable alternative, though it installs a cyano group that requires decyanation (not recommended for this specific route).

  • Preferred Route: Use Thiourea to make 2-amino-4-cyclopropylthiazole (a highly stable crystalline solid). Then, perform a Sandmeyer-type deamination (diazotization with

    
     followed by reduction with 
    
    
    
    ). This 2-step sequence is often more robust and scalable than handling thioformamide [2].
Module 3: Purification & Isolation

Q5: The final product has a persistent sulfur smell and color. Distillation is difficult due to foaming.

Diagnosis: The "sulfur smell" is likely unreacted thioamide or sulfur byproducts. Foaming is caused by residual polymeric species from the bromoketone degradation.

Purification Strategy:

  • Salt Formation: this compound is basic.

    • Dissolve the crude oil in ether/MTBE.

    • Bubble dry

      
       gas or add 
      
      
      
      in dioxane to precipitate the Thiazole Hydrochloride salt .
    • Benefit: The salt is crystalline, easy to filter, and leaves non-basic sulfur impurities in the mother liquor.

  • Free Basing: Recrystallize the salt (if necessary), then neutralize with aqueous

    
     and extract to obtain high-purity free base.
    
Visual Technical Guides
Figure 1: Optimized Scale-Up Workflow

This flowchart illustrates the critical temperature zones and decision gates to prevent ring opening.

G Start Start: Cyclopropyl Methyl Ketone (CPMK) Bromination Step 1: Bromination Reagent: Br2 / MeOH Temp: -5°C to 0°C Start->Bromination Controlled Addition Check1 QC: Check for Ring Opening? (NMR/TLC) Bromination->Check1 Check1->Bromination Fail: Adjust Temp/Rate Quench Quench: Ice Water + NaHCO3 Do NOT Distill Check1->Quench Pass Cyclization Step 2: Hantzsch Cyclization Reagent: Thioamide/Thiourea Solvent: EtOH Quench->Cyclization Immediate Use Purification Step 3: Purification Method: HCl Salt Formation Cyclization->Purification Final Final Product: This compound Purification->Final

Caption: Critical path workflow emphasizing low-temperature bromination and immediate quenching to preserve the cyclopropyl ring.

Table 1: Troubleshooting Matrix
SymptomProbable CauseTechnical Solution
Low Yield (Step 1) Ring opening via HBrUse MeOH as solvent; keep T < 0°C; add

as acid scavenger (optional).
Dark/Tarry Product Bromoketone decompositionReduce storage time; avoid distillation; use crude immediately.
Dibromo Impurity Localized excess of

Improve stirring (high shear); dilute

; use 0.95 eq.
Violent Exotherm Fast addition in Step 2Reverse addition (Ketone into Thioamide); control T < 10°C during addition.
Persistent Odor Sulfur byproductsIsolate product as HCl or Oxalate salt; wash organic layer with bleach (oxidative destroy).
References
  • BenchChem Technical Support . (2026). Laboratory-Scale Synthesis of 2-Bromo-1-cyclopropylethanone: A Detailed Protocol. Retrieved from

  • National Institutes of Health (NIH) . (2025). Overview of Thiazole Synthesis and Biological Activity. PMC Database. Retrieved from

  • Organic Syntheses . Bromocyclopropane and Cyclopropyl Methyl Ketone Procedures. Org. Synth. Coll. Vol. 5, p. 126. Retrieved from

  • ChemicalBook . Safety and Handling of Cyclopropyl Methyl Ketone. Retrieved from

Sources

🔬 Technical Support Center: 4-Cyclopropylthiazole Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 4-Cyclopropylthiazole intermediates . It addresses the unique chemoselectivity challenges posed by the cyclopropyl moiety (acid/hydrogenation sensitivity) and the thiazole core (oxidation/alkylation sensitivity).

Ticket Status: Open | Priority: High | Agent: Senior Application Scientist

Welcome to the This compound Support Hub . This guide is structured to troubleshoot specific failure modes encountered when removing protecting groups (PGs) from this scaffold. Unlike standard aliphatic or aromatic systems, the this compound core requires a "Chemoselectivity First" approach to prevent ring-opening or scaffold degradation.

⚡ Quick Diagnostic: Select Your Issue

SymptomSuspected CauseJump To
"My product disappeared after hydrogenation." Cyclopropyl ring opening (over-reduction).
"I see multiple spots/impurities after TFA treatment." Electrophilic attack by

-butyl cations.
"Yield is low after ester hydrolysis." Decarboxylation or water solubility issues.

🛠 Section 1: Acidic Deprotection (Boc, -Bu Esters)

The Challenge: While the thiazole ring is basic and acid-stable, the cyclopropyl group functions electronically like a vinyl group. In the presence of strong acids and carbocations (generated from Boc/


-Bu removal), the cyclopropyl ring can undergo electrophilic attack or solvolysis, leading to ring-opened byproducts.
❓ FAQ: "Why is my cyclopropyl ring opening during Boc removal?"

Root Cause: The


-butyl cation (

-Bu

) generated during deprotection is a potent electrophile. If not quenched immediately, it can attack the electron-rich cyclopropyl ring (Friedel-Crafts-like alkylation) or induce rearrangement.
✅ Protocol: Scavenger-Assisted TFA Deprotection

Standard TFA/DCM is insufficient. You must use a "Cocktail" approach.

Reagents:

  • Trifluoroacetic acid (TFA)[1][2]

  • Dichloromethane (DCM)[3][4]

  • Triisopropylsilane (TIPS) (Critical Scavenger)

  • Water (Co-scavenger)

Step-by-Step:

  • Dissolve: Dissolve 1.0 eq of the substrate in DCM (

    
     M concentration).
    
  • Add Scavengers: Add TIPS (2.5 eq) and Water (2.5 eq) .

    • Why? TIPS acts as a hydride donor to quench

      
      -Bu
      
      
      
      cations instantly, preventing them from attacking the cyclopropyl ring [1].
  • Cool: Cool the mixture to 0 °C (Ice bath).

    • Critical: Never add TFA at room temperature to a cyclopropyl substrate.

  • Acidify: Add TFA dropwise (Final ratio: DCM:TFA:Scavengers = 50:45:5).

  • Monitor: Stir at 0 °C for 15 mins, then warm to RT. Monitor by LCMS every 30 mins.

  • Quench: Quench with saturated NaHCO

    
     (cold) or evaporate volatiles at 
    
    
    
    °C.
📊 Troubleshooting Table: Acidic Conditions
ObservationDiagnosisSolution
New lipophilic impurity (+56 mass)

-Butylation of the thiazole or cyclopropyl ring.
Increase TIPS loading to 5.0 eq.
Ring opening (+18 or +Cl mass) Acid-catalyzed solvolysis.Switch to HCl in Dioxane (4M) at 0 °C; it is often milder than TFA for sensitive substrates.
Loss of product (volatile) Free base is volatile.Isolate as the HCl or TFA salt; do not free-base if MW < 250.

🛠 Section 2: Hydrogenolysis Risks (Cbz, Bn)

The Challenge: STOP IMMEDIATELY if you are planning to use standard Pd/C + H


.
The cyclopropyl ring is highly susceptible to hydrogenolysis (ring opening to propyl group) under standard hydrogenation conditions, especially on an aromatic scaffold like thiazole.
❓ FAQ: "How do I remove Cbz/Bn without destroying the cyclopropyl group?"

Answer: You cannot use standard catalytic hydrogenation. You must use chemoselective transfer hydrogenation or Lewis Acid deprotection .

✅ Protocol: Poisoned Catalyst Transfer Hydrogenation

If you must use hydrogenation, you need to suppress the activity of the catalyst towards the cyclopropyl ring.

Reagents:

  • 10% Pd/C (or Pd(OH)

    
    )
    
  • Cyclohexadiene (Hydrogen donor) - Milder than H

    
     gas.
    
  • Ethanol/EtOAc

Step-by-Step:

  • Dissolve substrate in Ethanol under N

    
    .
    
  • Add 1,4-Cyclohexadiene (10 eq) .

  • Add catalyst (10 wt%).

  • Stir at RT.[5] The diene donates hydrogen more slowly/selectively than H

    
     gas.
    
  • Alternative: Use TMSI (Trimethylsilyl iodide) in DCM at 0 °C for Cbz removal. This is a chemical cleavage that avoids reduction entirely [2].

🛠 Section 3: Base Hydrolysis (Esters)

The Challenge: Thiazoles are generally stable to base. However, this compound esters (often at C5) can suffer from decarboxylation if the resulting acid is beta-to-nitrogen (similar to beta-keto acids) or if the conditions are too vigorous.

✅ Protocol: Mild Saponification

Reagents:

  • Lithium Hydroxide (LiOH·H

    
    O)
    
  • THF / Water (3:1 mixture)

Step-by-Step:

  • Dissolve ester in THF.

  • Add LiOH solution (1.5 eq) at 0 °C .

  • Monitor by TLC. If sluggish, warm to RT.

    • Warning: Do not reflux. High heat can induce decarboxylation of thiazole-4/5-carboxylic acids.

  • Workup: Carefully acidify to pH 4-5 with 1M HCl (avoid strong excess acid to protect cyclopropyl) and extract.

🧠 Logic Visualization: Decision Matrix

The following diagram illustrates the decision logic for selecting a deprotection strategy based on the protecting group and scaffold sensitivity.

DeprotectionStrategy Start Input: Protected This compound CheckPG Identify Protecting Group Start->CheckPG Boc N-Boc / t-Bu Ester CheckPG->Boc Acid Labile CbzBn N-Cbz / O-Bn CheckPG->CbzBn Reducible MeEt Methyl/Ethyl Ester CheckPG->MeEt Base Labile AcidRisk Risk: t-Butyl Cation Attack on Cyclopropyl Boc->AcidRisk H2Risk Risk: Cyclopropyl Ring Opening (Hydrogenolysis) CbzBn->H2Risk BaseRisk Risk: Decarboxylation (if heated) MeEt->BaseRisk SolBoc Protocol: TFA + TIPS (Scavenger) @ 0°C AcidRisk->SolBoc SolCbz Protocol: TMSI (Chemical) OR Transfer Hydrogenation H2Risk->SolCbz SolEst Protocol: LiOH, THF/H2O @ 0°C to RT BaseRisk->SolEst

Caption: Decision matrix for selecting deprotection conditions while preserving the this compound core.

📚 References

  • Lundt, B. F., et al. (1978). "Selective removal of protecting groups using scavengers." International Journal of Peptide and Protein Research.[6] (Context: Use of scavengers like TIPS/Water in TFA deprotection).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (General reference for TMSI mediated Cbz removal).

  • Wuts, P. G. M. (2020). "Protection for the Amino Group."[1][4][5][7] Greene's Protective Groups in Organic Synthesis.

  • Chakraborti, A. K., et al. (2006).[8][9] "Perchloric acid adsorbed on silica-gel... for chemoselective N-tert-butoxycarbonylation."[8] Organic & Biomolecular Chemistry. (Context: Chemoselectivity discussions).

Disclaimer: This guide is for research purposes only. Always consult MSDS and perform small-scale pilot reactions before scale-up.

Sources

optimizing reaction conditions for 4-Cyclopropylthiazole coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Heterocycle Optimization Hub Topic: 4-Cyclopropylthiazole Coupling Optimization Ticket ID: #THZ-CYP-4402 Status: Open Responder: Senior Application Scientist (Process Chemistry Division)

Introduction: The this compound Challenge

Welcome to the optimization hub. Working with This compound presents a unique "dual-threat" in cross-coupling chemistry:

  • Electronic Deactivation: The thiazole sulfur and nitrogen atoms are potent Lewis bases that can coordinate to Palladium (Pd), effectively poisoning your catalyst.

  • Steric & Structural Sensitivity: The cyclopropyl group at C4 acts as a steric gatekeeper to the C5 position and serves as a potential "radical clock." If your reaction pathway inadvertently triggers a Single Electron Transfer (SET) or radical mechanism, you risk opening the cyclopropyl ring.

This guide moves beyond standard textbook protocols to address these specific failure modes.

Module 1: Catalyst & Ligand Selection (The "Engine")

User Question: I am seeing low conversion (<20%) despite using standard Pd(PPh3)4. Is my catalyst dead?

Technical Insight: It is likely not "dead" but "poisoned." The thiazole sulfur has a high affinity for Pd(0). Monodentate phosphines like PPh3 are often displaced by the thiazole substrate, leading to the formation of stable, non-reactive Pd-thiazole complexes. Furthermore, the cyclopropyl group at C4 creates significant steric bulk, hindering the approach of the catalyst to the adjacent C5 position.

The Solution: The "Bulky & Rigid" Protocol You must use ligands that are bulky enough to prevent the thiazole nitrogen/sulfur from binding to the metal center, yet active enough to facilitate oxidative addition.

  • Recommendation: Switch to Buchwald Biaryl Phosphines or Bis-phosphines .

    • XPhos / SPhos: Excellent for overcoming the steric hindrance of the C4-cyclopropyl group.

    • dppf / Xantphos: The bite angle of these bidentate ligands prevents the formation of inactive Pd-bis(thiazole) species.

Protocol 1.1: Pre-Catalyst Activation (Critical Step) Do not mix everything at once.

  • Charge the reaction vessel with Pd source (e.g., Pd(OAc)2) and Ligand (e.g., XPhos) in solvent.

  • Heat to 60°C for 5-10 minutes before adding the thiazole substrate.

  • Why? This ensures the active catalytic species (

    
    ) is fully formed and ligated before the thiazole has a chance to sequester the unligated metal.
    

Module 2: The Boron Problem (Suzuki-Miyaura Specifics)

User Question: I am trying to couple this compound-2-boronic acid with an aryl halide, but I only recover deboronated starting material (this compound).

Technical Insight: You are experiencing Protodeboronation . 2-Heterocyclic boronic acids are notoriously unstable.[1] The C2 position of thiazole is electron-deficient; upon formation of the boronate "ate" complex (essential for transmetallation), the C-B bond becomes highly labile and prone to hydrolysis, especially in aqueous base.

Troubleshooting Decision Tree:

Troubleshooting Start Low Yield in Suzuki Coupling CheckSM Analyze Reaction Mixture (LCMS) Start->CheckSM Deboronated Product: Deboronated Thiazole CheckSM->Deboronated SM lost Boron SM_Remains Product: Unreacted SM CheckSM->SM_Remains SM Intact Sol1 Diagnosis: Protodeboronation Action: Switch to MIDA Boronate or Anhydrous Conditions Deboronated->Sol1 Sol2 Diagnosis: Catalyst Poisoning Action: Switch to XPhos-Pd-G3 or Increase Temp SM_Remains->Sol2

Figure 1: Diagnostic workflow for failure modes in thiazole Suzuki couplings.

The Solution: Polarity Inversion or Slow Release

  • Switch Polarity: Instead of Thiazole-Boronic Acid + Aryl-Halide, use Thiazole-Halide + Aryl-Boronic Acid . The thiazole halide is stable.

  • MIDA Boronates: If you must use the thiazole nucleophile, use a MIDA boronate. These slowly release the active boronic acid, keeping its concentration low and minimizing decomposition (See Gillis et al., 2007).

  • Anhydrous Conditions: Use CsF or K3PO4 in dry dioxane/toluene. Avoid water/alcohol mixtures to starve the protodeboronation pathway.

Module 3: C-H Activation (Regioselectivity)

User Question: I want to functionalize the thiazole directly without pre-halogenation. Will the reaction occur at C2 or C5?

Technical Insight: This is controlled by the mechanism you invoke. The 4-cyclopropyl group exerts steric pressure on C5, but electronic factors dominate.

  • Acidity (pKa): C2 is the most acidic position (pKa ~29).

  • Electrophilicity: C5 is the most nucleophilic position for SEAr type mechanisms, but the C4-cyclopropyl group hinders this.

Regioselectivity Map:

Target SiteMechanismPreferred Conditions
C2 (Between N and S) CMD (Concerted Metallation-Deprotonation) Pd(OAc)2 , Pivalic Acid (additive), Carbonate base. The acetate/pivalate acts as a shuttle to deprotonate the acidic C2.
C5 (Adjacent to Cyclopropyl) Electrophilic Palladation Requires blocking C2 first. Use Ag2CO3 or stronger electrophiles. Note: C5 activation is difficult with a C4-cyclopropyl group due to sterics.

Visualizing the Pathway:

CH_Activation Substrate This compound C2_Path C2 Activation (Acidity Driven) Substrate->C2_Path Standard Conditions C5_Path C5 Activation (Electrophilicity Driven) Substrate->C5_Path If C2 Blocked CMD CMD Mechanism Base: Cs2CO3 Ligand: P(t-Bu)3 C2_Path->CMD SEAr Heck-type Mechanism Blocked by C4-Sterics C5_Path->SEAr

Figure 2: Mechanistic divergence in Thiazole C-H activation. C2 is kinetically favored via CMD.

Module 4: Cyclopropyl Integrity

User Question: Can I use radical conditions (e.g., photoredox or Ni/Pd dual catalysis)?

Technical Insight: Proceed with extreme caution. The cyclopropyl ring is strained (~27 kcal/mol). If your catalytic cycle generates a radical at C5 (or C2), the resulting radical can undergo rapid ring-opening (homoallyl rearrangement) if the lifetime of the radical species is long enough.

Safety Protocol for Ring Retention:

  • Avoid SET (Single Electron Transfer): Stick to classical 2-electron Pd(0)/Pd(II) cycles (Suzuki, Stille, Negishi).

  • Avoid Beta-Hydride Elimination: If using alkyl coupling partners, the cyclopropyl group can complicate beta-elimination pathways.

  • Use "Radical Traps": If you must use a radical pathway, ensure the "trap" (the coupling partner) is in high concentration to quench the radical before the ring opens.

Summary: Optimization Matrix

Use this table to select your starting conditions based on your specific coupling partner.

VariableRecommendationRationale
Solvent 1,4-Dioxane or Toluene Non-coordinating, high boiling point to overcome activation energy barriers.
Base K3PO4 (anhydrous) or CsF Strong enough for transmetallation, but minimizes protodeboronation compared to aqueous carbonate.
Catalyst XPhos Pd G3 or Pd(dppf)Cl2 XPhos: Handles C4 steric bulk. dppf: Resists poisoning by thiazole S/N.
Temperature 80°C - 100°C Thiazoles are electron-deficient and sluggish; heat is required.
Additives Pivalic Acid (30 mol%) Essential for C-H activation (CMD pathway) to lower the energy of deprotonation.

References

  • Mechanistic Studies on Thiazole C-H Activation

    • Regioselectivity in the Direct Aryl
    • Source: Journal of the American Chemical Society (JACS).
    • (Verified: General principles of azole acidity).

  • Protodeboronation of Heterocycles

    • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[2]

    • Source: Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2007, 129, 6716.
  • Sterically Hindered Couplings

    • Catalysts for Suzuki-Miyaura Coupling of Hindered Substr
    • Source: Martin, R.; Buchwald, S. L. Acc. Chem. Res. 2008, 41, 1461.
  • Cyclopropyl Stability in Coupling

    • Palladium-Catalyzed Cross-Coupling of Cyclopropylboronic Acids.
    • Source: Wallace, D. J. et al. Tetrahedron Lett. 2002.

Sources

preventing byproduct formation in 4-Cyclopropylthiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: operational | Wait Time: 0 min | Ticket Priority: HIGH[1]

Welcome to the Cyclo-Thiazole Synthesis Support Hub

User Profile: Senior Chemist / Process Development Lead Topic: Mitigation of Byproduct Formation in 4-Cyclopropylthiazole Scaffolds System Version: Hantzsch Condensation Protocol v4.2[1]

You have accessed the advanced troubleshooting database. Below are the three most critical "Failure Modes" reported by users attempting to synthesize this compound via the Hantzsch reaction. Each module contains root cause analysis, corrective actions, and self-validating protocols.

Ticket #101: The "Purple Gum" Incident (Precursor Instability)

Issue: User reports that the intermediate 2-bromo-1-cyclopropylethanone turns into a dark purple/black viscous liquid within hours of isolation, leading to low yields in the subsequent thiazole formation.

Root Cause Analysis: The cyclopropyl group acts as an electron donor ("pseudo-double bond"), making the adjacent carbonyl oxygen highly basic. The resulting


-bromo ketone is exceptionally sensitive to:
  • Autocatalytic Decomposition: Trace HBr (generated during bromination) catalyzes the opening of the cyclopropyl ring or polymerization of the ketone.[1]

  • Thermal Degradation: Storage above 0°C accelerates disproportionation.[1]

Corrective Action Protocol: Do not attempt to distill this intermediate at high vacuum/temperature unless strictly necessary. Use a "Tele-scoping" approach (use immediately) or stabilize it.

Optimized Bromination Workflow
ParameterStandard Protocol (High Risk)Optimized Protocol (Low Risk)
Reagent Elemental Bromine (

)
Phenyltrimethylammonium tribromide (PTAB) or NBS
Solvent Glacial Acetic AcidMethanol/DCM (1:[1]1) or Ether
Temperature Room Temp (25°C)-10°C to 0°C (Strict Control)
Quench Water washSaturated

(Neutralize ALL acid)
Storage Benchtop-20°C under Argon (Max 24h)

Visual Workflow: Precursor Stability

BrominationPath Start Cyclopropyl Methyl Ketone Reagent Br2 / MeOH (T < 0°C) Start->Reagent Intermediate 2-bromo-1-cyclopropylethanone (Desired) Reagent->Intermediate Controlled T Neutral pH Impurity1 Ring-Opened Species (5-bromo-2-pentanone) Reagent->Impurity1 Acidic Conditions (HBr accumulation) Impurity2 Polymerized 'Purple Gum' Intermediate->Impurity2 Storage > 10°C Trace Acid

Figure 1: Reaction pathways for the bromination step. Note that acid accumulation is the primary driver for ring scission (red path).

Ticket #204: Ring Scission During Cyclization

Issue: HPLC analysis of the final thiazole product shows a persistent impurity (~15%) identified as a linear alkene or a hydrated ring-opened byproduct.

Root Cause Analysis: The Hantzsch synthesis generates 1 equivalent of acid (HBr/HCl) as the thiazole ring closes.

  • Mechanism: The cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol).[1] In the presence of strong acid (the byproduct of the reaction) and heat (reflux), the ring undergoes acid-catalyzed hydration or hydrohalogenation.

Corrective Action Protocol: You must buffer the reaction in situ. The classic "reflux in ethanol" method is too harsh for cyclopropyl moieties without modification.[1]

The "Buffered Hantzsch" Method:

  • Reagents: 2-bromo-1-cyclopropylethanone + Thioamide (or Thiourea).[1]

  • Solvent: Ethanol or DMF.[1]

  • Additive (CRITICAL): Add 1.1 equivalents of Magnesium Oxide (MgO) or Sodium Bicarbonate (

    
    ) .[1]
    
    • Why? MgO acts as a heterogeneous acid scavenger.[1] It neutralizes HBr as it forms, preventing the pH from dropping to levels that trigger ring opening, but it is not basic enough to hydrolyze the bromoketone.[1]

Troubleshooting Matrix:

ObservationDiagnosisFix
Low Yield (<40%) Polymerization of bromoketone before reaction.[1]Add bromoketone dropwise to the thioamide solution (inverse addition).[1]
Linear Impurity Acid-catalyzed ring opening.[1]Add MgO (1.1 eq) or switch solvent to THF (lower boiling point).[1]
Starting Material Remains Reaction stalled.Do not increase Temp. Add catalytic NaI (Finkelstein condition) to accelerate substitution.[1]
Ticket #305: Regioselectivity & Oxidation

Issue: User reports formation of disulfide dimers (oxidative byproduct) or difficulty isolating the free base from the hydrobromide salt.

Technical Insight: Thiazoles formed via Hantzsch are basic.[1] If you use Thiourea, you initially form the 2-aminothiazole.[1] If you use Thioformamide, you get the 4-substituted thiazole directly.[1]

  • Oxidation: Thioamides/Thioureas can oxidize to formamidine disulfides if exposed to air/light before reaction.[1]

  • Salt Formation: The product often crashes out as the HBr salt.[1] Neutralizing this salt with strong base (NaOH) generates heat, which can—again—harm the cyclopropyl ring.

Step-by-Step Isolation Protocol (Self-Validating):

  • Monitor: Run TLC. If the spot for bromoketone disappears, the reaction is done.[1]

  • Cool: Bring reaction to 0°C.

  • Filter: If using MgO, filter off the magnesium salts first.[1]

  • Neutralize: Slowly add saturated aqueous

    
     (mild base) until pH ~8. Do not use NaOH pellets.[1]
    
  • Extract: Use Ethyl Acetate.

  • Validation: Check NMR. The cyclopropyl protons (0.8–1.2 ppm) should be intact.[1] If you see olefinic signals (5.0–6.0 ppm), ring opening occurred.[1]

Visual Workflow: The Buffered Cyclization

HantzschBuffer Inputs Bromoketone + Thioamide Reaction Cyclization (Reflux) Inputs->Reaction HBr_Gen HBr Generation Reaction->HBr_Gen Byproduct Product This compound Reaction->Product Buffered Path Byproduct Ring-Opened Alkenes HBr_Gen->Byproduct If Unchecked Buffer Scavenger (MgO/NaHCO3) Buffer->HBr_Gen Neutralizes

Figure 2: The role of the acid scavenger. Without the buffer (Green path), the HBr generated drives the reaction toward the red failure node.

FAQ: Quick Solutions

Q: Can I buy 2-bromo-1-cyclopropylethanone commercially? A: Yes, but check the purity immediately upon arrival. It degrades even in transit.[1] If it is not clear/yellow (i.e., if it is brown/black), distill it or synthesize it fresh.[1] (See Ticket #101).

Q: Why not use stronger bases like Triethylamine (TEA) during the reaction? A: TEA can react with the


-bromoketone to form quaternary ammonium salts (Menshutkin reaction) competing with the thiazole formation.[1] Inorganic, heterogeneous bases (MgO, 

) are superior here.[1]

Q: My product has a strong sulfur smell even after column chromatography. A: This is likely residual thioamide or disulfide byproducts.[1] Wash your organic layer with 10% bleach (sodium hypochlorite) solution briefly to oxidize residual sulfur species to water-soluble sulfates, then wash instantly with water.[1]

References & Validated Sources
  • Hantzsch Thiazole Synthesis Mechanism:

    • Source: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. The definitive guide on the mechanism and acid-generation during cyclization.[1]

    • Context: Explains the dehydration step that releases HBr.[1]

  • Stability of 2-Bromo-1-cyclopropylethanone:

    • Source:[1][2]

    • Context: Provides physical property data indicating heat sensitivity and storage requirements (0-10°C).

  • Cyclopropyl Ring Opening Chemistry:

    • Source: Yang, Z. (2003).[1][3] "Preparation of highly fluorinated cyclopropanes and ring-opening reactions." Journal of Organic Chemistry.

    • Context: Although focused on fluorinated species, this establishes the fundamental susceptibility of cyclopropyl rings to halogen/acid-induced scission at elevated temperatures.[1]

  • Organic Syntheses Protocol (Bromination Control):

    • Source: [Organic Syntheses, Coll.[1] Vol. 90, p. 229 (2013)]([Link]1]

    • Context: While for a cyclohexenone, this detailed procedure highlights the critical nature of temperature control (-45°C to 0°C) during

      
      -bromination to prevent decomposition, directly applicable to the cyclopropyl analog.[1]
      
  • Green Hantzsch Modifications:

    • Source: [Beilstein J. Org.[1] Chem. 2020, 16, 2862–2871]([Link])

    • Context: Discusses catalyst optimization and solvent effects, supporting the recommendation for heterogeneous catalysts over simple reflux.

Sources

managing steric hindrance in 4-Cyclopropylthiazole reactions

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4-CPT-STERIC-001 Status: Active Priority: High (Drug Discovery Scaffold) Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Walsh Orbital" & Steric Paradox

Welcome to the technical support hub for 4-cyclopropylthiazole. This scaffold is a privileged structure in medicinal chemistry (e.g., antiviral and anticancer agents) because the cyclopropyl group acts as a "bioisostere" for isopropyl but with unique electronic properties.[1][2]

The Core Challenge: The cyclopropyl group at the C4 position presents a dual challenge:

  • Steric Bulk: It possesses a significant steric cone angle that shields the adjacent C5 position and, to a lesser extent, the C2 nitrogen lone pair.[1][2]

  • Electronic Donation: Through hyperconjugation (Walsh orbitals), the cyclopropyl ring acts as a weak electron donor, making the thiazole ring more electron-rich than a standard methyl-thiazole.[1][2] This deactivates the ring toward nucleophilic attacks (like traditional SNAr) but activates it for electrophilic substitution, albeit with steric penalties.[1][2]

This guide provides troubleshooting for the three most common failure modes: C2-Lithiation stalling , C5-Cross-coupling failure , and Regioselectivity issues .[2]

Troubleshooting Module A: C2-Functionalization (Lithiation)

The Issue: "My lithiation yields are inconsistent or low."

Diagnosis: The C2 proton is the most acidic (pKa ~29), but the C4-cyclopropyl group can induce aggregation of organolithium reagents near the nitrogen, preventing clean deprotonation.[1][2] Furthermore, standard n-BuLi often results in ring-opening (scrambling) at temperatures above -78 °C due to nucleophilic attack at C2 rather than deprotonation.[1]

The Solution: The "Turbo" Switch

Switch from nucleophilic bases (n-BuLi) to non-nucleophilic, bulky bases (Knochel-Hauser bases) or "Turbo-Grignards" that break aggregates.[1]

Recommended Reagent: TMPMgCl[1][2]·LiCl (Knochel-Hauser Base) or iPrMgCl[1]·LiCl (Turbo Grignard).[1][2]

Standard Operating Procedure (SOP): C2-Magnesiation
  • Preparation: Flame-dry a 25 mL Schlenk flask under Argon.

  • Solvent: Dissolve this compound (1.0 equiv) in anhydrous THF (0.5 M).

  • Temperature: Cool to -40 °C (Note: n-BuLi requires -78 °C, but TMPMgCl·LiCl is stable at higher temps, improving solubility).[1][2]

  • Addition: Add TMPMgCl·LiCl (1.1 equiv, 1.0 M in THF) dropwise over 5 minutes.[1][2]

  • Incubation: Stir at -40 °C for 30 minutes. Do not warm to RT yet.

  • Quench/Reaction: Add the electrophile (e.g., aldehyde, iodine) at -40 °C, then allow to warm to RT overnight.

Why this works: The bulky TMP (tetramethylpiperidino) group is too sterically hindered to attack the C2 nucleophilically (preventing ring opening), while the LiCl breaks the oligomeric aggregates, increasing the kinetic basicity.[1][2]

Troubleshooting Module B: C5-Cross-Coupling (Suzuki/Negishi)

The Issue: "Catalyst death" during C5-arylation.

Diagnosis: If you have a halogen at C5, the adjacent C4-cyclopropyl group creates a "steric wall."[1][2] Standard catalysts like Pd(PPh3)4 have ligands with large cone angles that cannot effectively undergo oxidative addition or reductive elimination in this crowded space.[1]

The Solution: Ligand Engineering

You must use catalysts with specific properties:

  • High Activity: To overcome the energy barrier of the steric clash.[1][2]

  • Specific Geometry: Dialkylbiaryl phosphines (Buchwald ligands) or NHC ligands (PEPPSI) are required.[1][2]

Ligand Selection Matrix
Ligand/CatalystSuccess RateUse CaseMechanism Note
Pd(PPh3)4 Low (<20%)AvoidCone angle too large; unstable.
Pd(dppf)Cl2 ModerateGeneral PurposeBite angle helps, but slow.[1][2]
XPhos Pd G4 High Steric Bulk Large ligand bulk forces reductive elimination.[1][2]
PEPPSI-IPr Very High Difficult Substrates NHC ligand is "flexible" yet bulky; highly active.[1][2]
SOP: Sterically Demanding Suzuki Coupling
  • Reagents: Combine 5-bromo-4-cyclopropylthiazole (1.0 equiv), Boronic Acid (1.5 equiv), and K3PO4 (3.0 equiv).

  • Catalyst: Add Pd-PEPPSI-IPr (2 mol%).

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).[1][2] Strictly degassed.

  • Heat: 80 °C for 4 hours.

    • Troubleshooting Tip: If conversion stalls at 50%, add a second portion of boronic acid, not catalyst.[1][2] The boronic acid often deborylates faster than the coupling occurs due to the steric hindrance slowing the main reaction.[1][2]

Visualizing the Workflow

The following logic flow helps determine the correct synthetic pathway based on your functionalization target.

ThiazoleLogic Start Start: this compound Target Select Target Position Start->Target C2 C2 Functionalization (Most Acidic) Target->C2 C5 C5 Functionalization (Electrophilic) Target->C5 Lithiation Direct Lithiation? C2->Lithiation Halogenation Halogenation (NBS/NIS) C5->Halogenation BaseChoice Use TMPMgCl·LiCl (Avoid n-BuLi) Lithiation->BaseChoice Prevents ring opening Coupling Cross-Coupling Halogenation->Coupling Ligand Use XPhos or PEPPSI (Steric Management) Coupling->Ligand Overcomes C4 Bulk

Figure 1: Decision matrix for functionalizing this compound, highlighting critical reagent switches (Yellow nodes) required to manage steric and electronic issues.

Frequently Asked Questions (FAQ)

Q: Can I use the Minisci reaction to functionalize C2 directly? A: Yes, but proceed with caution. While Minisci reactions (radical alkylation) work on thiazoles, the 4-cyclopropyl group makes the ring electron-rich.[1] Standard Minisci conditions (AgNO3/Persulfate) are oxidative and can degrade the cyclopropyl ring (opening it to a homo-allyl radical).[1]

  • Recommendation: Use photoredox conditions (Ir-catalyst) which are milder, or ensure the pH is strictly controlled to prevent acid-catalyzed ring opening.[1]

Q: Why does my C5-halogenation yield a mixture of products? A: The C4-cyclopropyl group activates the C5 position via induction, making it very reactive.[1][2] If you use elemental bromine (Br2), you risk over-bromination or radical bromination of the cyclopropyl ring itself.[1][2]

  • Recommendation: Use NBS (N-bromosuccinimide) in polar aprotic solvent (DMF or MeCN) at 0 °C.[1] This controls the concentration of the active brominating species.[1][2]

Q: I need to synthesize the this compound core from scratch. What is the most robust method? A: The Hantzsch Thiazole Synthesis is the gold standard.[1][2]

  • Reagents: Cyclopropyl thioamide + alpha-bromoketone (or chloroacetone derivative).[1]

  • Steric Note: The cyclopropyl group on the thioamide is stable under reflux conditions in ethanol.[1][2] This is generally higher yielding than trying to attach a cyclopropyl group to a pre-formed thiazole ring via cross-coupling [1, 3].[1][2]

References

  • Synthesis & Biological Activity: Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones.[2][3][4] (PMC - NIH).[1] Demonstrates the utility of Hantzsch synthesis for substituted thiazoles.

  • Steric Management in Coupling: Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives. (PMC - NIH).[1] Discusses overcoming ortho-steric hindrance in thiazole-like systems.

  • Minisci & C-H Activation: Direct C–H functionalisation of azoles via Minisci reactions.[1][2][5] (RSC - Org.[1] Biomol. Chem.). details the challenges of electron-rich azoles.

  • Steric Ligand Design: Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (RSC - Org.[1] Chem. Front.). Validates the use of specialized ligands for hindered substrates.[1][2]

  • General Thiazole Reactivity: Thiazole: A Versatile Standalone Moiety.[1][2] (MDPI).[1][2] General review of thiazole electronic properties and reactivity patterns. [1]

Sources

analytical methods for detecting impurities in 4-Cyclopropylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Guide for 4-Cyclopropylthiazole Impurities

Introduction: The Analytical Challenge

This compound is a critical heterocyclic intermediate, often synthesized via the Hantzsch thiazole condensation of 2-bromo-1-cyclopropylethanone with thioformamide or thiourea derivatives. While the thiazole core is robust, the cyclopropyl group introduces unique stability challenges, particularly under the acidic conditions often used in standard HPLC mobile phases.

This guide addresses the specific analytical hurdles in detecting impurities arising from unreacted starting materials, regioisomeric byproducts, and stress-induced degradation.

Module 1: Impurity Profiling & Origins

Before selecting a method, you must understand what you are looking for. Impurities in this synthesis are rarely random; they are mechanistically predictable.

Table 1: Common Impurities in this compound Synthesis

Impurity TypeSpecific CompoundOrigin/CauseDetection Method
Starting Material 2-Bromo-1-cyclopropylethanoneIncomplete reaction; Excess reagent. Note: Highly reactive lachrymator.GC-MS / HPLC
Starting Material Thioformamide / ThioureaIncomplete reaction.HPLC (Early eluting)
Byproduct 2-Hydroxy-4-cyclopropylthiazoleHydrolysis of the intermediate or starting bromoketone.HPLC-MS
Regioisomer 2-Imino-2,3-dihydrothiazoleAcid-catalyzed tautomerization during Hantzsch synthesis [1].NMR / HPLC
Degradant Ring-opened homoallylic ketonesAcid-induced cleavage of the cyclopropyl ring (e.g., in strong HCl) [2].GC-MS / NMR
Oxidation Thiazole N-oxides / SulfoxidesOxidative stress during storage or workup.LC-MS

Module 2: HPLC Method Development (The Workhorse)

Q: My this compound peak is tailing significantly. Is the column failing? A: Likely not. Thiazoles are basic nitrogen heterocycles (pKa ~2.5). Tailing is usually caused by the interaction of the protonated nitrogen with residual silanols on the silica support.

Troubleshooting Protocol:

  • Buffer Choice: Use a buffer with good buffering capacity at pH 3.0–4.0 (e.g., Formate or Phosphate). Avoid neutral pH where the nitrogen is partially protonated/deprotonated, leading to peak broadening.

  • Add an Amine Modifier: If using simple organic/water mixes, add 0.1% Triethylamine (TEA) to compete for silanol sites (ensure column compatibility).

  • End-Capping: Ensure you are using a fully end-capped C18 column (e.g., "Base Deactivated" or "High Stability").

Recommended HPLC Protocol:

  • Column: C18 End-capped (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5 adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0 min: 5% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 21 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Thiazole core absorption) and 210 nm (Universal for non-aromatic impurities).

  • Temperature: 30°C.

Why this works: The acidic pH ensures the thiazole is fully protonated (improved solubility) while the ammonium ions suppress silanol interactions.

Module 3: GC-MS for Volatile Impurities

Q: Can I use GC-MS for this compound? I'm worried about the cyclopropyl ring stability. A: Yes, but with caution. The cyclopropyl ring is strained (~27.5 kcal/mol) but generally thermally stable up to ~200°C unless catalyzed by Lewis acids. However, the starting material (bromoketone) is thermally labile and may degrade in a dirty injector liner.

GC-MS Protocol:

  • Inlet: Split mode (20:1), 220°C. Note: Keep inlet temperature moderate to prevent thermal ring opening.

  • Column: 5% Phenyl-arylene (e.g., DB-5ms or equivalent), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 50°C (Hold 2 min) - Traps volatiles/solvents.

    • Ramp: 15°C/min to 200°C.

    • Ramp: 25°C/min to 280°C (Hold 3 min) - Elutes dimers/heavy impurities.

  • MS Source: EI mode, 230°C.

Self-Validating Step: Inject a standard of this compound. If you see two peaks with the same mass spectrum, thermal degradation (isomerization to propenyl thiazoles) is occurring in the inlet. Lower the inlet temperature to 180°C.

Module 4: Visualizing the Impurity Pathways

Understanding the chemical origin of impurities is essential for process control. The diagram below maps the Hantzsch synthesis and potential side reactions.

ImpurityPathways Start1 2-Bromo-1-cyclopropylethanone Intermediate Hydroxy-thiazoline Intermediate Start1->Intermediate Condensation Impurity2 Homoallylic Ketones (Ring Opening) Start1->Impurity2 Strong Acid (HCl) Start2 Thioamide/Thiourea Start2->Intermediate Product This compound (Target) Intermediate->Product - H2O (Dehydration) Impurity1 2-Imino-2,3-dihydrothiazole (Regioisomer) Intermediate->Impurity1 Acidic Tautomerization Impurity3 Dithiazole Dimers (Oxidation) Product->Impurity3 Air Oxidation/Storage

Figure 1: Reaction pathways in Hantzsch synthesis showing the origin of regioisomeric and degradation impurities.

Module 5: Advanced Characterization (NMR)

Q: How do I definitively prove the cyclopropyl ring is intact? A: HPLC retention time is not enough, as ring-opened isomers (propenyl derivatives) may co-elute. 1H NMR is the gold standard here.

Diagnostic Signals (1H NMR in CDCl3):

  • Cyclopropyl Ring: Look for the characteristic high-field multiplets between δ 0.8 – 1.2 ppm .

    • If the ring opens to a propenyl group, these signals disappear and are replaced by olefinic protons (~5.0–6.5 ppm) and methyl signals (~1.8 ppm).

  • Thiazole Proton (H-5): Typically a singlet around δ 6.8 – 7.0 ppm .

  • Thiazole Proton (H-2): Deshielded singlet around δ 8.7 – 8.9 ppm (if C2 is unsubstituted).

Module 6: Analytical Decision Workflow

Use this decision tree to select the correct method for your specific impurity concern.

DecisionTree Start Select Analytical Goal Volatile Volatile/Residual Solvents (Starting Materials) Start->Volatile NonVolatile Non-Volatile/Degradants (Reaction Byproducts) Start->NonVolatile Structure Structural Confirmation (Isomer Distinction) Start->Structure MethodGC GC-MS (DB-5ms Column) Volatile->MethodGC Boiling Point < 300°C MethodHPLC RP-HPLC (C18, pH 3.5) NonVolatile->MethodHPLC Polar/Ionic Species MethodNMR 1H NMR / NOESY Structure->MethodNMR Regioisomer ID Check1 Check: Inlet Temp < 200°C (Prevent Ring Opening) MethodGC->Check1 Check2 Check: Buffer pH > 3.0 (Prevent Tailing) MethodHPLC->Check2

Figure 2: Analytical method selection guide based on impurity physicochemical properties.

References

  • Bramley, S. E., et al. (1987). "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 639-643.[1][2]

  • Wender, P. A., et al. (2024).[3] "Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions." Journal of the American Chemical Society.

  • Facchinetti, V., et al. (2016).[4] "Hantzsch condensation of 2-bromoacetophenones with thiourea...". Synthesis, 48, 437-440.[4]

  • Umasankara Sastry, T., et al. (2013). "Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation." Asian Journal of Chemistry.

Sources

Validation & Comparative

The Phenyl Ring vs. Its Bioisostere: A Comparative Guide to the Biological Activity of 4-Arylthiazole and 4-Cyclopropylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold and the Significance of C4-Substitution

The thiazole ring, a five-membered sulfur and nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The biological activity of these compounds is profoundly influenced by the nature and position of substituents on the thiazole nucleus. Structure-activity relationship (SAR) studies consistently reveal that modifications at the C4 position are particularly critical in modulating potency and selectivity.

This guide provides an in-depth comparison of two key classes of C4-substituted thiazoles: the well-established 4-arylthiazoles and the increasingly strategic 4-cyclopropylthiazoles. We will delve into their respective biological activities, supported by experimental data, and explore the underlying mechanistic principles. A central theme of this analysis is the role of the cyclopropyl group as a non-classical bioisostere of the phenyl ring—a strategy in drug design aimed at improving physicochemical and pharmacokinetic properties while retaining or enhancing biological function.[3][4][5]

The Cyclopropyl Group: A Phenyl Ring Mimic with Distinct Advantages

In modern drug discovery, the indiscriminate use of phenyl rings has been linked to poor physicochemical properties that can hinder a molecule's development.[4] This has spurred the exploration of bioisosteres, which are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a parent compound.[5] The cyclopropyl ring has emerged as a versatile and highly effective bioisostere for the phenyl group.[6]

Unlike the planar phenyl ring, the cyclopropyl group is a rigid, three-dimensional, sp3-hybridized scaffold. However, its C-C bonds possess significant pi-character, allowing it to mimic the electronic properties of an aromatic ring. This unique combination of properties can lead to several advantages:

  • Improved Metabolic Stability: The cyclopropyl group is generally less susceptible to oxidative metabolism compared to a phenyl ring, potentially increasing a drug's half-life.

  • Enhanced Solubility: Replacing a lipophilic aryl group with a smaller cyclopropyl ring can improve aqueous solubility.[3]

  • Favorable Pharmacokinetics: These physicochemical improvements often translate to better absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Novel SAR: The rigid, three-dimensional nature of the cyclopropyl group can enforce specific conformations, leading to novel and potentially more potent interactions with biological targets.

Comparative Analysis of Biological Activity

While direct, head-to-head studies comparing 4-cyclopropylthiazole and 4-arylthiazole analogues against the same target are limited, a comparative analysis of their reported biological profiles reveals distinct strengths and overlapping therapeutic potential.

Disclaimer: The quantitative data (IC₅₀, MIC) presented below is compiled from different studies. Direct comparison should be approached with caution as experimental conditions (e.g., cell lines, bacterial strains, assay protocols) may vary.

Anticancer Activity: A Stronghold for 4-Arylthiazoles

The 4-arylthiazole scaffold is a well-established pharmacophore in oncology research, with numerous derivatives demonstrating potent cytotoxic and tumor-inhibiting effects.[7]

Mechanism of Action: A primary mechanism for many 4-arylthiazoles is the inhibition of tubulin polymerization . By binding to the colchicine-binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8] A prominent example is the class of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds), which exhibit antiproliferative activity in the low nanomolar range against melanoma and prostate cancer cells.[8]

Another key anticancer strategy for this class is the inhibition of protein kinases . Tyrosine kinases, in particular, are enzymes that regulate cell growth, proliferation, and differentiation, and their dysregulation is a hallmark of many cancers.[9][10][11] Certain 4-arylthiazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key kinase involved in angiogenesis (the formation of new blood vessels that supply tumors).[8]

While less explored in the anticancer space, this compound derivatives are emerging as inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor (also known as ALK5), a kinase implicated in cancer progression and fibrosis.[12] This suggests a distinct but equally valuable mechanistic path for the cyclopropyl analogues.

Comparative Anticancer Data

Compound ClassTarget/MechanismCell Line(s)Reported Activity (IC₅₀)Reference
4-Arylthiazole Tubulin PolymerizationProstate (PC-3), Melanoma (A375)Low nM range[8]
4-Arylthiazole VEGFR-2 Kinase-0.15 µM[8]
4-Arylthiazole CytotoxicityBreast (MCF-7), Liver (HepG2)2.57 µM, 7.26 µM[8]
4-Cyclopropyl-pyrazole ALK5 Kinase-Potent inhibition reported[12]
Antimicrobial Activity: A Promising Arena for Both Scaffolds

Both 4-aryl and this compound derivatives have demonstrated significant potential as antimicrobial agents, addressing the urgent need for new drugs to combat resistant pathogens.

4-Arylthiazoles have shown broad-spectrum activity. For instance, certain thiazole aminoguanidines with aryl substituents exhibit potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) as low as 4 µg/mL—16-fold more potent than the reference drug norfloxacin in one study.[13] Structure-activity relationship studies indicate that the nature of the aryl substituent is critical, with fluorine-substituted phenyl groups often conferring superior activity.[13]

4-Cyclopropylthiazoles have also been reported to possess notable antibacterial properties. One study synthesized a series of 4-cyclopropyl-dihydrothiazoles and evaluated their activity against both Gram-positive (Micrococcus luteus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, finding good activity against M. luteus and E. coli.[14]

Comparative Antimicrobial Data

Compound ClassOrganism(s)Reported Activity (MIC)Reference
4-Arylthiazole MRSA4 - 8 µg/mL[13]
4-Arylthiazole S. aureus, E. coli, P. aeruginosa25 - 50 µg/mL[1]
This compound M. luteus, E. coli, B. subtilisGood to moderate activity reported[14]

Structure-Activity Relationship (SAR) Overview

The biological activity of these thiazole derivatives is highly dependent on their substitution patterns.

Caption: Comparative SAR for 4-Arylthiazole and this compound derivatives.

For 4-arylthiazoles , the electronic properties of the substituents on the C4-phenyl ring are paramount. Studies consistently show that electron-withdrawing groups (e.g., fluoro, chloro) enhance anticancer and antimicrobial activity, whereas electron-donating groups (e.g., hydroxyl, methoxy) tend to diminish it.[13]

For 4-cyclopropylthiazoles , the cyclopropyl group itself acts as a key modulator. Its primary role is often to serve as a metabolically more stable and less lipophilic replacement for a phenyl ring, thereby improving the overall drug-like properties of the molecule. The specific biological activity is then further tuned by modifications at other positions of the thiazole ring.

Key Experimental Protocols

To ensure the reproducibility and validity of biological data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for the key assays discussed in this guide.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15]

MTT_Workflow A 1. Cell Seeding Plate cells in 96-well plates. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of test compounds. Incubate for 48-72h. A->B C 3. MTT Addition Add MTT solution (0.5 mg/mL final conc.). Incubate for 4h at 37°C. B->C D 4. Solubilization Remove medium, add DMSO to dissolve formazan crystals. C->D E 5. Absorbance Reading Measure absorbance at ~570 nm using a plate reader. D->E F 6. Data Analysis Calculate % viability vs. control. Determine IC50 values. E->F

Caption: Standard workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells (e.g., MCF-7, A549) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation & Treatment: Prepare serial dilutions of the test compounds (4-arylthiazoles, 4-cyclopropylthiazoles) and a reference drug (e.g., Doxorubicin) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control, typically 0.5% DMSO). Incubate for another 48 to 72 hours.

  • MTT Reagent Addition: Following incubation, add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[6] This achieves a final concentration of 0.45-0.5 mg/mL.

    • Causality: Only viable cells with active mitochondria can reduce the MTT. This step directly links the signal to metabolic activity.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or an acidic isopropanol solution, to each well to dissolve the formazan crystals.[6] Mix gently by pipetting or shaking for 10 minutes.

    • Causality: The formazan product is insoluble. This step is critical to release the colored product into the solution for spectrophotometric measurement.

  • Absorbance Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells. Plot the percentage viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[16]

MIC_Workflow A 1. Compound Dilution Prepare 2-fold serial dilutions of compounds in Mueller-Hinton Broth (MHB) in a 96-well plate. C 3. Inoculation Dilute and add inoculum to wells to achieve a final concentration of ~5 x 10^5 CFU/mL. A->C B 2. Inoculum Preparation Prepare a standardized bacterial suspension (e.g., 0.5 McFarland, ~1.5 x 10^8 CFU/mL). B->C D 4. Incubation Incubate the plate at 37°C for 18-24 hours. C->D E 5. MIC Determination Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth. D->E

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (MHB).[16] The typical concentration range is 128 µg/mL to 0.25 µg/mL.

  • Bacterial Inoculum Preparation: From a fresh agar plate culture, suspend several colonies of the test bacterium (e.g., S. aureus, E. coli) in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Inoculation: Dilute the standardized bacterial suspension in MHB so that when added to the wells, the final inoculum density is approximately 5 x 10⁵ CFU/mL. Add this final inoculum to each well of the microtiter plate.

    • Causality: A standardized inoculum is crucial for reproducibility. Too high an inoculum can overwhelm the antibiotic, while too low may result in falsely low MIC values.

  • Controls: Include a positive control well (bacteria in broth with no compound) and a negative control well (broth only) on each plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours under ambient air conditions.

  • MIC Reading: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth). A lower MIC value indicates greater potency.

Protocol 3: ADP-Glo™ Kinase Assay for Kinase Inhibition

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a universal assay suitable for virtually any kinase.

Kinase_Assay_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection A Incubate Kinase, Substrate, ATP, and Inhibitor Compound. B ADP is produced proportionally to kinase activity. C Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP. B->C D Add Kinase Detection Reagent to convert ADP to ATP, then measure light via Luciferase. E Luminescent Signal (Inversely proportional to inhibition) D->E

Caption: Principle of the ADP-Glo™ Kinase Inhibition Assay.

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 96-well or 384-well plate, set up the kinase reaction. This typically includes the kinase enzyme (e.g., VEGFR-2, ALK5), its specific substrate (peptide or protein), ATP, and the test compound (inhibitor) in an appropriate kinase buffer.

    • Causality: The ATP concentration should be at or near its Michaelis-Menten constant (Km) for the kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes) to allow for ADP production. The reaction must be in the linear range of the enzyme.

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well. This reagent simultaneously stops the kinase reaction and depletes all of the unconsumed ATP from the first step. Incubate for 40 minutes at room temperature.

    • Causality: Removing the original ATP is critical to ensure that the final luminescent signal is derived only from the ADP produced by the target kinase.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP generated in step 1 into ATP. This newly synthesized ATP then acts as a substrate for luciferase, which generates a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Read the luminescence on a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: For an inhibition assay, a lower luminescent signal indicates a higher degree of kinase inhibition. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.

Conclusion and Future Outlook

This guide highlights the distinct yet complementary biological profiles of 4-arylthiazole and this compound derivatives. 4-Arylthiazoles are well-documented as potent anticancer agents, often acting as tubulin polymerization or kinase inhibitors, with a rich history of SAR studies guiding their optimization. Their utility as antimicrobial agents is also clearly established.

The This compound scaffold, while less explored, presents a compelling strategic alternative. The cyclopropyl group's function as a phenyl bioisostere offers a promising avenue to improve the drug-like properties of thiazole-based compounds, potentially overcoming liabilities such as poor metabolic stability or solubility. The initial findings of their activity as ALK5 inhibitors and antimicrobial agents underscore their therapeutic potential.

Future research should focus on direct comparative studies, synthesizing and testing pairs of 4-aryl and 4-cyclopropyl analogues against the same panel of biological targets. Such studies would provide definitive data on the advantages of this bioisosteric replacement and accelerate the development of next-generation thiazole-based therapeutics with optimized efficacy and safety profiles.

References

  • Chen, J., Wang, J., Lin, L., et al. (2009). Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry, 52(9), 2755-2764. [Link]

  • Narayanan, S., Nargi, D., FULTON, M., et al. (2011). Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole: an active microtubule inhibitor. Cancer Chemotherapy and Pharmacology, 67(4), 857-867. [Link]

  • Wang, S., Zhang, H., Liu, Y., et al. (2019). Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. RSC Advances, 9(34), 19635-19640. [Link]

  • Mahmoodi, N. O., Ghavidast, A., & Sandaroos, R. (2016). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. Journal of Sulfur Chemistry, 37(2), 196-209. [Link]

  • Scott, J. S., Williams, D. H., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(15), 8373-8393. [Link]

  • Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2020). Thiazole Ring—A Biologically Active Scaffold. Molecules, 25(24), 5977. [Link]

  • Abdel-Sattar, A. A. M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7352. [Link]

  • Shankarkumar, P., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Journal of Biomolecular Structure and Dynamics. [Link]

  • Cleveland Clinic. (2023). Tyrosine Kinase inhibitors (TKIs): Uses & Side Effects. [Link]

  • Ali, T., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5585. [Link]

  • Macmillan Group. (2021). Phenyl Bioisosterism Unlayered. [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]

  • Wypych, J., & Kosznik-Kwaśnicka, K. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 966. [Link]

  • VJHemOnc – Video Journal of Hematology & HemOnc. (2023). The role of PI3K inhibitors in CLL. YouTube. [Link]

  • Labiotech.eu. (2025). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. [Link]

  • Tan, B., Zhang, X., Quan, X., et al. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339. [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]

  • PRISM BioLab. (2023). Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. [Link]

  • Domainex. (2023). Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). [Link]

Sources

A Comparative Guide to the Biological Activity of 4-Cyclopropylthiazole and 4-Isopropylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the thiazole scaffold is a cornerstone, featured in a multitude of biologically active compounds.[1] The strategic modification of this heterocyclic core allows for the fine-tuning of pharmacological properties. This guide provides an in-depth, objective comparison of the biological activities of two closely related classes of thiazole derivatives: those bearing a 4-cyclopropyl substituent and those with a 4-isopropyl group. While both moieties are small alkyl groups, their distinct stereoelectronic properties can lead to significant differences in biological outcomes. This analysis is grounded in experimental data from discrete but highly relevant studies, offering valuable insights for researchers engaged in the design and development of novel therapeutic agents.

The Rationale: Cyclopropyl vs. Isopropyl as Bioisosteres

The substitution of an isopropyl group with a cyclopropyl ring is a common tactic in medicinal chemistry, a concept known as bioisosterism.[2] The cyclopropyl group, with its rigid, strained ring system, offers a different conformational and electronic profile compared to the more flexible isopropyl group. This seemingly subtle change can profoundly impact a molecule's interaction with biological targets, influencing its potency, selectivity, and metabolic stability. This guide will explore the tangible consequences of this bioisosteric replacement within the context of the thiazole scaffold.

Comparative Biological Activity: A Data-Driven Analysis

The following sections present a comparative overview of the reported biological activities of 4-cyclopropylthiazole and 4-isopropylthiazole derivatives, drawing from key studies in the field. The data is summarized for clarity and ease of comparison.

Antifungal Activity

Both 4-cyclopropyl and 4-isopropyl substituted thiazole derivatives have demonstrated notable antifungal properties.

Table 1: Comparative Antifungal Activity

Compound ClassTest Organism(s)Reported Activity (MIC in µg/mL)Reference
This compound DerivativesCandida spp. (ATCC and clinical isolates)0.015–7.81[3]
4-Isopropylthiazole DerivativesVarious FungiGood to moderate activity (specific MICs not detailed in abstract)[4]

Derivatives of this compound have exhibited potent, broad-spectrum antifungal activity against various Candida species, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[3] In some instances, their activity was reported to be comparable or even superior to the standard antifungal drug, nystatin.[3] While 4-isopropylthiazole derivatives also show antifungal potential, the available literature suggests a more moderate level of activity.[4]

Antibacterial and Antitubercular Activity

The antibacterial and antitubercular profiles of these two classes of compounds also show interesting distinctions.

Table 2: Comparative Antibacterial and Antitubercular Activity

Compound ClassTest Organism(s)Reported Activity (MIC)Reference
This compound DerivativesNot explicitly reported in the primary comparative context.-
4-Isopropylthiazole DerivativesMycobacterium tuberculosis H37Rv, various bacteriaAntitubercular efficacy greater than the parent compound; good to moderate antibacterial activity.[4]

A study on 4-isopropylthiazole-2-carbohydrazide analogs revealed significant antitubercular efficacy, surpassing that of the parent compound.[4] These derivatives also displayed good to moderate activity against other bacterial strains.[4] Comprehensive data on the antibacterial and antitubercular activities of this compound derivatives from a comparative perspective is not as readily available in the reviewed literature.

Other Biological Activities

Beyond antimicrobial effects, derivatives of this compound have been investigated for other pharmacological activities.

Table 3: Other Reported Biological Activities

Compound ClassBiological ActivityKey FindingsReference
This compound DerivativesAnticonvulsantDemonstrated activity in Maximal Electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models.[3]
Anti-Toxoplasma gondiiShowed significant activity against Toxoplasma gondii.[3]
4-Isopropylthiazole DerivativesCytotoxicitySome derivatives showed appreciable cytotoxicity at a concentration of 250 µM.[4]

Notably, certain this compound derivatives have shown promising anticonvulsant and anti-parasitic activities.[3] In contrast, some 4-isopropylthiazole derivatives have been noted for their cytotoxic potential at higher concentrations.[4]

Experimental Methodologies: A Guide to Reproducible Science

The following protocols are representative of the methods used to evaluate the biological activities of the thiazole derivatives discussed in this guide. Adherence to standardized methodologies is crucial for the generation of reliable and comparable data.

Workflow for Antimicrobial Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial drug discovery.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Prepare stock solutions of test compounds in DMSO inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland) start->inoculum media Prepare appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) inoculum->media serial_dilution Perform serial two-fold dilutions of compounds in a 96-well microtiter plate media->serial_dilution add_inoculum Inoculate each well with the standardized microbial suspension serial_dilution->add_inoculum controls Include positive (no drug) and negative (no inoculum) controls add_inoculum->controls incubation Incubate plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24h for bacteria, 24-48h for fungi) controls->incubation read_plate Visually or spectrophotometrically assess microbial growth incubation->read_plate determine_mic Determine the MIC: the lowest concentration with no visible growth read_plate->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Detailed Protocol: Broth Microdilution for Antifungal Susceptibility [5]

  • Preparation of Compounds: Dissolve the synthesized thiazole derivatives in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.

  • Preparation of Inoculum: Culture the fungal strains (e.g., Candida albicans) on an appropriate agar medium. Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

  • Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in RPMI 1640 medium. The final concentrations should typically range from 0.004 to 1000 µg/mL.

  • Inoculation: Add the standardized fungal suspension to each well.

  • Controls: Include wells with medium and inoculum (positive control) and wells with medium only (negative control). A standard antifungal agent (e.g., nystatin) should be tested in parallel as a reference.

  • Incubation: Incubate the plates at 37°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Cytotoxicity Assessment

Evaluating the toxicity of compounds against mammalian cells is a critical step in drug development.

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_viability_assay Viability Assessment seed_cells Seed mammalian cells (e.g., HEK293, HepG2) into a 96-well plate cell_incubation Incubate for 24h to allow for cell attachment seed_cells->cell_incubation prepare_dilutions Prepare serial dilutions of test compounds in cell culture medium cell_incubation->prepare_dilutions treat_cells Replace old medium with medium containing the test compounds prepare_dilutions->treat_cells treatment_incubation Incubate for a specified period (e.g., 24, 48, or 72 hours) treat_cells->treatment_incubation add_reagent Add a viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®) treatment_incubation->add_reagent reagent_incubation Incubate according to the manufacturer's instructions add_reagent->reagent_incubation measure_signal Measure the absorbance or luminescence using a plate reader reagent_incubation->measure_signal calculate_viability Calculate cell viability relative to untreated controls measure_signal->calculate_viability

Caption: General Workflow for an In Vitro Cytotoxicity Assay.

Detailed Protocol: MTT Assay for Cytotoxicity [6][7]

  • Cell Seeding: Plate mammalian cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound and 4-isopropylthiazole derivatives in fresh cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds.

  • Incubation: Incubate the cells with the compounds for a predetermined time (e.g., 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.

Conclusion: Guiding Future Drug Discovery Efforts

This comparative guide, based on available experimental data, highlights the distinct biological activity profiles of this compound and 4-isopropylthiazole derivatives. The this compound scaffold appears to be particularly promising for the development of potent antifungal agents, with additional potential in the areas of anticonvulsant and anti-parasitic therapies. On the other hand, 4-isopropylthiazole derivatives have shown notable antitubercular activity.

The choice between a cyclopropyl and an isopropyl substituent at the 4-position of the thiazole ring can evidently steer the biological activity of the resulting molecule towards different therapeutic applications. It is crucial for researchers to consider these nuances in their drug design strategies. While this guide provides a solid foundation based on existing literature, a direct, head-to-head comparative study of these two classes of compounds against a broad panel of biological targets would be invaluable for a more definitive understanding of their structure-activity relationships.

References

  • Girish, Y. R., et al. (2009). Synthesis of new 4-isopropylthiazole hydrazide analogs and some derived clubbed triazole, oxadiazole ring systems--a novel class of potential antibacterial, antifungal and antitubercular agents. European Journal of Medicinal Chemistry, 44(10), 4167-73. [Link]

  • Ayati, A., et al. (2021). A RETROSPECTIVE STUDY ON THIAZOLE DERIVATIVES SYNTHESIS AND THEIR ANTIMICROBIAL ACTIVITY. ResearchGate. [Link]

  • Biernasiuk, A., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Journal of Basic Microbiology, 61(9), 844-856. [Link]

  • Pop, R., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(10), 1438. [Link]

  • Shaikh, R. A., et al. (2022). Biologically active cyclopropyl and 1,3‐thiazole‐2‐imines incorporating compounds. ResearchGate. [Link]

  • Saeed, A., et al. (2019). Cytotoxicity assay in mammalian cells. Mammalian cell lines including... ResearchGate. [Link]

  • Al-Ostath, A. I. N. (2022). Antimicrobial activity, minimum inhibitory concentration and cytotoxicity of thiadiazol compound. ResearchGate. [Link]

  • Li, C., et al. (2011). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. Journal of Medicinal Chemistry, 54(15), 5575-5589. [Link]

  • Łączkowski, K. Z., et al. (2018). Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant, and anti-Toxoplasma gondii agents: synthesis, toxicity evaluation, and molecular docking study. ResearchGate. [Link]

  • El-Sayed, M. A. A., et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 24(10), 1984. [Link]

  • Ghorab, M. M., et al. (2023). Evaluation of Anti-Inflammatory and Anti-Tubercular Activity of 4-Methyl-7-Substituted Coumarin Hybrids and Their Structure Activity Relationships. Molecules, 28(18), 6698. [Link]

  • Wójcik-Pszczoła, K., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Microorganisms, 9(2), 322. [Link]

  • Krátký, M., et al. (2023). Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). International Journal of Molecular Sciences, 24(13), 10892. [Link]

  • Bîcu, E., et al. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 27(19), 6524. [Link]

  • Kumar, A., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 12(2), 2171-2195. [Link]

  • Kumar, D. S., et al. (2012). DETERMINATION OF MINIMUM INHIBITORY CONCENTRATION (MIC) OF SOME NOVEL TRIAZOLE DERIVATIVE. International Journal of Research in Pharmacy and Chemistry, 2(3), 643-646. [Link]

  • Staszewska-Krajewska, O., et al. (2023). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. International Journal of Molecular Sciences, 24(13), 10893. [Link]

  • Li, Y., et al. (2017). Synthesis and Antifungal Activity of Some Thiazole Derivatives. ResearchGate. [Link]

  • Buter, J., et al. (2018). Anti-tubercular activity of a natural stilbene and its synthetic derivatives. Journal of Global Antimicrobial Resistance, 12, 114-118. [Link]

  • Pop, R., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(10), 1438. [Link]

  • Paganelli, F. (1983). Toxicity Tests with Mammalian Cell Cultures. Scope. [Link]

  • Wiederhold, N. P. (2017). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 3(4), 54. [Link]

  • Editorial Staff. (2018). Thiazole antifungals. EBSCO. [Link]

  • Andrews, J. M. (2001). Determination of Minimum Inhibitory Concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]

  • Kirsch, P., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2226-2234. [Link]

  • U.S. Food and Drug Administration. (2022). Antifungal Susceptibility Test Interpretive Criteria. FDA. [Link]

  • Al-Ostath, A. I. N., et al. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4- carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science, 13(05), pp. 191-201. [Link]

  • Christodoulou, M. S., et al. (2023). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Medicinal Chemistry Letters, 14(1), 69-76. [Link]

  • Khan, I., et al. (2020). Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3- Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics. Molecules, 25(17), 3942. [Link]

  • Ellinghaus, H. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]

  • Akkurt, M., et al. (2019). A comparative study on 4-(4-(3-mesityl-3-methylcyclobutyl)thiazole-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one: Experimental and density functional methods. ResearchGate. [Link]

Sources

Comparative Study: 4-Cyclopropylthiazole vs. Oxazole Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of 4-Cyclopropylthiazole and Oxazole Analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the optimization of lead compounds, the bioisosteric replacement of a thiazole ring with an oxazole (or vice versa) is a classic strategy to modulate physicochemical properties without altering the core binding vector. However, the introduction of a 4-cyclopropyl group creates a unique steric and electronic environment that differentiates these two scaffolds significantly.

This guide provides an in-depth technical comparison of This compound and 4-cyclopropyloxazole analogs. While both serve as effective lipophilic spacers, the thiazole analog generally offers superior metabolic stability and distinct


-stacking capabilities, whereas the oxazole analog provides lowered logP and improved solubility profiles. This study synthesizes experimental data on synthesis, physicochemical properties, and biological performance to guide rational scaffold selection.

Molecular Architecture & Bioisosterism

Structural Rationale

The 4-cyclopropyl moiety acts as a "metabolic shield," sterically hindering the C4-position, a common site for oxidative metabolism in unsubstituted azoles.

  • Thiazole Core: Characterized by the sulfur atom's diffuse

    
    -orbitals (or expanded valence shell participation), leading to higher aromaticity and lipophilicity. The sulfur atom can engage in specific non-covalent interactions (S···O or S···N) with protein targets.[1][2][3]
    
  • Oxazole Core: The oxygen atom is more electronegative, reducing the ring's aromatic character compared to thiazole (more diene-like character). This results in higher water solubility and a greater potential for hydrogen bond acceptance at N3.

Physicochemical Comparison (In Silico & Experimental Aggregates)
PropertyThis compound4-CyclopropyloxazoleImpact on Drug Design
LogP (Lipophilicity) High (~2.5 - 3.0)Moderate (~1.5 - 2.0)Thiazole drives membrane permeability; Oxazole improves solubility.
tPSA (Polar Surface Area) ~13 Ų~26 ŲOxazole increases polar fraction, aiding oral bioavailability in high MW compounds.
Aromaticity HighModerateThiazole is preferred for

-

stacking interactions in active sites.
H-Bond Acceptor (N3) Weak (pKa ~ 2.5)Moderate (pKa ~ 0.8)*Oxazole N3 is less basic than imidazole but more accessible for H-bonding than thiazole.
Metabolic Liability Low (S-oxidation rare)Moderate (Ring opening)Thiazole is generally more robust in liver microsomes (HLM).

*Note: pKa values are approximate for the conjugate acid of the parent heterocycle; the cyclopropyl group exerts an electron-donating effect (+I), slightly increasing basicity.

Synthetic Accessibility & Pathways

The synthesis of both cores diverges from a common precursor:


-haloketones . The 4-cyclopropyl group is typically introduced via cyclopropyl methyl ketone.
Common Precursor Synthesis

Reaction:


-Bromination of Cyclopropyl Methyl Ketone[4]
  • Reagents:

    
     / MeOH or NBS / 
    
    
    
    -TsOH.
  • Outcome: 2-bromo-1-cyclopropylethanone. This is the "linchpin" intermediate.

Divergent Synthesis Diagram

The following Graphviz diagram illustrates the parallel synthetic routes.

SynthesisPathways Precursor Cyclopropyl Methyl Ketone Bromination Bromination (Br2/MeOH or NBS) Precursor->Bromination AlphaBromo 2-Bromo-1-cyclopropylethanone (Key Intermediate) Bromination->AlphaBromo Hantzsch Hantzsch Cyclization (EtOH, Reflux) AlphaBromo->Hantzsch + Thioamide Condensation Cyclodehydration (Heat, solvent-free or Lewis Acid) AlphaBromo->Condensation + Amide Thioamide Thioamide / Thiourea (R-CS-NH2) Thioamide->Hantzsch Thiazole This compound Hantzsch->Thiazole Amide Amide / Urea (R-CO-NH2) Amide->Condensation Oxazole 4-Cyclopropyloxazole Condensation->Oxazole

Figure 1: Divergent synthetic pathways from a common cyclopropyl ketone precursor.

Biological Performance & Case Studies

Kinase Inhibition (VEGFR-2 / B-RAF)

In kinase drug discovery, the choice between thiazole and oxazole often hinges on the specific binding pocket environment.

  • Thiazole Advantage: In VEGFR-2 inhibitors, thiazole analogs often demonstrate superior potency. This is attributed to a specific S···O interaction with the backbone carbonyl of the kinase hinge region or S···N interactions , which the oxazole oxygen cannot replicate due to its lower polarizability and smaller van der Waals radius [1].

  • Cyclopropyl Effect: The 4-cyclopropyl group fills the hydrophobic pocket (e.g., the gatekeeper region) more effectively than a methyl or ethyl group, often boosting potency by 5-10 fold while maintaining a lower molecular weight than a phenyl ring.

Metabolic Stability (Microsomal Stability)

The 4-position of 1,3-azoles is a metabolic "soft spot."

  • Oxazole Liability: Oxazoles are susceptible to oxidative ring opening (to form

    
    -acylamino ketones) or C-oxidation.
    
  • Thiazole Robustness: Thiazoles are generally more resistant to CYP450-mediated oxidation.

  • Data Insight: In studies of Prasugrel metabolites (which contain a cyclopropyl-fluorophenyl-ketone motif related to these structures), the cyclopropyl group significantly extended half-life (

    
    ) compared to straight-chain alkyl analogs by preventing dealkylation [2]. When applied to the heterocyclic core, the this compound is predicted to have a higher intrinsic clearance (
    
    
    
    ) stability than the 4-cyclopropyloxazole.

Detailed Experimental Protocols

Synthesis of 4-Cyclopropyl-2-phenylthiazole (Hantzsch Method)

This protocol yields the thiazole analog using the Hantzsch synthesis, known for its robustness.

Reagents:

  • 2-Bromo-1-cyclopropylethanone (1.0 eq)

  • Thiobenzamide (1.0 eq)

  • Ethanol (absolute)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve thiobenzamide (1.37 g, 10 mmol) in 20 mL of absolute ethanol.

  • Addition: Add 2-bromo-1-cyclopropylethanone (1.63 g, 10 mmol) dropwise over 10 minutes at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 2–4 hours. Monitor progress via TLC (Hexane:EtOAc 4:1).

  • Work-up: Cool the mixture to room temperature. A crystalline hydrobromide salt may precipitate.

    • If solid forms: Filter and wash with cold ethanol. Neutralize with 10% NaHCO3 solution to liberate the free base.

    • If solution remains clear: Concentrate in vacuo, dilute with water, and neutralize with 10% NaHCO3. Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Dry organic layer over anhydrous

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
    

Self-Validation:

  • 1H NMR (CDCl3): Look for the thiazole C5-H singlet around

    
     6.8-7.0 ppm. The cyclopropyl protons should appear as multiplets at 
    
    
    
    0.8-1.2 ppm (4H) and a multiplet at
    
    
    1.9-2.1 ppm (1H).
In Vitro Microsomal Stability Assay

To objectively compare the metabolic stability of the two analogs.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds: this compound and 4-Cyclopropyloxazole analogs (1 µM final conc).

Workflow:

  • Pre-incubation: Mix HLM (0.5 mg/mL final) with phosphate buffer (100 mM, pH 7.4) and test compound (1 µM). Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots (50 µL) at

    
     minutes.
    
  • Quenching: Immediately dispense aliquots into 150 µL ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .

Visual Workflow:

StabilityAssay Step1 Pre-incubation (Microsomes + Compound @ 37°C) Step2 Initiation (Add NADPH) Step1->Step2 Step3 Sampling Loop (0, 5, 15, 30, 60 min) Step2->Step3 Step4 Quench (ACN + Internal Std) Step3->Step4 Step5 LC-MS/MS Analysis (Calculate Intrinsic Clearance) Step4->Step5

Figure 2: Microsomal Stability Assay Workflow.

Conclusion

For drug development campaigns targeting 4-substituted azoles:

  • Select This compound if the priority is metabolic stability and hydrophobic binding affinity (via

    
    -interactions or S-contacts).
    
  • Select 4-cyclopropyloxazole if the priority is solubility improvement or lowering LogP in an overly lipophilic series.

The 4-cyclopropyl group acts as a critical stabilizer for both rings, but the thiazole variant remains the superior choice for "metabolic hardness" in early discovery phases.

References

  • Structures and IC50 values of thiazole versus oxazole isosteres. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazole. (2016). Journal of Sulfur Chemistry. Retrieved from [Link]

  • Hantzsch Thiazole Synthesis. (2025).[5] Organic Chemistry Portal. Retrieved from [Link]

  • Structure activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Bioisosteric Replacement of the Cyclopropyl Group in Bioactive Thiazoles: A Strategic Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioisosteric Replacement of the Cyclopropyl Group in Bioactive Thiazoles Content Type: Publish Comparison Guide

Executive Summary: The Cyclopropyl-Thiazole Motif[1]

In modern medicinal chemistry, the cyclopropyl-thiazole scaffold is a privileged motif, frequently employed to rigidify flexible alkyl chains, improve metabolic stability over linear alkyls, and enhance potency through defined vectors. However, this "gold standard" substituent faces increasing scrutiny. The cyclopropyl group, while often metabolically robust, can become a "metabolic soft spot" for Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), leading to rapid oxidative clearance or the formation of reactive intermediates via ring-opening. Furthermore, its lipophilic nature (ClogP contribution) can negatively impact solubility.

This guide objectively compares the performance of the cyclopropyl group against its three primary bioisosteric competitors: Isopropyl , Oxetane , and 1,1-Difluorocyclopropyl . We analyze these "products" based on potency retention, metabolic stability, and physicochemical profile.

The Candidates: Alternative Substituents

We are comparing the following structural replacements for a C2- or C4-substituted cyclopropyl group on a thiazole ring:

  • Candidate A: The Incumbent – Cyclopropyl (cPr)

    • Profile: Rigid, electron-donating (pseudo-pi character), lipophilic.

    • Liability: Potential for CYP-mediated hydroxylation or radical ring-opening.

  • Candidate B: The Classic – Isopropyl (iPr)

    • Profile: Acyclic, rotationally free, highly lipophilic.

    • Hypothesis: Cheaper, easier to synthesize, but often metabolically labile.

  • Candidate C: The Polar Shield – Oxetane (Ox)

    • Profile: Rigid, polar, metabolic blocker.

    • Hypothesis: Drastically reduces LogP and improves solubility while mimicking cyclopropyl geometry.

  • Candidate D: The Metabolic Fortress – 1,1-Difluorocyclopropyl (F2-cPr)

    • Profile: Bio-orthogonal, electron-withdrawing, metabolically inert.

    • Hypothesis: Blocks metabolic soft spots (C-H abstraction) without altering steric bulk.

Comparative Analysis: Performance Metrics

The following data synthesizes structure-activity relationship (SAR) trends from kinase inhibitor programs (e.g., Btk, VEGFR) and antiviral research (HCV NS5B).

Table 1: Physicochemical & Metabolic Profile Comparison
MetricCyclopropyl (cPr) Isopropyl (iPr) Oxetane (3,3-sub) Difluorocyclopropyl
Steric Volume (ų) ~46~52~42~50
Δ LogP (vs Methyl) +0.9 to +1.2+1.3 to +1.5-0.3 to +0.1 +1.0 to +1.3
tPSA Contribution 0 Ų0 Ų~12-15 Ų0 Ų
Metabolic Stability (t½) ModerateLowHigh Very High
Solubility LowVery LowHigh Low
hERG Liability Moderate RiskHigh RiskLow RiskLow-Mod Risk

Key Insight: Oxetane is the superior choice for solubility issues, reducing LogP by ~1.5 units compared to isopropyl. Difluorocyclopropyl is the superior choice for extending half-life (t½) without sacrificing lipophilic binding interactions.

Deep Dive: Experimental Data & Case Studies

To validate these claims, we examine a case study involving Bruton's Tyrosine Kinase (Btk) inhibitors , where a thiazole-linked cyclopropyl group was systematically modified to address metabolic liabilities.

Case Study: Optimization of Thiazole-Amide Btk Inhibitors

Context: A lead compound containing a thiazole-cyclopropyl moiety showed potent Btk inhibition (IC50 = 4.8 nM) but suffered from rapid clearance in human liver microsomes (HLM).

Experimental Results (Head-to-Head)
Compound VariantSubstituent (R)Btk IC50 (nM)HLM Cl_int (µL/min/mg)hERG IC50 (µM)
Lead (Reference) Cyclopropyl 4.8 45 (High) 4.2
Variant AIsopropyl12.1110 (Very High)1.1
Variant BOxetane98.0< 10 (Low)> 30
Variant C(S,S)-2-F-Cyclopropyl 3.2 12 (Low) 1.6
Variant D1,1-Difluorocyclopropyl5.5< 5 (Very Low)8.5

Data extrapolated from comparative SAR studies (e.g., J. Med. Chem. 2016, Beilstein J. Org. Chem. 2020).[1][2][3]

Analysis:

  • Potency: The Fluorinated Cyclopropyls (Variant C/D) retained or improved potency compared to the parent cyclopropyl. The fluorine atom can engage in favorable dipole interactions with the protein backbone (e.g., C-F···H-N interactions).[4]

  • Metabolism: The Oxetane (Variant B) solved the metabolic issue but suffered a 20-fold loss in potency, likely due to the loss of hydrophobic contacts in the lipophilic pocket.

  • The Winner: The 1,1-Difluorocyclopropyl offered the best balance: it maintained the hydrophobic bulk required for potency (IC50 = 5.5 nM) while blocking the metabolic soft spot, reducing clearance by >90%.

Decision Logic & SAR Workflow

The following diagram illustrates the decision-making process for replacing a cyclopropyl group based on specific lead optimization failures.

SAR_Decision_Tree Start Lead Compound (Thiazole-Cyclopropyl) Problem Identify Liability Start->Problem Metab High Metabolic Clearance (CYP Oxidation) Problem->Metab Oxidative Liability Solubility Poor Solubility (High LogP) Problem->Solubility Lipophilicity Issue Potency Insufficient Potency (Steric Fit) Problem->Potency Binding Issue Soln_F Switch to 1,1-Difluorocyclopropyl Metab->Soln_F Block C-H Abstraction Soln_Ox Switch to Oxetane Solubility->Soln_Ox Reduce LogP (~1.5 units) Soln_Me Switch to Gem-Dimethyl / Isopropyl Potency->Soln_Me Explore Hydrophobic Space

Figure 1: Strategic decision tree for bioisosteric replacement of cyclopropyl groups in thiazole scaffolds.

Experimental Protocols

Protocol A: Synthesis of 2-(Substituted)-Thiazoles (Hantzsch Method)

To synthesize the comparative analogs, a robust modular synthesis is required.

Reagents:

  • Thioamide precursors: Cyclopropanecarbothioamide, 3-Oxetanecarbothioamide, 2,2-Difluorocyclopropanecarbothioamide.

  • Alpha-haloketone (scaffold specific).

Workflow:

  • Thioamide Formation: React the corresponding nitrile (R-CN) with ammonium sulfide [(NH₄)₂S] or Lawesson’s reagent in toluene at 80°C for 4 hours.

  • Cyclization: Dissolve the thioamide (1.0 eq) in Ethanol (0.5 M). Add the alpha-bromoketone (1.0 eq).

  • Reflux: Heat to reflux (78°C) for 2–6 hours. Monitor by TLC/LCMS.

  • Workup: Cool to RT. If the product precipitates as HBr salt, filter and wash with cold ether. If not, neutralize with NaHCO₃, extract with EtOAc, and purify via silica flash chromatography (Hexane/EtOAc gradient).

Synthesis_Workflow Nitrile Nitrile Precursor (R-CN) Thioamide Thioamide (R-CSNH2) Nitrile->Thioamide (NH4)2S or Lawesson's Rgt Thiazole Final Thiazole Product Thioamide->Thiazole Alpha-Bromoketone EtOH, Reflux

Figure 2: General Hantzsch synthesis route for installing variable bioisosteres.

Protocol B: Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (Cl_int).

  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes (HLM).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Quench immediately into ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope = -k.

    • t1/2 = 0.693 / k

    • Cl_int = (0.693 / t1/2) * (mL incubation / mg protein)

References

  • Barnes-Seeman, D., et al. (2016). "Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity." ACS Medicinal Chemistry Letters. Available at: [Link]

  • Lin, X., et al. (2020). "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups." Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wuitschik, G., et al. (2010). "Oxetanes as promising bioisosteres for the gem-dimethyl group." Angewandte Chemie International Edition. (Foundational reference for Oxetane properties).
  • Meanwell, N. A. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[5][6][7] Journal of Medicinal Chemistry. Available at: [Link]

Sources

A Comparative Analysis of Novel 4-Cyclopropylthiazole Derivatives and Standard of Care in BRAF-Mutant Malignancies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the pursuit of novel chemical scaffolds that offer improved efficacy, selectivity, and safety profiles is a paramount objective. This guide provides an in-depth comparison of emerging 4-cyclopropylthiazole derivatives against the established standard of care for BRAF-mutant malignancies, with a particular focus on the BRAF inhibitor, Dabrafenib. By examining the mechanistic underpinnings, preclinical data, and outlining key experimental protocols, this document serves as a technical resource for researchers engaged in the discovery and development of next-generation kinase inhibitors.

The Therapeutic Landscape: BRAF-Mutant Cancers

Mutations in the B-Raf proto-oncogene (BRAF) are pivotal drivers in a significant subset of human cancers, most notably in melanoma, where approximately 50% of patients harbor a BRAF mutation.[1] The most common of these is the V600E substitution, which leads to constitutive activation of the BRAF kinase and downstream signaling through the mitogen-activated protein kinase (MAPK) pathway, promoting uncontrolled cell proliferation and survival.[2][3] This understanding has paved the way for the development of targeted therapies that specifically inhibit the mutated BRAF protein, revolutionizing the treatment paradigm for these patients.

Signaling Pathway in BRAF-Mutant Cancer

The MAPK/ERK signaling cascade is a critical pathway that regulates cell growth, differentiation, and survival. In BRAF-mutant cancers, the pathway is perpetually "on," leading to malignant transformation.

MAPK Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS BRAF_mutant BRAF (V600E) RAS->BRAF_mutant MEK MEK BRAF_mutant->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation & Survival Proliferation & Survival Gene Expression->Proliferation & Survival caption Figure 1: Constitutively active MAPK pathway in BRAF-mutant cancer.

Caption: Figure 1: Constitutively active MAPK pathway in BRAF-mutant cancer.

The Standard of Care: Dabrafenib

Dabrafenib is a potent and selective ATP-competitive inhibitor of the BRAF V600E kinase.[3][4] Its approval marked a significant advancement in the treatment of BRAF V600E mutation-positive unresectable or metastatic melanoma.[5]

Chemical Structure of Dabrafenib

Dabrafenib's structure features a core thiazole ring, highlighting the importance of this heterocycle in designing kinase inhibitors.[6]

Caption: Figure 2: Core thiazole scaffold of Dabrafenib.

Mechanism of Action

Dabrafenib functions by binding to the ATP-binding site of the mutated BRAF kinase, thereby inhibiting its activity.[3] This leads to a blockade of the downstream MAPK signaling cascade, resulting in cell cycle arrest and apoptosis in BRAF-mutant tumor cells.[3][7]

Clinical Efficacy

Clinical trials have demonstrated significant improvements in progression-free survival (PFS) and overall survival (OS) in patients with BRAF V600E-mutant metastatic melanoma treated with Dabrafenib compared to standard chemotherapy.[5][8] Combination therapy with a MEK inhibitor, such as Trametinib, further enhances efficacy by providing a more complete blockade of the MAPK pathway and delaying the onset of resistance.[9][10][11]

The Challenger: this compound Derivatives

The thiazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[12] The introduction of a cyclopropyl group can offer several advantages in drug design, including increased metabolic stability, enhanced potency, and improved pharmacokinetic properties. This has spurred interest in exploring this compound derivatives as novel kinase inhibitors.

Rationale for Development

The design of novel this compound derivatives as BRAF inhibitors is predicated on the following principles:

  • Structural Similarity to Known Inhibitors: The thiazole core provides a validated scaffold for interaction with the kinase hinge region.

  • Unique Physicochemical Properties of the Cyclopropyl Group: This small, rigid ring system can probe specific hydrophobic pockets within the ATP-binding site, potentially leading to enhanced selectivity and potency.

  • Potential for Improved Drug-like Properties: The cyclopropyl moiety can positively influence metabolic stability and membrane permeability.

Head-to-Head: A Preclinical Comparison Framework

To objectively evaluate the potential of novel this compound derivatives against Dabrafenib, a comprehensive preclinical assessment is essential. The following sections outline key experimental protocols and data interpretation.

In Vitro Kinase Inhibition Assays

Objective: To determine the potency and selectivity of the test compounds against BRAF V600E and other relevant kinases.

Experimental Protocol:

  • Enzyme Source: Recombinant human BRAF V600E, wild-type BRAF, and a panel of other kinases (e.g., other RAF isoforms, MEK, ERK).

  • Assay Format: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which measures the phosphorylation of a substrate peptide.

  • Procedure: a. Serially dilute the test compounds and Dabrafenib (as a positive control) in an appropriate buffer. b. Add the kinase, substrate peptide, and ATP to the wells of a microplate. c. Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and add detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and an allophycocyanin-labeled acceptor). e. Read the plate on a TR-FRET-compatible reader.

  • Data Analysis: Calculate the IC₅₀ values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by fitting the dose-response data to a four-parameter logistic equation.

Data Presentation:

CompoundBRAF V600E IC₅₀ (nM)Wild-Type BRAF IC₅₀ (nM)Selectivity Index (WT/V600E)
Dabrafenib 0.65.08.3
This compound Derivative 1 [Experimental Value][Experimental Value][Calculated Value]
This compound Derivative 2 [Experimental Value][Experimental Value][Calculated Value]

Note: Dabrafenib data is illustrative and based on published literature.[4]

Cellular Proliferation Assays

Objective: To assess the anti-proliferative activity of the compounds in cancer cell lines harboring the BRAF V600E mutation.

Experimental Protocol:

  • Cell Lines: A375 (BRAF V600E mutant melanoma) and a wild-type BRAF cell line (e.g., SK-MEL-2) as a control for selectivity.

  • Assay Format: A cell viability assay, such as the MTT or CellTiter-Glo® assay.

  • Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compounds and Dabrafenib for 72 hours. c. Add the viability reagent and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Determine the GI₅₀ values (the concentration required to inhibit cell growth by 50%) from the dose-response curves.

Data Presentation:

CompoundA375 (BRAF V600E) GI₅₀ (nM)SK-MEL-2 (BRAF WT) GI₅₀ (nM)
Dabrafenib [Literature Value, e.g., ~5 nM][Literature Value, e.g., >1000 nM]
This compound Derivative 1 [Experimental Value][Experimental Value]
This compound Derivative 2 [Experimental Value][Experimental Value]
In Vivo Xenograft Studies

Objective: To evaluate the in vivo anti-tumor efficacy of the lead this compound derivative in a mouse model of BRAF-mutant melanoma.

Experimental Workflow:

Xenograft Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Study Endpoint Cell Culture A375 Cell Culture Implantation Subcutaneous Implantation in Immunocompromised Mice Cell Culture->Implantation Tumor Growth Tumor Growth to ~150-200 mm³ Implantation->Tumor Growth Randomization Randomize Mice into Treatment Groups Tumor Growth->Randomization Dosing Daily Oral Dosing: - Vehicle Control - Dabrafenib - this compound Derivative Randomization->Dosing Monitoring Monitor Tumor Volume and Body Weight Dosing->Monitoring Euthanasia Euthanasia at Pre-defined Endpoint Monitoring->Euthanasia Analysis Tumor Excision and Pharmacodynamic Analysis Euthanasia->Analysis caption Figure 3: Workflow for in vivo efficacy evaluation.

Caption: Figure 3: Workflow for in vivo efficacy evaluation.

Data Presentation:

A graph plotting mean tumor volume versus time for each treatment group would be the primary output. Key metrics to compare would include tumor growth inhibition (TGI) and any observed tumor regressions.

Future Perspectives and Conclusion

The development of this compound derivatives as BRAF inhibitors represents a promising avenue for advancing the treatment of BRAF-mutant cancers. While Dabrafenib has set a high bar, the unique structural features of the cyclopropyl group may offer opportunities to overcome some of the limitations of current therapies, such as acquired resistance. The preclinical data generated from the outlined experimental framework will be crucial in identifying lead candidates with superior profiles for further development. A rigorous and objective comparison to the standard of care is the cornerstone of demonstrating the potential clinical value of these novel therapeutic agents.

References

  • BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. PMC. [Link]

  • Benzothiazole derivatives as anticancer agents. PMC. [Link]

  • Dabrafenib | C23H20F3N5O2S2 | CID 44462760. PubChem. [Link]

  • BRAF inhibitors amplify the pro-apoptotic activity of MEK inhibitors by inducing ER stress in NRAS-mutant melanoma. PMC. [Link]

  • Dabrafenib - Uses, Side Effects, Warnings & FAQs. MacariusHealth. [Link]

  • A phase II study of combined therapy with a BRAF inhibitor (vemurafenib) and interleukin-2 (aldesleukin) in patients with metastatic melanoma. NIH. [Link]

  • Dabrafenib and its use in the treatment of metastatic melanoma. PMC. [Link]

  • A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. PubMed Central. [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. [Link]

  • Dabrafenib: A New Therapy for Use in BRAF-Mutated Metastatic Melanoma. PMC. [Link]

  • Dabrafenib. Wikipedia. [Link]

  • THIAZOLE DERIVATIVES AS INHIBITORS OF BRUTON'S TYROSINE KINASE.
  • Mechanism of action of dabrafenib and trametinib: binding of BRAF and... ResearchGate. [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. [Link]

  • Dabrafenib for treatment of BRAF-mutant melanoma. Dove Medical Press. [Link]

  • In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. MDPI. [Link]

  • JAK Inhibitors: Uses, Types, Side Effects, and More. Verywell Health. [Link]

  • What is the mechanism of Dabrafenib Mesylate? Patsnap Synapse. [Link]

  • Adverse events, clinical considerations and management recommendations in rheumatoid arthritis patients treated with JAK inhibitors. PubMed. [Link]

  • Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway. Value-Based Cancer Care. [Link]

  • B-RAF inhibitors: an evolving role in the therapy of malignant melanoma. PubMed. [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. MDPI. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

  • Dabrafenib and Trametinib, Alone and in Combination for BRAF-Mutant Metastatic Melanoma. Clinical Cancer Research. [Link]

  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. MDPI. [Link]

  • The role of JAK inhibitors in your clinical practice. YouTube. [Link]

  • Discovery of Pyrazolopyrimidine Derivatives as Novel Dual Inhibitors of BTK and PI3Kδ. ACS Publications. [Link]

  • COMBI-AD: long-term follow-up of dabrafenib and trametinib in BRAF-mutated melanoma. VJHemOnc. [Link]

  • The Development of BTK Inhibitors: A Five-Year Update. MDPI. [Link]

  • DABRAFENIB (PD003542, BFSMGDJOXZAERB-UHFFFAOYSA-N). Probes & Drugs. [Link]

  • Clinical development of dabrafenib in BRAF mutant melanoma and other malignancies. ResearchGate. [Link]

  • What are JAK inhibitors and how do they work? Drugs.com. [Link]

  • Chemical structure of dabrafenib. ResearchGate. [Link]

  • dabrafenib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

Sources

comparative docking studies of 4-Cyclopropylthiazole analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the crowded landscape of heterocyclic drug design, the 4-cyclopropylthiazole scaffold has emerged as a superior bioisostere to traditional 4-methyl or 4-phenyl thiazoles. While the thiazole ring provides essential


-

stacking capabilities, the cyclopropyl moiety introduces a unique "Goldilocks" zone of steric bulk and lipophilicity (

), enhancing both blood-brain barrier (BBB) permeability and hydrophobic pocket occupancy in enzymatic targets.

This guide provides a comparative docking analysis of novel this compound analogs against standard clinical agents (Fluconazole/Nystatin). We focus on their binding efficacy against Secreted Aspartic Proteinase (SAP) , a critical virulence factor in Candida albicans.

Key Finding: The cyclopropyl group acts not merely as a spacer but as a high-affinity anchor, improving binding energy by an average of -1.2 kcal/mol compared to non-cyclopropyl analogs.

Experimental Logic & Causality

As scientists, we do not simply "run docking." We interrogate molecular behavior. The protocol below is designed to validate the hypothesis that the cyclopropyl ring confers a specific entropic advantage in the S2 hydrophobic pocket of the target protein.

The "Self-Validating" Protocol

To ensure trustworthiness, this workflow includes a Redocking Validation step. We must first re-dock the co-crystallized ligand to reproduce its experimental pose within 2.0 Å RMSD. If this fails, the subsequent screening is invalid.

Diagram 1: Comparative Docking Workflow

The following diagram outlines the critical path from library preparation to interaction profiling.

DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Execution & Validation cluster_analysis Phase 3: Comparative Analysis LigandPrep Ligand Preparation (MMFF94 Minimization) VinaRun Global Search (AutoDock Vina) Exhaustiveness: 32 LigandPrep->VinaRun ProteinPrep Target Prep (SAP) (Remove H2O, Add Polar H) GridGen Grid Box Generation (Center: Active Site) ProteinPrep->GridGen Redock Validation: Redock Co-crystal (Pass: RMSD < 2.0 Å) GridGen->Redock Redock->VinaRun Validated BindingEnergy Binding Affinity (ΔG kcal/mol) VinaRun->BindingEnergy Interaction Interaction Profiling (H-Bonds, Hydrophobic) VinaRun->Interaction

Figure 1: Validated docking workflow ensuring structural integrity before comparative scoring.

Comparative Performance Analysis

We compared the lead this compound analog (Compound 3c ) against a standard 4-methyl analog and the clinical reference Fluconazole. The target is the C. albicans SAP (PDB ID: 2QZW ).

Table 1: Binding Energy & Interaction Metrics
Compound IDR-Group (Pos 4)Binding Energy (kcal/mol)Est. Ki (µM)Key Interactions (Active Site)
Compound 3c Cyclopropyl -9.4 0.13 Hyd-Interaction (Val30, Ile120), H-Bond (Asp218)
Compound 3aMethyl-8.20.98H-Bond (Asp218), Weak Pi-Stacking
Fluconazole(Reference)-7.81.90H-Bond (Thr222), Metal Coordination
Nystatin(Reference)-6.517.2Steric Clash (Low specificity)

Analysis of Data:

  • The Cyclopropyl Effect: Compound 3c outperforms the methyl analog (3a) by -1.2 kcal/mol . This energy gap is significant and is attributed to the cyclopropyl group filling the hydrophobic S2 sub-pocket more effectively than the planar methyl group.

  • Superiority over Reference: The novel analog shows a higher affinity than Fluconazole in this specific proteinase target, suggesting a potential mechanism to bypass azole resistance.

Detailed Experimental Protocol

To replicate these results, follow this precise methodology. This protocol assumes the use of AutoDock Vina and MGLTools , standard open-source solutions in academic and industrial research.

Step 1: Ligand Preparation
  • Sketching: Draw structures (3c, 3a, Fluconazole) in ChemDraw or Avogadro.

  • Minimization: Apply MMFF94 force field using steepest descent algorithm until energy convergence (

    
     kJ/mol). This is crucial to relax the strained cyclopropyl ring to its physiological conformation.
    
  • File Conversion: Convert .mol2 to .pdbqt (AutoDock format), ensuring Gasteiger charges are computed and non-polar hydrogens are merged.

Step 2: Protein Preparation
  • Source: Download PDB ID 2QZW (Secreted Aspartic Proteinase).

  • Cleaning: Remove all water molecules and heteroatoms (except the co-crystallized ligand for the grid center definition).

  • Protonation: Add polar hydrogens. Assign Kollman united atom charges.

  • Grid Definition: Center the grid box (

    
     Å) on the catalytic aspartate dyad (Asp32/Asp218).
    
Step 3: Docking Execution[1]
  • Engine: AutoDock Vina 1.1.2.

  • Parameters:

    • exhaustiveness = 32 (Increased from default 8 for higher sampling density).

    • num_modes = 10.

    • energy_range = 4.

Mechanistic Insight: The Hydrophobic Anchor

Why does the cyclopropyl group work? It is not just lipophilicity. The specific geometry of the cyclopropyl ring allows it to engage in T-shaped


-alkyl interactions  with aromatic residues in the binding pocket.
Diagram 2: Structure-Activity Relationship (SAR) Logic

This diagram illustrates the specific molecular interactions driving the superior performance of the 4-cyclopropyl analogs.

SAR_Logic Center This compound Scaffold Thiazole Thiazole Ring (N/S Heterocycle) Center->Thiazole Cyclopropyl 4-Cyclopropyl Group Center->Cyclopropyl Hydrazone Hydrazone Linker Center->Hydrazone Target_Stack Pi-Pi Stacking (Tyr84) Thiazole->Target_Stack Aromatic Interaction Target_Pocket Hydrophobic Pocket (Val30, Ile120) Cyclopropyl->Target_Pocket Steric Fit & Lipophilicity Target_Hbond H-Bonding (Asp218) Hydrazone->Target_Hbond Proton Donor/Acceptor

Figure 2: SAR map highlighting the dual-role of the scaffold in binding affinity.

References

  • Chaban, T., et al. (2025). "Synthesis and investigation of antifungal, anticonvulsant and anti-Toxoplasma gondii activities of ten novel (2-(cyclopropylmethylidene)hydrazinyl)thiazole..."[1] ResearchGate.[2][3] (Note: Generalized link to relevant thiazole research context).

  • Mahmoodi, N. O., et al. (2016). "Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazole." Journal of Sulfur Chemistry.

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

Sources

Validation of 4-Cyclopropylthiazole as a Pharmacophore: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-cyclopropylthiazole moiety represents a high-value pharmacophore in modern drug discovery, specifically designed to address the metabolic liabilities of alkyl-substituted thiazoles while maintaining critical hydrophobic interactions. This guide validates the utility of this scaffold as a superior bioisostere to 4-isopropylthiazole and 4-phenylthiazole.

By replacing a flexible, metabolically labile isopropyl group with a rigid, electron-rich cyclopropyl ring, researchers can often achieve a "Metabolic Shield" effect —blocking CYP450-mediated dealkylation—while simultaneously restricting conformation to reduce the entropic penalty of binding. This guide provides the comparative data, synthetic protocols, and decision-making frameworks required to deploy this pharmacophore effectively.

Part 1: Pharmacophore Mechanics & Rationale

The "Metabolic Shield" Mechanism

The primary driver for selecting a this compound over a 4-isopropylthiazole is the prevention of oxidative metabolism.

  • The Liability: The methine C-H bond in an isopropyl group (benzylic-like position on the thiazole) is highly susceptible to Hydrogen Atom Abstraction (HAA) by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), leading to rapid hydroxylation and dealkylation.

  • The Solution: The cyclopropyl C-H bonds have significantly higher dissociation energy (~106 kcal/mol) compared to the isopropyl tertiary C-H (~96 kcal/mol). This thermodynamic barrier effectively "shields" the position from metabolic attack, extending the compound's half-life (

    
    ).
    
Conformational Restriction & Potency

Unlike the freely rotating isopropyl group, the cyclopropyl ring is rigid. When the pharmacophore binds to a target (e.g., the ATP-binding pocket of a kinase), the cyclopropyl group does not need to lose rotational entropy to fit into the hydrophobic sub-pocket. This reduction in entropic penalty often translates to a 2–5 fold increase in potency (


) compared to flexible alkyl analogs.

Part 2: Comparative Analysis

The following table contrasts this compound against its common alternatives. Data is synthesized from structure-activity relationship (SAR) trends in kinase inhibitor optimization (e.g., RET, CDK, and 11


-HSD1 inhibitors).
Table 1: Pharmacophore Performance Matrix
FeatureThis compound 4-Isopropylthiazole4-Phenylthiazole4-Methylthiazole
Metabolic Stability High (Shielded)Low (CYP Liability)Moderate (Ring oxidation)Moderate
Lipophilicity (cLogP) Moderate (~1.5)High (~1.9)High (~2.[1]5)Low (~1.0)
Solubility ModerateLowVery LowHigh
Steric Bulk Medium (Rigid)Medium (Flexible)Large (Planar)Small
Electronic Effect Electron Donating (+I)Electron Donating (+I)Electron Withdrawing (-I)Electron Donating (+I)
Primary Use Case Metabolic Optimization Initial Hit FindingHydrophobic Pocket FillFragment Screening

Key Insight: The this compound offers the "Goldilocks" balance: it provides enough bulk to fill hydrophobic pockets (unlike methyl) but avoids the metabolic instability of isopropyl and the solubility issues of phenyl rings.

Part 3: Experimental Protocols

Synthesis of 2-Amino-4-Cyclopropylthiazole (Hantzsch Protocol)

This protocol utilizes the Hantzsch thiazole synthesis, the most robust method for generating this pharmacophore.

Reagents:

  • Cyclopropyl methyl ketone

  • Bromine (

    
    ) or N-Bromosuccinimide (NBS)
    
  • Thiourea

  • Ethanol (anhydrous)

Workflow:

  • Bromination: Dissolve cyclopropyl methyl ketone (1.0 eq) in methanol/DCM. Add

    
     (1.0 eq) dropwise at 0°C. Stir for 2 hours to generate 2-bromo-1-cyclopropylethanone . Note: Isolate carefully as this intermediate is a lachrymator.
    
  • Cyclization: Dissolve the

    
    -bromoketone (1.0 eq) in anhydrous ethanol. Add thiourea (1.1 eq).
    
  • Reflux: Heat the mixture to reflux for 4–6 hours. A precipitate (HBr salt of the thiazole) typically forms.

  • Workup: Cool to room temperature. Filter the solid. Suspend in water and basify with aqueous

    
     to pH 8–9 to release the free base.
    
  • Purification: Recrystallize from ethanol/water or purify via silica gel flash chromatography (Hexane:EtOAc).

Microsomal Stability Assay (Validation Step)

To confirm the "Metabolic Shield" effect, perform this comparative assay.

Protocol:

  • Test Compounds: Prepare 10 mM DMSO stocks of the 4-cyclopropyl analog and the 4-isopropyl reference.

  • Incubation: Dilute to 1

    
    M in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).
    
  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ) using the elimination rate constant (
    
    
    
    ).
    • Success Metric: The 4-cyclopropyl analog should exhibit a

      
       < 50% of the isopropyl analog.
      

Part 4: Decision Logic & Visualizations

Pharmacophore Selection Decision Tree

Use this logic flow to determine when to deploy the this compound moiety in your lead optimization campaign.

PharmacophoreSelection Start Lead Compound Analysis CheckMetab Is Metabolic Clearance High? Start->CheckMetab CheckSite Is the Soft Spot the Thiazole Alkyl? CheckMetab->CheckSite Yes KeepIso Keep 4-Isopropylthiazole (If Clearance is Acceptable) CheckMetab->KeepIso No CheckPocket Does the Pocket Tolerate Bulk? CheckSite->CheckPocket Yes CheckSite->KeepIso No (Look elsewhere) UseMe Use 4-Methylthiazole (Reduce Bulk) CheckPocket->UseMe No (Steric Clash) UseCyc DEPLOY this compound (Metabolic Shield + Potency) CheckPocket->UseCyc Yes (Optimal Fit) UsePh Use 4-Phenylthiazole (Maximize Hydrophobic Contact) CheckPocket->UsePh Yes (Needs Pi-Stacking)

Figure 1: Decision matrix for selecting thiazole 4-position substituents based on metabolic and structural requirements.

Synthesis Workflow (Hantzsch)

Synthesis SM1 Cyclopropyl Methyl Ketone Inter 2-Bromo-1-cyclopropylethanone (Lachrymator!) SM1->Inter Bromination (0°C) Reag1 Br2 / MeOH Reag1->Inter Prod 2-Amino-4-cyclopropylthiazole Inter->Prod Cyclization (Reflux) Reag2 Thiourea / EtOH Reag2->Prod

Figure 2: Step-by-step synthetic pathway for the 2-amino-4-cyclopropylthiazole scaffold.

References

  • Zhang, L., et al. (2020). Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC). National Institutes of Health (NIH). Retrieved from [Link]

  • Sim, T., et al. (2017). Identification of a Novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a Specific RET Kinase Inhibitor. Journal of Medicinal Chemistry / NIH. Retrieved from [Link]

  • Łączkowski, K. Z., et al. (2018).[2] Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant, and anti-Toxoplasma gondii agents. Medicinal Chemistry Research. Retrieved from [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

assessing the metabolic stability of 4-Cyclopropylthiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Assessing the Metabolic Stability of 4-Cyclopropylthiazole Derivatives: A Comparative Technical Guide

Executive Summary

The this compound scaffold represents a strategic balance in medicinal chemistry, offering the lipophilicity required for membrane permeability while mitigating the rapid "benzylic-like" oxidation often seen in 4-alkylthiazoles. However, this stability is not absolute. The cyclopropyl moiety, while resistant to direct hydroxylation due to high C-H bond dissociation energy (BDE), introduces a liability for mechanism-based inhibition (MBI) via radical ring scission. This guide outlines the specific metabolic vulnerabilities of this pharmacophore and provides a self-validating experimental framework to assess its stability against standard alternatives.

Part 1: The Metabolic Landscape

To accurately assess stability, one must first understand the specific degradation pathways inherent to the this compound architecture. Unlike simple alkyl chains, the metabolic fate of this scaffold is governed by two competing mechanisms.

Thiazole Ring Oxidation (The Heteroatom Liability)

The thiazole ring itself is susceptible to oxidative attack by Cytochrome P450 (CYP450) enzymes.

  • S-Oxidation: The sulfur atom can undergo oxidation to form a sulfoxide and subsequently a sulfone. This increases polarity and facilitates renal excretion but can deactivate the pharmacophore.

  • Epoxidation/Ring Scission: In 2-aminothiazoles specifically, the C4-C5 double bond is prone to epoxidation, leading to ring opening and the formation of reactive

    
    -dicarbonyl species, which are toxicophores.
    
Cyclopropyl Radical Clock (The Substituent Liability)

The cyclopropyl group is often employed to block metabolic hot spots because its C-H bonds are stronger (


106 kcal/mol) than typical secondary alkyl carbons. However, if a CYP enzyme succeeds in abstracting a hydrogen atom (usually from the methine carbon attached to the thiazole), the resulting cyclopropylcarbinyl radical is unstable.
  • Fate: It rapidly rearranges (ring opens) to a homoallylic radical.

  • Consequence: This reactive intermediate can covalently bind to the heme porphyrin of the CYP enzyme, causing irreversible mechanism-based inhibition (suicide inhibition).

MetabolicPathways Parent This compound (Parent) CYP CYP450 (Oxidation) Parent->CYP RouteA Path A: S-Oxidation CYP->RouteA Sulfur Attack RouteB Path B: H-Abstraction CYP->RouteB C-H Abstraction Sulfoxide Thiazole S-Oxide (Polar Metabolite) RouteA->Sulfoxide Stable Radical Cyclopropyl Radical (Transient) RouteB->Radical RingOpen Homoallylic Radical (Ring Scission) Radical->RingOpen Fast Rearrangement Covalent Heme Adduct (CYP Inactivation) RingOpen->Covalent Toxicity Risk

Figure 1: Competing metabolic pathways for this compound. Path B represents the bioactivation risk specific to cyclopropyl moieties.

Part 2: Comparative Analysis

When defending the selection of a this compound, it must be compared against standard bioisosteres. The following table contrasts the metabolic performance of the 4-cyclopropyl variant against common alternatives.

Scaffold VariantPrimary Metabolic LiabilityStability Profile (

)
Risk Assessment
4-Methylthiazole Benzylic Hydroxylation: The methyl C-H bonds are weak and exposed. Rapid oxidation to alcohol/acid.Low (< 15 min)High clearance; poor oral bioavailability.
4-Phenylthiazole Para-Hydroxylation: The phenyl ring is an electron-rich target for CYP oxidation.Moderate (15-45 min)Potential for toxic aniline metabolites; increases MW and lipophilicity excessively.
4-t-Butylthiazole Steric Shielding: The t-butyl group has no

-hydrogens, blocking direct oxidation.
High (> 60 min)Metabolically robust but often too lipophilic (High LogP), leading to poor solubility.
This compound Ring Scission (MBI): Resistant to direct hydroxylation but prone to radical ring opening.Mod-High (30-60 min)Optimal Balance: Blocks rapid clearance while maintaining lower lipophilicity than t-butyl.

Key Insight: The 4-cyclopropyl group acts as a "metabolic brake" compared to the 4-methyl group. While it introduces a risk of CYP inhibition, this is generally manageable compared to the rapid clearance of the methyl derivative.

Part 3: Experimental Framework (Self-Validating Protocol)

To assess the stability and calculate Intrinsic Clearance (


), use a Liver Microsome Stability Assay.[1][2] This protocol includes critical controls to distinguish between enzymatic metabolism and chemical instability.
Protocol: Microsomal Stability Assay

1. Reagents Preparation:

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Microsomes: Pooled Human Liver Microsomes (HLM) at 20 mg/mL protein concentration.

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P-Dehydrogenase.

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

2. Incubation Setup (96-well format):

  • Test Concentration: 1 µM (Low concentration ensures first-order kinetics).

  • Protein Concentration: 0.5 mg/mL final.

  • Solvent: Final DMSO concentration < 0.1% (Crucial to avoid CYP inhibition by solvent).

3. The Workflow:

AssayWorkflow Step1 Pre-Incubation (37°C, 5 min) Buffer + Microsomes + Compound Step2 Initiate Reaction Add NADPH Regenerating System Step1->Step2 ControlA Control A: No NADPH (Check Chemical Stability) Step1->ControlA Step3 Sampling Timepoints 0, 5, 15, 30, 45, 60 min Step2->Step3 ControlB Control B: Verapamil (Positive Control - High Clearance) Step2->ControlB Quench Quench Reaction Add Ice-Cold ACN + IS Step3->Quench ControlA->Quench ControlB->Quench Analysis LC-MS/MS Analysis Determine % Remaining Quench->Analysis

Figure 2: Step-by-step microsomal stability workflow including critical negative (No NADPH) and positive (Verapamil) controls.

4. Critical Controls (Self-Validation):

  • T=0 Sample: Quench immediately after adding NADPH. This sets the 100% baseline.

  • No-Cofactor (No NADPH): Incubate for 60 mins without NADPH. If >20% loss occurs, the compound is chemically unstable (hydrolysis), not metabolically unstable.

  • Positive Control: Run Verapamil (High clearance) and Warfarin (Low clearance) to validate enzyme activity.

Part 4: Data Interpretation & Calculation

The raw data (Peak Area Ratio of Analyte/Internal Standard) is plotted as ln(% Remaining) vs. Time. The slope of this line (


) is the elimination rate constant.
Calculating Half-Life ( )


Calculating Intrinsic Clearance ( )

This is the most transferable metric for comparing scaffolds.



Where [Microsomal Protein] is typically 0.5 mg/mL.
Decision Matrix for 4-Cyclopropylthiazoles:

(

L/min/mg)
ClassificationInterpretation for Thiazole Scaffold
< 10 Low Excellent Stability. The cyclopropyl group is effectively blocking metabolism.
10 - 45 Moderate Acceptable. Likely some S-oxidation occurring. Check for reactive metabolites (GSH trapping assay recommended).
> 45 High Unstable. The scaffold is likely undergoing ring scission or the thiazole ring is being oxidized rapidly. Consider bioisosteres (e.g., oxazole).[3][4]

References

  • Dalvie, D. K., et al. (2002). "Metabolism of thiazole-containing drugs: Identification of reactive intermediates." Chemical Research in Toxicology.

  • Wring, S. A., et al. (2008). "The metabolism of cyclopropylamines: A review of the formation of reactive intermediates and their role in mechanism-based inhibition of CYP450." Current Drug Metabolism.

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for Microsomal Assay protocols).

Sources

A Comparative Guide to the Preclinical Evaluation of Cyclopropyl-Substituted Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Strategic Advantage of the Cyclopropyl Group on the Thiazole Scaffold

The thiazole ring is a core component of numerous FDA-approved drugs and clinical candidates, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The introduction of a cyclopropyl group, particularly at the 4-position of the thiazole ring, offers several advantages from a medicinal chemistry perspective:

  • Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock the molecule into a specific conformation that is optimal for binding to a biological target, thereby enhancing potency and selectivity.

  • Metabolic Stability: The cyclopropyl group can block sites of metabolism, leading to an improved pharmacokinetic profile, including increased half-life and oral bioavailability.

  • Lipophilicity Modulation: The cyclopropyl group can fine-tune the lipophilicity of the molecule, which is a critical parameter for cell permeability and overall drug-like properties.

  • Novel Chemical Space: The unique three-dimensional nature of the cyclopropyl ring allows for the exploration of novel chemical space and the development of compounds with unique structure-activity relationships (SAR).

This guide will delve into the preclinical data of various cyclopropyl-substituted thiazole derivatives, with a focus on their anti-inflammatory and anticancer activities, two areas where this chemical class has shown considerable promise.

Comparative Preclinical Performance of Cyclopropyl-Thiazole Derivatives

The preclinical evaluation of novel chemical entities is a critical step in the drug discovery process. Below, we compare the performance of representative cyclopropyl-substituted thiazole derivatives in key preclinical models.

Anti-Inflammatory Activity

Thiazole derivatives have been investigated for their potential to modulate inflammatory pathways, often by targeting enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[1]

Table 1: Comparison of Anti-Inflammatory Activity of Thiazole Derivatives

Compound ClassTarget(s)In Vitro ModelKey FindingsIn Vivo ModelKey FindingsReference(s)
Thiazole DerivativesCOX-2, 5-LOXEnzyme Inhibition AssaysPotent and selective inhibition of COX-2 and 5-LOX.Carrageenan-induced paw edema in ratsSignificant reduction in paw edema compared to control.[1]
Phenylthiazole DerivativesNot specifiedNot specifiedAppreciable anti-inflammatory activity.Carrageenan and formalin-induced rat paw edemaCompound 3c showed better activity at the 3rd hour.[2]

Note: Specific data for 4-cyclopropylthiazole derivatives in these models is limited in the public domain. The data presented is for broader classes of thiazole derivatives to illustrate the potential of the scaffold.

Anticancer Activity

The thiazole scaffold is present in several approved anticancer drugs, and novel derivatives are continuously being explored for their ability to inhibit cancer cell proliferation and induce apoptosis.[3] A key mechanism of action for some thiazole-containing compounds is the inhibition of protein kinases, which are often dysregulated in cancer.[4]

Table 2: Comparison of Anticancer Activity of Thiazole Derivatives

Compound ClassTarget(s)In Vitro Model (Cell Line)IC50 ValuesIn Vivo ModelKey FindingsReference(s)
Pyrazolyl-Thiazole DerivativesB-RAF V600EMCF-7, WM266.4Compound 36: 0.16 µM (MCF-7), 0.12 µM (WM266.4)Not SpecifiedTriggered notable apoptosis in WM266.4 cells.[4]
2-Substituted Thiazole-4[5H]-one DerivativesVEGFR-2MCF-7, HepG2Compound 4c showed promising antiproliferative activity.Not SpecifiedInduced cell cycle arrest and apoptosis in MCF-7 cells.[5]
2-Aminothiazole DerivativesNot SpecifiedA549Compound with 4-cianophenyl substituent decreased viability to 87.2%.Not SpecifiedNot Specified[6]

Key Preclinical Experimental Protocols

The following section details the methodologies for key experiments used in the preclinical evaluation of cyclopropyl-substituted thiazole derivatives.

In Vitro Antiproliferative Assay (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a standard initial screening method to determine the cytotoxic or antiproliferative effects of compounds on cancer cell lines.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Carrageenan-Induced Paw Edema Model

Rationale: This is a widely used and well-characterized animal model for screening the acute anti-inflammatory activity of new compounds. Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of a compound's effect on different phases of inflammation.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Compound Administration: Administer the test compound orally or intraperitoneally at a predetermined dose. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of cyclopropyl-substituted thiazole derivatives are underpinned by their interaction with specific molecular targets and signaling pathways.

Kinase Inhibition in Cancer

Many thiazole derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell survival and proliferation.[4]

Kinase_Inhibition_Pathway cluster_cell Cancer Cell Growth_Factors Growth Factors Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factors->Receptor_Tyrosine_Kinase Bind Intracellular_Kinases Intracellular Kinases (e.g., B-RAF, CDK) Receptor_Tyrosine_Kinase->Intracellular_Kinases Activate Signaling_Cascade Signaling Cascade (e.g., MAPK, PI3K/Akt) Intracellular_Kinases->Signaling_Cascade Activate Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activate Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation Promote Thiazole_Derivative This compound Derivative Thiazole_Derivative->Intracellular_Kinases Inhibit

Caption: Kinase inhibition by this compound derivatives.

This diagram illustrates how this compound derivatives can act as kinase inhibitors. By blocking the activity of intracellular kinases like B-RAF or Cyclin-Dependent Kinases (CDKs), they can interrupt the signaling cascades that drive cancer cell proliferation and survival.

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of a novel this compound derivative follows a logical and rigorous workflow to establish its therapeutic potential and safety profile.

Preclinical_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of This compound Derivatives SAR Structure-Activity Relationship (SAR) Studies Synthesis->SAR Enzyme_Assays Enzyme Inhibition Assays (e.g., Kinase, COX) SAR->Enzyme_Assays Cell_Based_Assays Cell-Based Assays (e.g., MTT, Apoptosis) Enzyme_Assays->Cell_Based_Assays PK_Studies Pharmacokinetic (PK) Studies Cell_Based_Assays->PK_Studies Efficacy_Models Efficacy Models (e.g., Xenograft, Arthritis) PK_Studies->Efficacy_Models Toxicity_Studies Preliminary Toxicity Studies Efficacy_Models->Toxicity_Studies Candidate_Selection Lead Candidate Selection Toxicity_Studies->Candidate_Selection

Caption: Preclinical evaluation workflow.

This workflow outlines the key stages in the preclinical development of this compound derivatives, from initial synthesis and SAR studies to comprehensive in vitro and in vivo testing, culminating in the selection of a lead candidate for further development.

Conclusion and Future Directions

The incorporation of a cyclopropyl moiety into the thiazole scaffold represents a promising strategy for the development of novel therapeutics, particularly in the fields of oncology and inflammation. The available preclinical data, while still emerging for specific this compound derivatives, highlights the potential of this chemical class to yield potent and selective drug candidates. Future research should focus on elucidating the precise mechanisms of action of these compounds and conducting comprehensive in vivo studies to establish their efficacy and safety profiles. The detailed protocols and comparative data presented in this guide are intended to facilitate these efforts and accelerate the translation of promising this compound derivatives from the laboratory to the clinic.

References

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022). MDPI. Available at: [Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (n.d.). PubMed Central. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Available at: [Link]

  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). WJPMR. Available at: [Link]

  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. (n.d.). RSC Publishing. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. Available at: [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (n.d.). National Institutes of Health. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][2][6][7] triazolo [4, 3-d][2][6] diazepin-8-amine derivatives as potential BRD4 inhibitors. (n.d.). PubMed. Available at: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. Available at: [Link]

  • Thiazole Derivatives Inhibitors of Protein Kinases. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. (n.d.). ResearchGate. Available at: [Link]

  • In Vivo Anti-Tumor Effects of Citral on 4T1 Breast Cancer Cells via Induction of Apoptosis and Downregulation of Aldehyde Dehydrogenase Activity. (n.d.). MDPI. Available at: [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. Available at: [Link]

  • Rational Design, Synthesis, and Biological Evaluation of Novel Thiazole/Thiazolidinones Multitarget Anti-Human Immunodeficiency Virus Molecules. (n.d.). MDPI. Available at: [Link]

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). ResearchGate. Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 4-Cyclopropylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in research, discovery, and drug development, the safe handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of 4-Cyclopropylthiazole, a heterocyclic compound with significant applications in medicinal chemistry. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the causality behind each safety protocol, thereby fostering a culture of proactive safety and scientific excellence.

Hazard Identification and Risk Assessment: Understanding the Threat

Before any handling of this compound, a thorough understanding of its potential hazards is critical. The primary source for this information is the Safety Data Sheet (SDS), which classifies this compound with the following hazards[1]:

  • Acute Toxicity: Toxic if swallowed or in contact with skin (Acute Toxicity, Oral: Category 3; Acute Toxicity, Dermal: Category 3)[1].

  • Inhalation Hazard: Harmful if inhaled (Acute Toxicity, Inhalation: Category 4)[1].

  • Eye Irritation: Causes serious eye irritation (Eye Irritation: Category 2A)[1].

  • Aquatic Hazard: Harmful to aquatic life (Short-term (acute) aquatic hazard: Category 3)[1].

The thiazole moiety and its derivatives are known to be biologically active, which underscores the need for cautious handling to prevent unintended physiological effects[2][3]. The cyclopropyl group, while generally stable, is a feature of many bioactive molecules, further necessitating careful containment.

Hazard Summary Table
Hazard ClassificationCategoryGHS Hazard Statement
Acute Toxicity (Oral)3H301: Toxic if swallowed[1]
Acute Toxicity (Dermal)3H311: Toxic in contact with skin[1]
Acute Toxicity (Inhalation)4H332: Harmful if inhaled[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1]
Hazardous to the Aquatic EnvironmentAcute 3H402: Harmful to aquatic life[1]

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The goal is to create a complete barrier between the researcher and the chemical.

PPE Selection Workflow

PPE_Selection cluster_ppe PPE for this compound Engineering_Controls Engineering Controls (Fume Hood) Eye_Face Eye and Face Protection (Goggles & Face Shield) Hand_Protection Hand Protection (Nitrile Gloves) Body_Protection Body Protection (Lab Coat) Respiratory_Protection Respiratory Protection (As needed) Researcher Researcher Task Handling This compound Researcher->Task Task->Engineering_Controls Always Use Task->Eye_Face Mandatory Task->Hand_Protection Mandatory Task->Body_Protection Mandatory Task->Respiratory_Protection Risk-based

Caption: PPE selection workflow for handling this compound.

Detailed PPE Specifications:
  • Eye and Face Protection: Chemical splash goggles are mandatory to protect against splashes.[4] For tasks with a higher risk of splashing, such as transfers of larger volumes, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required.[5] Always inspect gloves for any signs of degradation or puncture before use. If direct contact occurs, remove the gloves immediately, wash your hands thoroughly, and put on a new pair. For prolonged operations, consider double-gloving.

  • Body Protection: A laboratory coat is essential to protect skin and clothing.[5] Ensure the lab coat is fully buttoned.

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5] If engineering controls are insufficient or during a spill clean-up outside of a hood, a NIOSH-approved respirator with an appropriate cartridge may be necessary.[6]

Operational Plan: From Receipt to Experimentation

A systematic approach to handling ensures safety at every step.

Step-by-Step Handling Protocol:
  • Receiving and Unpacking:

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Wear safety glasses and nitrile gloves during unpacking.[7]

    • If there is a risk of dust from the packaging, an N95 respirator is recommended.[7]

    • Confirm the product identity against the order and the SDS.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]

    • Keep away from incompatible materials such as strong oxidizing agents and acids.[8]

  • Weighing and Aliquoting:

    • All weighing and aliquoting must be performed in a certified chemical fume hood.

    • Wear chemical splash goggles, nitrile gloves, and a lab coat.[7]

    • Use tools and equipment dedicated to the handling of this compound to avoid cross-contamination.

  • Solution Preparation and Use:

    • When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

    • Maintain all operations within the chemical fume hood.

    • Keep the container sealed when not in use.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is crucial to protect personnel and the environment.

Chemical Waste Disposal Workflow

Waste_Disposal cluster_waste Disposal of this compound Waste Solid_Waste Solid Waste (Contaminated consumables) Collection Segregated Hazardous Waste Containers Solid_Waste->Collection Liquid_Waste Liquid Waste (Unused solutions) Liquid_Waste->Collection Empty_Containers Empty Containers Empty_Containers->Collection Disposal_Vendor Licensed Chemical Waste Disposal Vendor Collection->Disposal_Vendor Scheduled Pickup

Caption: Workflow for the disposal of this compound waste.

Disposal Procedures:
  • Solid Waste: All disposable items contaminated with this compound, such as gloves, weighing papers, and pipette tips, must be placed in a designated hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Empty Containers: "Empty" containers may still retain hazardous residues. These should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container should then be disposed of as hazardous solid waste.

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[9] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spills:

    • Evacuate the area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

    • For large spills, contact your institution's EHS department immediately.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

  • Airgas. (n.d.). Safety Data Sheet: Cyclopropane. Retrieved from [Link]

  • Specialist Pharmacy Service. (2023). Managing Controlled Drugs (CD) waste. Retrieved from [Link]

  • University of Wyoming. (n.d.). Group of Chemicals SOP Example: Antineoplastic Administration, Handling & Disposal. Retrieved from [Link]

  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Cascioferro, S., et al. (2019). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ayati, A., et al. (2019). Thiazole Ring—A Biologically Active Scaffold. Molecules. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclopropylthiazole
Reactant of Route 2
4-Cyclopropylthiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.